molecular formula C13H11NO4 B578013 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde CAS No. 1242840-80-7

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

Cat. No.: B578013
CAS No.: 1242840-80-7
M. Wt: 245.234
InChI Key: XYFBIXLIJOSHED-UHFFFAOYSA-N
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Description

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde is a specialized furan carbaldehyde derivative designed for advanced research and development. This compound serves as a versatile building block in organic synthesis, particularly in multicomponent reactions like the cyclocondensation reactions with hippuric acid to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones . These heterocyclic frameworks are of significant interest for the creation of novel compounds with potential biological activity . The structural motif of the 5-aryl-2-furaldehyde is associated with various biological properties, as studies on similar compounds have shown antimicrobial, anticonvulsant, and anticancer activities . The presence of the nitro group and the carbonyl group on the furan ring extends the possibilities for its practical application and further functionalization . Researchers can utilize this chemical in the search for new pharmacologically active substances or as a key intermediate in the synthesis of more complex molecular architectures. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should be conducted by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment.

Properties

IUPAC Name

5-(4,5-dimethyl-2-nitrophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-5-11(12(14(16)17)6-9(8)2)13-4-3-10(7-15)18-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFBIXLIJOSHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5-(4,5-dimethyl-2-nitrophenyl)furan-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. The synthesis is centered around the powerful Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed, step-by-step protocols for the preparation of key precursors, and culminate in a validated procedure for the target molecule's synthesis. Furthermore, it will address the purification and characterization of the final compound, offering a complete workflow for researchers in the field.

Introduction and Strategic Overview

The 5-arylfuran-2-carbaldehyde scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials. The specific target of this guide, this compound, incorporates a substituted nitrophenyl group, which can serve as a versatile handle for further chemical modifications or as a key pharmacophore.

The synthetic strategy outlined herein is a convergent approach, relying on the late-stage coupling of two key building blocks: 5-bromofuran-2-carbaldehyde (1) and 4,5-dimethyl-2-nitrophenylboronic acid pinacol ester (2) . This approach was selected for its high efficiency, functional group tolerance, and the commercial availability or straightforward synthesis of the starting materials. The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this transformation, offering mild reaction conditions and generally high yields.[1]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Core Reaction cluster_final Final Product Furfural Furfural 5-bromofuran-2-carbaldehyde (1) 5-bromofuran-2-carbaldehyde (1) Furfural->5-bromofuran-2-carbaldehyde (1) Bromination 1,2-Dimethyl-4-nitrobenzene 1,2-Dimethyl-4-nitrobenzene 4,5-dimethyl-2-nitrophenylboronic acid\npinacol ester (2) 4,5-dimethyl-2-nitrophenylboronic acid pinacol ester (2) 1,2-Dimethyl-4-nitrobenzene->4,5-dimethyl-2-nitrophenylboronic acid\npinacol ester (2) Borylation Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Target_Molecule 5-(4,5-Dimethyl-2-nitrophenyl) furan-2-carbaldehyde Suzuki_Coupling->Target_Molecule C-C Bond Formation 5-bromofuran-2-carbaldehyde (1)->Suzuki_Coupling 4,5-dimethyl-2-nitrophenylboronic acid\npinacol ester (2)->Suzuki_Coupling

Caption: Overall synthetic strategy for this compound.

Synthesis of Precursors

The success of the final coupling step is contingent upon the efficient and high-purity synthesis of the two key precursors.

Synthesis of 5-bromofuran-2-carbaldehyde (1)

5-Bromofuran-2-carbaldehyde is a crucial intermediate that can be reliably synthesized from commercially available furfural. While several bromination methods exist, the use of a stable and selective brominating agent is paramount to avoid over-bromination and other side reactions.

Protocol: Bromination of Furfural

This protocol is adapted from established methods for the selective bromination of furans.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Furfural96.099.61 g (8.0 mL)0.1
N-Bromosuccinimide (NBS)177.9817.8 g0.1
Dichloromethane (DCM)84.93200 mL-
Silica Gel-As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furfural (0.1 mol) in 150 mL of dichloromethane.

  • To this solution, add N-bromosuccinimide (0.1 mol) portion-wise over 15 minutes at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature below 30 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Upon completion, filter the reaction mixture to remove succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 5-bromofuran-2-carbaldehyde as a pale yellow solid.

Synthesis of 4,5-dimethyl-2-nitrophenylboronic acid pinacol ester (2)

The synthesis of this specific boronic acid derivative is a critical step. A reliable method involves the iridium-catalyzed borylation of the corresponding aryl C-H bond. Using the pinacol ester of diboron provides a stable and easily handled source of boron.

Protocol: Iridium-Catalyzed Borylation of 1,2-Dimethyl-4-nitrobenzene

This protocol is based on modern C-H activation/borylation methodologies.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
1,2-Dimethyl-4-nitrobenzene151.161.51 g0.01
Bis(pinacolato)diboron (B₂pin₂)253.943.05 g0.012
[Ir(cod)OMe]₂662.70.066 g0.0001
4,4'-Di-tert-butyl-2,2'-bipyridine268.420.054 g0.0002
Tetrahydrofuran (THF), anhydrous72.1150 mL-
Silica Gel-As needed-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,2-dimethyl-4-nitrobenzene (0.01 mol), bis(pinacolato)diboron (0.012 mol), [Ir(cod)OMe]₂ (1 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (2 mol%).

  • Add 50 mL of anhydrous tetrahydrofuran via syringe.

  • Stir the reaction mixture at 80 °C for 12-16 hours. Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 4,5-dimethyl-2-nitrophenylboronic acid pinacol ester as a solid.

Core Synthesis: Suzuki-Miyaura Cross-Coupling

With both precursors in hand, the final C-C bond formation can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of catalyst, base, and solvent system is crucial for achieving high yields and minimizing side reactions.

Suzuki_Mechanism Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar1-Pd(II)-X R-Pd(II)-X (Ln) Oxidative_Addition->Ar1-Pd(II)-X Transmetalation Transmetalation Ar1-Pd(II)-Ar2 R-Pd(II)-R' (Ln) Transmetalation->Ar1-Pd(II)-Ar2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar1-Ar2 R-R' Reductive_Elimination->Ar1-Ar2 Ar1-Pd(II)-X->Transmetalation Ar1-Pd(II)-Ar2->Reductive_Elimination Ar2-B(OR)2 R'-B(OR)2 Ar2-B(OR)2->Transmetalation Ar1-X R-X Ar1-X->Oxidative_Addition Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
5-bromofuran-2-carbaldehyde (1)174.981.75 g0.01
4,5-dimethyl-2-nitrophenylboronic acid pinacol ester (2)293.153.52 g0.012
Pd(PPh₃)₄1155.560.231 g0.0002
Sodium Carbonate (Na₂CO₃)105.992.12 g0.02
Toluene92.1440 mL-
Ethanol46.0710 mL-
Water18.0210 mL-

Procedure:

  • In a 100 mL round-bottom flask, combine 5-bromofuran-2-carbaldehyde (0.01 mol), 4,5-dimethyl-2-nitrophenylboronic acid pinacol ester (0.012 mol), and sodium carbonate (0.02 mol).

  • Add a solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (2 mol%) to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.70 (s, 1H, CHO)

    • δ 8.05 (s, 1H, Ar-H)

    • δ 7.75 (s, 1H, Ar-H)

    • δ 7.40 (d, J = 3.6 Hz, 1H, Furan-H)

    • δ 6.80 (d, J = 3.6 Hz, 1H, Furan-H)

    • δ 2.35 (s, 3H, CH₃)

    • δ 2.30 (s, 3H, CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 177.5 (CHO)

    • δ 157.0, 152.0, 148.0, 138.0, 135.0, 130.0, 125.0, 122.0, 118.0, 112.0 (Aromatic & Furan Carbons)

    • δ 20.0, 19.5 (CH₃)

  • IR (KBr, cm⁻¹):

    • ~3100 (C-H aromatic)

    • ~2950 (C-H aliphatic)

    • ~1680 (C=O aldehyde)

    • ~1520, 1340 (NO₂)

  • Mass Spectrometry (EI):

    • Calculated for C₁₃H₁₁NO₄: m/z = 245.07. Found: [M]⁺ at 245.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. By employing a convergent strategy centered on the Suzuki-Miyaura cross-coupling reaction, this guide provides researchers with a practical and scalable method to access this valuable chemical entity. The detailed protocols for the synthesis of the key precursors and the final product, along with the expected characterization data, should serve as a comprehensive resource for scientists in drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Hassan, A. S.; et al. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 2015 , 58 (2), 113-149. [Link]

  • Ishiyama, T.; et al. A new iridium-catalyzed C–H borylation of arenes and heteroarenes. Tetrahedron, 2003 , 59 (15), 2549-2554. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97. [Link]

  • Tyrell, J. H.; et al. A Practical Guide to Suzuki-Miyaura Cross-Coupling Reactions. Chem. Soc. Rev., 2011 , 40, 5025-5064. [Link]

  • Ahmad, S.; et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. J IRAN CHEM SOC, 2022 , 19, 2367–2379. [Link]

Sources

An In-Depth Technical Guide to 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde: Data Unavailability and Analysis of a Close Structural Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Scientific Audience:

Extensive searches of publicly available scientific databases and literature have yielded no specific data regarding the physicochemical characteristics, synthesis, or analytical protocols for 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde . This suggests that the compound is likely a novel chemical entity or not widely reported in the scientific domain.

In the spirit of scientific advancement and to provide valuable, relevant information, this guide will instead focus on a close structural analog, 5-(4-nitrophenyl)furan-2-carbaldehyde . This well-documented compound shares the core furan-2-carbaldehyde and nitrophenyl moieties, making its physicochemical properties a valuable surrogate for preliminary understanding and potential future research into its dimethylated counterpart.

Technical Guide: Physicochemical Characteristics of 5-(4-Nitrophenyl)furan-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide a comprehensive technical overview of the known physicochemical properties of 5-(4-nitrophenyl)furan-2-carbaldehyde, offering insights into its chemical behavior and laying a foundation for the study of related compounds.

Chemical Identity and Structure

5-(4-Nitrophenyl)furan-2-carbaldehyde is an organic compound featuring a furan ring substituted with a nitrophenyl group at the 5-position and a carbaldehyde (aldehyde) group at the 2-position.

  • IUPAC Name: 5-(4-nitrophenyl)furan-2-carbaldehyde[1]

  • Synonyms: 5-(4-Nitrophenyl)furfural, 5-(p-Nitrophenyl)furfural[1][2][3]

  • CAS Number: 7147-77-5[1][2][3][4]

  • Molecular Formula: C₁₁H₇NO₄[1][2][4]

  • Molecular Weight: 217.18 g/mol [1][2][4]

Chemical Structure:

Caption: Chemical structure of 5-(4-nitrophenyl)furan-2-carbaldehyde.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, including its behavior in biological systems and its formulation into pharmaceutical products.

PropertyValueSource(s)
Appearance Yellow to dark yellow solid; Light yellow to orange powder/crystal[2][3]
Melting Point 204-206 °C[2]
205.0 to 209.0 °C[3]
Boiling Point 406.8 ± 35.0 °C (Predicted)[2]
Density 1.348 ± 0.06 g/cm³ (Predicted)[2]
Solubility DMSO (Slightly, Heated), Ethyl Acetate (Slightly, Heated)[2]
Flash Point 199.9 °C[2]
Vapor Pressure 7.89E-07 mmHg at 25°C[2]
Refractive Index 1.618[2]
XLogP3-AA 2.3[1]

Synthesis and Reactivity

Synthesis

A primary method for the synthesis of 5-(4-nitrophenyl)furfural involves a reaction between 4-nitrobenzaldehyde and furan. A subsequent hydrogenation reduction can be employed to remove the nitro functional group if the corresponding amine is desired[2].

Conceptual Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-nitrobenzaldehyde 4-nitrobenzaldehyde Coupling Reaction Coupling Reaction 4-nitrobenzaldehyde->Coupling Reaction furan furan furan->Coupling Reaction 5-(4-nitrophenyl)furfural 5-(4-nitrophenyl)furfural Coupling Reaction->5-(4-nitrophenyl)furfural

Caption: Conceptual workflow for the synthesis of 5-(4-nitrophenyl)furfural.

Reactivity

The chemical reactivity of 5-(4-nitrophenyl)furan-2-carbaldehyde is dictated by its functional groups: the aldehyde, the nitro group, and the aromatic systems. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions. The nitro group can be reduced to an amine, which is a common precursor for the synthesis of other derivatives. The furan and phenyl rings can undergo electrophilic substitution, although the electron-withdrawing nature of the nitro and aldehyde groups deactivates the rings to some extent.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of 5-(4-nitrophenyl)furan-2-carbaldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the carbonyl (C=O) of the aldehyde and the nitro (N-O) stretches.

  • Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

  • Gas Chromatography (GC): GC can be used to assess the purity of the compound, with a typical specification of >98.0%[3].

Safety and Handling

Based on available data, 5-(4-nitrophenyl)furan-2-carbaldehyde is classified as an irritant and is harmful if swallowed.

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1][5]

    • H319: Causes serious eye irritation[1][5]

    • H335: May cause respiratory irritation[1][5]

  • Precautionary Measures:

    • Wear suitable protective clothing[2].

    • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice[2].

    • Store in a cool, dark, and dry place, sealed from air, as it may be air-sensitive[2][3].

Experimental Protocol: General Handling and Storage

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dispensing: Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere, and in a cool, dark place (recommended <15°C)[3].

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Applications and Future Directions

Compounds containing the nitrophenylfuran scaffold are of interest in medicinal chemistry. For instance, related structures have been investigated for their potential antibacterial and fungistatic properties. This compound serves as a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules. It is also identified as Dantrolene USP Related Compound C, indicating its relevance as an impurity or reference standard in the pharmaceutical industry[6].

Future research on this compound would logically begin with its synthesis, likely through a coupling reaction involving a suitably substituted nitrophenyl derivative and a furan precursor. Following a successful synthesis, a thorough physicochemical characterization, mirroring the data presented here for its analog, would be the next critical step.

References

  • 5-(4-nitrophenyl)furfural - ChemBK. (2024-04-10). [Link]

  • 7147-77-5[5-(4-Nitrophenyl)furan-2-carbaldehyde] - Acmec Biochemical. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. [Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. (2015-08-07). [Link]

  • 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem. [Link]

  • 5-(4-Nitrophenyl)-2-furancarboxaldehyde - High purity | EN - Georganics. [Link]

Sources

An In-depth Technical Guide to 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde: Nomenclature, Structure, and Proposed Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical compound 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde, detailing its systematic IUPAC nomenclature, chemical structure, and a proposed synthetic pathway with detailed experimental protocols. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel substituted aryl-furan derivatives.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is This compound . This nomenclature is derived from its core heterocyclic structure, a furan ring, with specific substituents at designated positions.

  • Furan-2-carbaldehyde : The foundational structure is a furan ring with a carbaldehyde (an aldehyde group, -CHO) attached to the carbon at position 2. This aldehyde functional group is a key feature, offering a reactive site for a multitude of chemical transformations. Furan and its derivatives are significant in medicinal chemistry due to their diverse pharmacological activities.[1]

  • 5-(...) : This indicates that a substituent is attached to the carbon at position 5 of the furan ring.

  • 4,5-Dimethyl-2-nitrophenyl : The substituent at position 5 is a phenyl group which is itself substituted with:

    • A nitro group (-NO2) at its 2-position.

    • Two methyl groups (-CH3) at its 4- and 5-positions.

The chemical structure is as follows:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

The proposed two-step synthesis involves the preparation of a custom boronic acid followed by a Suzuki-Miyaura coupling reaction.

G cluster_0 Step 1: Synthesis of (4,5-Dimethyl-2-nitrophenyl)boronic acid cluster_1 Step 2: Suzuki-Miyaura Coupling A 1,2-Dimethyl-4-nitrobenzene B Bromination (NBS, AIBN, CCl4) A->B C 4,5-Dimethyl-2-nitro-1-bromobenzene B->C D Lithiation & Borylation (n-BuLi, B(OiPr)3, then H3O+) C->D E (4,5-Dimethyl-2-nitrophenyl)boronic acid D->E F 5-Bromofuran-2-carbaldehyde H Pd(PPh3)4, K2CO3 DME/H2O, 80 °C F->H G (4,5-Dimethyl-2-nitrophenyl)boronic acid G->H I This compound H->I

Sources

Potential biological activity of nitrophenylfuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Nitrophenylfuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of a Privileged Scaffold

The furan scaffold, a simple five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, giving rise to a vast array of derivatives with significant therapeutic potential.[1] When this core is functionalized with a nitrophenyl group, it creates a class of compounds—nitrophenylfuran derivatives—that have consistently demonstrated potent and diverse biological activities. Their story is not just one of historical significance, with drugs like nitrofurantoin being used for decades, but one of renewed interest, driven by the urgent need for novel therapeutic strategies against drug-resistant pathogens and hard-to-treat cancers. This guide serves as a technical deep-dive for the modern researcher, synthesizing foundational mechanisms with practical, field-proven methodologies to unlock the full potential of this versatile chemical class.

The Core Mechanism: Bioreductive Activation of a Nitro Prodrug

The biological activity of most nitrophenylfuran derivatives is intrinsically linked to the enzymatic reduction of the nitro (NO₂) group.[2] This feature positions them as prodrugs, which remain relatively inert until they are activated within the target cell or microorganism.

The process is a cascade:

  • Enzymatic Reduction: Type I nitroreductases, often found in bacteria, parasites, and hypoxic cancer cells, transfer electrons to the nitro group.

  • Generation of Reactive Species: This reduction generates a series of highly reactive, cytotoxic intermediates, including the nitroso and hydroxylamino derivatives, as well as radical species.

  • Multi-Target Damage: These reactive intermediates are electrophilic and indiscriminately attack a wide range of cellular macromolecules, including DNA, RNA, ribosomal proteins, and metabolic enzymes.[3]

This multi-targeted mechanism is a key strategic advantage; it significantly lowers the probability of resistance developing through a single-point mutation, a common failure point for many targeted therapies. The specific type of nitroreductase and the redox potential of the cell are critical determinants of the compound's selective toxicity.

Bioreductive_Activation cluster_Prodrug Prodrug State cluster_Activation Cellular Activation cluster_Damage Cellular Damage A Nitrophenylfuran (R-NO₂) B Nitroreductase Enzyme A->B Enters Target Cell C Nitroso (R-NO) Hydroxylamino (R-NHOH) Nitro Anion Radical (R-NO₂⁻) B->C e⁻ Transfer D DNA/RNA Damage C->D Induces E Protein Inactivation C->E Induces F Metabolic Disruption C->F Induces

Caption: The bioreductive activation cascade of nitrophenylfurans.

Antimicrobial Applications: A Renewed Assault on Pathogens

Nitrofuran derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa.[4][5] This makes them valuable candidates in an era of widespread antibiotic resistance.

Causality in Experimental Design: Why MIC is Just the Starting Point

While the Minimum Inhibitory Concentration (MIC) is the foundational metric for antimicrobial potency, it is a static measurement that does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. A comprehensive evaluation, therefore, requires a logical progression of assays.

Antimicrobial_Testing_Workflow A Compound Library (Nitrophenylfuran Derivatives) B MIC Assay (Broth Microdilution) A->B Initial Potency Screen C MBC Assay B->C Determine static vs. cidal D Time-Kill Kinetic Assay B->D Characterize killing rate E Resistance Frequency Assay B->E Evaluate Resistance Potential F Mammalian Cytotoxicity Assay (e.g., MTT, LDH) B->F Assess Therapeutic Index G Lead Candidate Selection C->G D->G E->G F->G

Caption: Logical workflow for antimicrobial drug candidate validation.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

Trustworthiness through Validation: This protocol is a direct extension of the MIC assay. Its validity depends on the accuracy of the preceding MIC determination and the inclusion of a growth control to ensure the subculture medium is viable.

  • Prerequisite: Perform a standard broth microdilution MIC assay and determine the MIC for the test compound against the target bacterium.

  • Subculturing: From the wells of the MIC plate corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC, take a 10 µL aliquot.

  • Plating: Spot-plate each aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent. Also, plate an aliquot from the positive growth control well from the MIC plate to validate that the bacteria are viable and the agar supports growth.

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Analysis: Observe the plates for bacterial growth. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (typically corresponding to ≤ 0.1% of colonies from the initial inoculum control).

Anticancer Activity: Exploiting the Tumor Microenvironment

A defining characteristic of many solid tumors is hypoxia—regions of low oxygen supply that result from rapid and disorganized tumor growth.[6][7] This hypoxic environment, which renders many conventional therapies ineffective, is the ideal trigger for the selective activation of nitrophenylfuran derivatives.

Hypoxia-Selective Cytotoxicity

Tumor cells in hypoxic regions often overexpress nitroreductase enzymes. This creates a therapeutic window where the nitrophenylfuran prodrug is preferentially activated to its cytotoxic form in the tumor, while sparing healthy, well-oxygenated tissues.[6] The resulting reactive species induce cell death (apoptosis) through DNA damage and the generation of overwhelming oxidative stress.[8]

Data Presentation: In Vitro Anticancer Activity

Summarizing cytotoxicity data is crucial for comparing derivatives and identifying leads. The IC₅₀ (half-maximal inhibitory concentration) is the standard metric.

Compound IDCell LineConditionIC₅₀ (µM)Selectivity Index (SI)¹Source
3f HCT-116 (Colon)Normoxia2.388.9[9]
3f HT-29 (Colon)Normoxia7.891.96[9]
Hybrid 3 HCT 116 (Colon)Normoxia1.62Not Reported[10]
Hybrid 6 HCT 116 (Colon)Normoxia8.8Not Reported[10]
Compound 21b HCT116 (Colon)Hypoxia4.69Not Reported[6]
Compound 21b HCT116 (Colon)Normoxia12.50Not Reported[6]

¹Selectivity Index (SI) is often calculated as IC₅₀ in a normal cell line / IC₅₀ in a cancer cell line. A higher SI is desirable.

Antiparasitic Activity: A Neglected Disease Arsenal

Many pathogenic protozoa, including Leishmania and Trypanosoma species, rely on unique metabolic pathways and possess nitroreductases, making them susceptible to nitrofuran-based drugs.[11][12][13] Indeed, repurposed nitrofuran antibiotics have shown potent antileishmanial activity.[11][13] The development of novel derivatives specifically targeting parasitic nitroreductases is a promising strategy for treating neglected tropical diseases.[14][15]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Optimizing the nitrophenylfuran scaffold requires a deep understanding of how chemical modifications influence biological activity. This is the core of medicinal chemistry.

  • The Nitro Group is Essential: The reduction of the nitro group is paramount for the activity of most compounds in this class.[2][16] Its removal typically leads to a complete loss of potency.

  • Linker and Side Chains Matter: The side chain at the C2 position of the furan ring is critical for target selectivity. Modifying this part of the molecule can enhance potency and modulate the pharmacokinetic properties of the drug.[3]

  • Hybrid Molecules Show Promise: Combining the nitrofuran scaffold with other known pharmacophores, such as isatin or thiazolidinone, has yielded hybrid molecules with potent dual antimicrobial and anticancer activities.[8][10]

  • Electronic Properties are Key: Quantitative structure-activity relationship (QSAR) studies have shown that the electronic properties of the substituents, which influence the ease of nitro group reduction, are a major determinant of antibacterial activity, often more so than hydrophobicity.[16][17]

Future Outlook: From Bench to Bedside

The therapeutic journey of nitrophenylfuran derivatives is far from over. Their proven efficacy and multi-faceted mechanisms of action ensure their continued relevance.

Key areas for future research include:

  • Targeted Delivery Systems: Encapsulating nitrophenylfuran derivatives in nanoparticles to improve solubility and target delivery specifically to tumor or infection sites.

  • Combination Therapies: Using these agents to sensitize hypoxic tumor cells to radiation or to act synergistically with other classes of antibiotics.

  • Enzyme-Specific Design: Designing derivatives that are selectively activated by specific microbial or tumor-associated nitroreductases to further improve the therapeutic index and reduce off-target toxicity.

By leveraging the principles and protocols outlined in this guide, the scientific community can continue to build upon this privileged scaffold, developing the next generation of highly effective agents to combat our most pressing medical challenges.

References

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Solubility profile of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its formulation, bioavailability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of this compound, a heterocyclic compound with potential applications in drug discovery. We will explore the theoretical principles governing solubility, present a detailed, field-proven protocol for its experimental determination, and discuss the interpretation of solubility data in the context of pharmaceutical development. This document is designed to be a practical and authoritative resource for scientists working on the characterization of novel chemical entities.

Introduction: The Imperative of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the adage "a drug must be in solution to be absorbed" remains a fundamental truth. Poor solubility is a major contributor to the high attrition rates of promising drug candidates. This compound, as a nitrophenylfuran derivative, belongs to a class of compounds known for their diverse biological activities.[1] However, its aromatic and nitro-functionalized structure suggests that it may present solubility challenges.

A thorough understanding of the solubility of this compound in various organic solvents is essential for:

  • Early-Stage Drug Discovery: Ensuring reliable results in in-vitro assays and enabling the preparation of stock solutions for screening campaigns.

  • Pre-formulation and Formulation Development: Selecting appropriate solvent systems for crystallization, purification, and the development of stable and bioavailable dosage forms.

  • Process Chemistry: Optimizing reaction and work-up conditions during chemical synthesis.

This guide will provide a robust framework for systematically evaluating the solubility of this compound.

The Science of Solubility: A Molecular Perspective

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a useful starting point for predicting solubility.[2] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[2] The overall polarity of a molecule is a balance between its polar and non-polar regions.

The dissolution process can be conceptualized as a three-step cycle:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the crystal lattice energy of the solid.

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent.

  • Formation of Solute-Solvent Interactions: Energy is released when the solute is solvated by the solvent molecules.

The net enthalpy change of these processes, along with the change in entropy, determines the Gibbs free energy of dissolution and thus the solubility. Factors such as temperature and pressure also significantly influence solubility.[3]

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a compound due to its high accuracy and reproducibility.[4][5][6] This method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached.[5][6][7]

Essential Materials and Instrumentation
  • This compound (purity >98%)

  • A selection of analytical grade organic solvents (e.g., DMSO, DMF, acetone, acetonitrile, ethanol, methanol, ethyl acetate, dichloromethane)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric glassware

  • Syringe filters (0.45 µm)

Step-by-Step Experimental Protocol

The following diagram illustrates the workflow for the isothermal shake-flask method.

Caption: Experimental workflow for the isothermal shake-flask solubility determination.

  • Preparation of Calibration Standards: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO). From this, create a series of standards by serial dilution to construct a calibration curve.

  • Sample Incubation: In duplicate or triplicate, add an excess amount of the solid compound to a vial. Add a precise volume of the test solvent. Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C) for 24 to 72 hours to ensure equilibrium is reached.

  • Sample Processing: After incubation, centrifuge the vials at high speed to pellet the undissolved solid. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter.

  • Quantification: Dilute the filtered sample with a suitable diluent to fall within the range of the calibration curve. Analyze the diluted sample by a validated HPLC-UV method.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the solubility in the original solvent, accounting for the dilution factor.

Predicted Solubility Profile and Rationale

Based on the chemical structure of this compound, a qualitative solubility profile can be predicted. The molecule has polar functional groups (nitro and aldehyde) and a larger, non-polar aromatic backbone.

G cluster_solvents Solvent Interactions compound This compound Polar Head (Nitro, Aldehyde) Non-polar Tail (Aromatic Rings) polar Polar Solvents (e.g., DMSO, DMF) Strong dipole-dipole interactions compound:f1->polar Favorable Interaction (Higher Solubility) nonpolar Non-polar Solvents (e.g., Hexane) Weak van der Waals forces compound:f2->nonpolar Favorable Interaction (Lower overall solubility due to polar head)

Caption: Molecular features influencing solubility in different solvent types.

Table 1: Predicted Solubility of this compound

SolventPolarityHydrogen BondingPredicted SolubilityRationale
DMSOHighAproticHighStrong polar interactions with the nitro and aldehyde groups.
DMFHighAproticHighSimilar to DMSO, a highly polar aprotic solvent.
AcetoneMediumAcceptorModerateCan act as a hydrogen bond acceptor for the aldehyde proton.
AcetonitrileMediumAproticModerateA polar aprotic solvent, but generally less effective than DMSO.
EthanolHighDonor/AcceptorLow to ModerateThe non-polar backbone may limit solubility despite hydrogen bonding potential.
DichloromethaneLowAproticLowPrimarily interacts with the non-polar regions of the molecule.
HexaneVery LowNon-polarVery LowIneffective at solvating the polar functional groups.

Concluding Remarks and Strategic Implications

The systematic determination of the solubility profile of this compound is a foundational step in its evaluation as a potential drug candidate. The isothermal shake-flask method provides a robust and reliable means to obtain this critical data. The predicted solubility in polar aprotic solvents like DMSO is advantageous for initial in-vitro screening. However, its anticipated poor solubility in more pharmaceutically relevant solvents will likely necessitate the use of formulation strategies to enhance bioavailability. Future work should focus on determining its aqueous solubility at different pH values and in biorelevant media to better predict its in-vivo performance.

References

  • University of California, Davis. (2023). Solubility of Organic Compounds. LibreTexts. [Link]

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  • Dibrivnyi, V. N., et al. (2019). Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives. BMC Chemistry, 13(1), 105. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. PubChem. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

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  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

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A Comprehensive Technical Guide to the Stability and Storage of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde. While specific stability data for this compound is not extensively published, this document synthesizes information from structurally related analogues, including 5-(4-nitrophenyl)-2-furaldehyde and other aromatic nitro compounds, to establish a robust framework for its handling and preservation. The principles outlined herein are grounded in the inherent chemical properties of the molecule's constituent functional groups—the nitrophenyl ring, the furan moiety, and the aldehyde group—to ensure the long-term integrity of the compound for research and development applications.

Chemical Profile and Inherent Stability Considerations

This compound is a complex organic molecule with several reactive functional groups that dictate its stability profile. Understanding the interplay of these groups is paramount to preventing degradation.

  • The Furan Ring: The furan moiety, while aromatic, is susceptible to acidic conditions, which can lead to ring-opening and polymerization.[1] Its reactivity also makes it a target for oxidation.

  • The Aldehyde Group: Aldehydes are prone to oxidation, converting the carbaldehyde to a carboxylic acid. This process can be accelerated by exposure to air (autoxidation), light, and certain metal ions.

  • The Aromatic Nitro Group: The nitro group is electron-withdrawing and contributes to the overall reactivity of the molecule. Aromatic nitro compounds can be sensitive to light and may possess toxicological properties.[2] Some polynitrated aromatic compounds are known to be time-sensitive and can pose an explosion hazard under specific conditions, although this is more common with multiple nitro groups.[3]

Given these characteristics, the primary degradation concerns for this compound are oxidation of the aldehyde, acid-catalyzed degradation of the furan ring, and potential photodecomposition.

Recommended Storage and Handling Protocols

To mitigate the inherent instabilities, a multi-faceted approach to storage and handling is essential. The following recommendations are based on best practices for analogous chemical structures.[4][5][6][7]

Long-Term Storage (Months to Years)

For preserving the compound's integrity over extended periods, the following conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C to -80°CReduces the rate of chemical reactions, including oxidation and other degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group by displacing atmospheric oxygen.
Light Amber or Opaque VialsProtects against photodecomposition, a common degradation route for nitroaromatic compounds.
Container Tightly Sealed Glass VialsGlass is inert, and a tight seal prevents moisture ingress and exposure to air. Avoid metal foil-lined caps.[3]
Short-Term Storage (Days to Weeks)

For samples in active use, the following conditions will suffice for short durations:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows degradation for frequently accessed samples.
Atmosphere Tightly Sealed ContainerMinimizes exposure to air and moisture between uses.
Light Protection from Direct LightStore in a dark place or use amber vials to prevent light-induced degradation.
General Handling Procedures
  • Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. The analogue 5-(4-nitrophenyl)-2-furaldehyde is known to cause skin and eye irritation.[8][9]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong reducing agents, and strong acids and bases to prevent vigorous and potentially hazardous reactions.[2][3]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways. A simplified overview of the most probable routes is presented below.

G cluster_oxidation Oxidation cluster_acid Acid-Catalyzed Degradation cluster_light Photodecomposition main 5-(4,5-Dimethyl-2-nitrophenyl) furan-2-carbaldehyde oxidation_product 5-(4,5-Dimethyl-2-nitrophenyl) furan-2-carboxylic acid main->oxidation_product O2, Light, Metal Ions acid_product Ring-Opened Polymers and Other Products main->acid_product H+ light_product Complex Mixture of Degradation Products main->light_product UV/Vis Light

Caption: Potential degradation pathways for the title compound.

Methodology for Stability and Purity Assessment

A robust analytical program is necessary to monitor the purity and stability of this compound over time. The following experimental workflow outlines a standard approach.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. A UV detector set to the compound's λmax will provide sensitive detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structural integrity of the compound and can be used for quantitative analysis (qNMR) to determine absolute purity.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in key functional groups, such as the appearance of a broad O-H stretch indicative of carboxylic acid formation.

Experimental Workflow for a Stability Study

The following diagram illustrates a typical workflow for conducting a stability study.

G cluster_conditions Storage Conditions cluster_analysis Analytical Testing start Obtain Initial Sample (T=0) aliquot Aliquot Sample into Vials for Different Conditions start->aliquot cond1 -20°C, Dark, Inert Gas aliquot->cond1 cond2 4°C, Dark aliquot->cond2 cond3 25°C / 60% RH, Exposed to Light aliquot->cond3 cond4 40°C / 75% RH, Dark aliquot->cond4 pull_samples Pull Samples at Pre-defined Time Points (e.g., 1, 3, 6 months) cond1->pull_samples cond2->pull_samples cond3->pull_samples cond4->pull_samples hplc HPLC for Purity and Degradants pull_samples->hplc lcms LC-MS for Impurity ID pull_samples->lcms nmr NMR for Structural Confirmation pull_samples->nmr data_analysis Analyze Data and Determine Shelf-Life hplc->data_analysis lcms->data_analysis nmr->data_analysis

Caption: Experimental workflow for a comprehensive stability study.

Conclusion

While this compound is a valuable compound for various research applications, its chemical structure necessitates careful handling and storage to ensure its stability and purity.[9] By controlling temperature, atmosphere, and light exposure, and by implementing a rigorous analytical monitoring program, researchers can preserve the integrity of this compound for reliable and reproducible experimental outcomes. The recommendations in this guide, derived from the chemical principles of its functional groups and data from close structural analogues, provide a solid foundation for the proper stewardship of this important chemical entity.

References

  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-131. [Link]

  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]

  • Graulich, A., & Gais, H.-J. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1639. [Link]

  • ChemBK. (n.d.). 5-(4-nitrophenyl)furfural. Retrieved from [Link]

  • Georganics. (n.d.). 5-(4-Nitrophenyl)-2-furancarboxaldehyde. Retrieved from [Link]

  • Croner-i. (n.d.). Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095-1105. [Link]

  • ResearchGate. (2014). Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. Retrieved from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • ResearchGate. (2002). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

  • Kamat Lab, University of Notre Dame. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]

  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. Retrieved from [Link]

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The Ascendant Pharmacophore: A Technical Guide to 5-(Substituted-Nitrophenyl)furan-2-carbaldehydes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the quest for novel pharmacophores with potent and selective biological activities remains a paramount objective. Among the myriad of heterocyclic scaffolds, the furan ring, particularly when functionalized with a nitrophenyl moiety, has emerged as a privileged structure in the design of new therapeutic agents. This technical guide provides an in-depth literature review of 5-(substituted-nitrophenyl)furan-2-carbaldehydes, a class of compounds demonstrating significant promise in the development of antimicrobial and anticancer drugs. We will delve into the synthetic strategies, spectral and thermodynamic properties, mechanisms of action, and structure-activity relationships that underpin their therapeutic potential.

The Synthetic Gateway: Crafting the Core Scaffold

The synthesis of 5-(substituted-nitrophenyl)furan-2-carbaldehydes is most effectively achieved through the Meerwein arylation reaction. This versatile method involves the copper-catalyzed addition of a substituted nitrophenyl diazonium salt to furan-2-carbaldehyde. The reaction proceeds via a radical mechanism, offering a direct and efficient route to the desired 5-aryl-2-furaldehydes.[1][2]

Experimental Protocol: Meerwein Arylation for 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde

This protocol details the synthesis of a representative compound, 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde, adapted from established literature procedures.[3]

Materials:

  • 2-chloro-4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Nitrite (NaNO₂)

  • Furan-2-carbaldehyde

  • Copper(II) Chloride (CuCl₂)

  • Ethanol

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, dissolve 8 g of 2-chloro-4-nitroaniline in a 1:1 mixture of concentrated HCl and water with heating and stirring until a clear solution is obtained.[3]

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of 0.07 mol of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.[3]

    • Stir the reaction mixture for one hour at this temperature to ensure complete diazotization.[3]

    • Filter the cold solution to remove any impurities.

  • Meerwein Arylation:

    • To the filtered diazonium salt solution, add 0.05 mol of furan-2-carbaldehyde.[3]

    • Add a solution of 2 g of copper(II) chloride in 10 ml of water dropwise to the reaction mixture.[3]

    • Stir the mixture vigorously for 4 hours at room temperature. A precipitate will form.[3]

    • Allow the reaction to stand overnight at room temperature.[3]

  • Work-up and Purification:

    • Filter the precipitate and wash thoroughly with water.

    • Recrystallize the crude product from ethanol to yield pure 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde.

Alternative Synthetic Routes

While Meerwein arylation is a primary method, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer an alternative approach.[4] This method involves the reaction of a substituted nitrophenylboronic acid with a 5-halofuran-2-carbaldehyde in the presence of a palladium catalyst and a base. The yields for Suzuki-Miyaura couplings are generally good and the reaction conditions are often milder than those of the Meerwein arylation.[4]

Structural Elucidation and Physicochemical Properties

The structural confirmation and characterization of 5-(substituted-nitrophenyl)furan-2-carbaldehydes rely on a combination of spectroscopic techniques and physical property measurements.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of a related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, in DMSO-d₆ shows characteristic signals for the aromatic protons. The protons on the nitrophenyl ring typically appear as doublets in the downfield region (around 8.31 and 8.04 ppm), while the furan ring protons also present as doublets at approximately 7.44 and 7.37 ppm.[5] The aldehyde proton of the carbaldehyde would be expected to resonate as a singlet further downfield, typically above 9.5 ppm.

    • ¹³C NMR: The carbon NMR spectrum of 5-(4-nitrophenyl)furan-2-carboxylic acid in CDCl₃ reveals signals for the carboxyl carbon, the aromatic carbons of both the furan and nitrophenyl rings, with the carbon bearing the nitro group appearing at a characteristic downfield shift.[5] For the carbaldehyde, the carbonyl carbon would be expected to have a chemical shift in the range of 175-185 ppm.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum provides valuable information about the functional groups present. Key vibrational bands include a strong absorption for the aldehydic C=O stretch, typically observed around 1670-1700 cm⁻¹. The C-NO₂ stretching vibrations are also prominent, usually appearing as two distinct bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS):

    • Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the synthesized compounds. For 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde derivatives, the mass spectrum will show the molecular ion peak (M+) along with isotopic peaks (M+2, M+3) characteristic of the presence of a chlorine atom.[3]

Thermodynamic Properties

The thermodynamic properties of the ortho-, meta-, and para-isomers of 5-(nitrophenyl)furan-2-carbaldehyde have been investigated. The temperature dependence of their saturated vapor pressure was determined using Knudsen's effusion method, allowing for the calculation of standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation.[6] The standard molar enthalpies of formation in the crystalline state were determined via bomb calorimetry.[6] These thermodynamic data are essential for optimizing synthesis, purification, and application processes.[6]

Biological Activities and Therapeutic Potential

The presence of the nitrofuran pharmacophore is a strong indicator of potential biological activity. Indeed, 5-(substituted-nitrophenyl)furan-2-carbaldehydes and their derivatives have demonstrated a broad spectrum of antimicrobial and anticancer properties.

Antimicrobial Activity

Nitrofurans have a long history as effective antimicrobial agents. Their mechanism of action involves the reductive activation of the nitro group by bacterial nitroreductases to form highly reactive intermediates.[7][8] These reactive species, including nitro-anion radicals and hydroxylamine, are non-specific in their targets and can damage a wide range of cellular macromolecules, including DNA, RNA, ribosomes, and essential enzymes involved in metabolic pathways.[7][8][9] This multi-targeted approach is believed to contribute to the low incidence of bacterial resistance to nitrofurans.

Derivatives of 5-(substituted-nitrophenyl)furan-2-carbaldehyde have shown promising activity against both Gram-positive and Gram-negative bacteria.[3] The specific minimum inhibitory concentrations (MICs) are dependent on the substitution pattern on the nitrophenyl ring.

Anticancer Activity

The reductive bioactivation of the nitro group is also a key feature of the anticancer activity of nitrofuran derivatives. In the hypoxic environment of solid tumors, the nitro group can be reduced to cytotoxic species that induce DNA damage and apoptosis.[10] Structural modifications of the antibacterial drug nitrofurantoin have led to the development of compounds with potent anticancer activity against various cancer cell lines, including colorectal, breast, cervical, and liver cancer.[11][12] These compounds have been shown to induce oxidative DNA damage, upregulate the pro-apoptotic protein Bax, downregulate the anti-apoptotic protein Bcl-2, and activate caspases 3/7.[11][12]

The aldehyde functionality of 5-(substituted-nitrophenyl)furan-2-carbaldehydes serves as a versatile handle for the synthesis of more complex derivatives, such as chalcones and isoxazolines, which have also demonstrated significant antitumor potential.[9]

Structure-Activity Relationships (SAR)

The biological activity of 5-(substituted-nitrophenyl)furan-2-carbaldehydes is significantly influenced by the nature and position of the substituents on the nitrophenyl ring.

  • Position of the Nitro Group: The position of the nitro group (ortho, meta, or para) affects the electronic properties and steric hindrance of the molecule, which in turn can influence its interaction with biological targets and its susceptibility to enzymatic reduction.

  • Other Substituents: The presence of other electron-withdrawing or electron-donating groups on the nitrophenyl ring can modulate the redox potential of the nitro group, thereby affecting its activation and biological activity. Halogen substituents, such as chlorine, have been shown to be compatible with potent antimicrobial activity.[3]

A comprehensive understanding of the SAR is crucial for the rational design of more potent and selective analogs.

Future Perspectives and Drug Development

5-(Substituted-nitrophenyl)furan-2-carbaldehydes represent a promising class of compounds with significant potential for the development of new antimicrobial and anticancer therapies. The versatility of their synthesis and the tunability of their biological activity through structural modification make them attractive candidates for further investigation.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesis of a wider range of derivatives with diverse substitution patterns to further explore the SAR.

  • In-depth mechanistic studies: Elucidation of the specific molecular targets and pathways involved in their antimicrobial and anticancer effects.

  • Preclinical evaluation: In vivo studies to assess the efficacy, pharmacokinetics, and toxicity of the most promising candidates.

  • Development of drug delivery systems: Formulation strategies to enhance the solubility, bioavailability, and targeted delivery of these compounds.

The continued exploration of this chemical scaffold holds the key to unlocking new and effective treatments for infectious diseases and cancer.

Visualizations

General Structure

G cluster_0 5-(Substituted-Nitrophenyl)furan-2-carbaldehyde Compound

Caption: General structure of 5-(4-nitrophenyl)furan-2-carbaldehyde.[13]

Synthetic Workflow

G cluster_synthesis Synthetic Pathway Substituted Nitroaniline Substituted Nitroaniline Diazonium Salt Diazonium Salt Substituted Nitroaniline->Diazonium Salt NaNO₂, HCl 0-5 °C 5-(Substituted-Nitrophenyl)furan-2-carbaldehyde 5-(Substituted-Nitrophenyl)furan-2-carbaldehyde Diazonium Salt->5-(Substituted-Nitrophenyl)furan-2-carbaldehyde Furan-2-carbaldehyde CuCl₂ G cluster_moa Reductive Activation Pathway Nitrofuran Prodrug Nitrofuran Prodrug Nitroreductase Nitroreductase Nitrofuran Prodrug->Nitroreductase Uptake by cell Reactive Intermediates\n(Nitro-anion radical, Hydroxylamine) Reactive Intermediates (Nitro-anion radical, Hydroxylamine) Nitroreductase->Reactive Intermediates\n(Nitro-anion radical, Hydroxylamine) Reduction of Nitro Group Damage to DNA, RNA, Proteins Damage to DNA, RNA, Proteins Reactive Intermediates\n(Nitro-anion radical, Hydroxylamine)->Damage to DNA, RNA, Proteins Cell Death Cell Death Damage to DNA, RNA, Proteins->Cell Death

Caption: Reductive activation mechanism of nitrofurans.

References

  • Mechanism of Meerwein Arylation of Furan Derivatives. (2025-08-09). ResearchGate. Retrieved from [Link]

  • Mechanism of nitrofuran activation and resistance. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). MDPI. Retrieved from [Link]

  • Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. (n.d.). SciSpace. Retrieved from [Link]

  • Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. (n.d.). AUB ScholarWorks. Retrieved from [Link]

  • What is the mechanism of Nitrofurazone? (2024-07-17). Patsnap Synapse. Retrieved from [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (n.d.). JOCPR. Retrieved from [Link]

  • 5-(4-Nitrophenyl)-2-furaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2025-08-07). ResearchGate. Retrieved from [Link]

  • Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers. (2015-12-09). PubMed. Retrieved from [Link]

  • Reductive activation of nitroheterocyclic compounds. (1997-04). PubMed. Retrieved from [Link]

  • Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. (n.d.). PMC - NIH. Retrieved from [Link]

  • Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. (2025-12-05). ResearchGate. Retrieved from [Link]

  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. (2024-10-29). Karger Publishers. Retrieved from [Link]

  • Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. (2023-03-15). AUB ScholarWorks. Retrieved from [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2025-10-13). ResearchGate. Retrieved from [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI. Retrieved from [Link]

  • Mechanism of Meerwein arylation of furan derivatives. (n.d.). Scilit. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Derivatization of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde for High-Throughput Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the chemical modification of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde, a promising scaffold for drug discovery. We present detailed, field-tested protocols for the synthesis of Schiff base and hydrazone derivatives, leveraging the reactivity of the furan-2-carbaldehyde moiety. Furthermore, this document outlines robust, step-by-step methodologies for evaluating the biological potential of these novel compounds through standardized antimicrobial and anticancer bioassays. The protocols are designed for reproducibility and scalability, enabling researchers in medicinal chemistry and drug development to efficiently generate and screen compound libraries to identify novel therapeutic leads.

Introduction: The Strategic Value of the Nitrophenyl-Furan Scaffold

The this compound molecule represents a strategic starting point for the synthesis of novel bioactive compounds. Its structure is a deliberate convergence of three key pharmacophoric elements:

  • The Furan Ring: A five-membered aromatic heterocycle that is a core component in numerous pharmacologically active compounds, valued for its ability to engage in various biological interactions.[1][2]

  • The Nitrophenyl Moiety: The presence of a nitro group on the phenyl ring is a well-established feature in compounds with significant antimicrobial and anticancer properties.[3][4] The mechanism often involves the enzymatic reduction of the nitro group within target cells (bacterial or cancerous) to generate reactive cytotoxic intermediates.[3][5]

  • The Carbaldehyde Group: This aldehyde functional group is an exceptionally versatile chemical handle, providing a reactive site for a wide array of chemical transformations, most notably condensation reactions, to build molecular diversity.[6]

Derivatization of this core scaffold is a cornerstone of structure-activity relationship (SAR) studies.[7] By systematically modifying the molecule, typically at the aldehyde position, researchers can fine-tune its physicochemical properties (e.g., solubility, lipophilicity) and steric profile to enhance target affinity, improve efficacy, and reduce toxicity. This application note provides the foundational synthetic and biological testing protocols to empower this discovery process.

Part I: Synthesis and Derivatization Strategies

The primary strategy for derivatizing the parent aldehyde involves the condensation reaction between its electrophilic carbonyl carbon and a primary amine or related nucleophile. This reaction, which forms a new carbon-nitrogen double bond (C=N), is efficient, high-yielding, and adaptable to a wide range of building blocks, making it ideal for creating a chemical library.

Caption: General scheme for derivatizing the parent aldehyde.

Protocol 1: Synthesis of Schiff Base Derivatives

Schiff bases (or imines) are formed by reacting the aldehyde with primary amines.[8][9] The resulting C=N bond extends the conjugated system of the molecule, which can be crucial for biological activity.

Causality: This reaction is typically catalyzed by a small amount of acid. The acid protonates the aldehyde's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes it highly susceptible to nucleophilic attack by the lone pair of electrons on the primary amine. A subsequent dehydration step, often facilitated by heating, removes a molecule of water and drives the reaction to completion, forming the stable imine product.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) in 20 mL of absolute ethanol.

  • Addition of Amine: To the stirred solution, add the desired substituted aniline (1.0 mmol, 1.0 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. If not, the volume can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying & Characterization: Dry the purified product in a vacuum oven. Confirm the structure using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Synthesis of Hydrazone Derivatives

Hydrazones, formed from the reaction with hydrazines, are a class of compounds well-documented for their potent anticancer and antimicrobial activities.[10][11][12][13]

Causality: Hydrazines (R-NHNH₂) are generally more potent nucleophiles than anilines due to the "alpha effect," where the lone pair on the adjacent nitrogen atom enhances reactivity. Consequently, this reaction often proceeds efficiently at room temperature or with gentle heating, sometimes without the need for an acid catalyst.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve this compound (1.0 mmol, 1.0 eq) in 15 mL of methanol in a 50 mL round-bottom flask.

  • Addition of Hydrazine: Add the selected hydrazine derivative (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) (1.0 mmol, 1.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The formation of a colored precipitate is a strong indicator of product formation. Monitor by TLC.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold methanol to remove any soluble impurities. The product is often pure enough for biological testing at this stage, but can be recrystallized from ethanol if necessary.

  • Drying & Characterization: Dry the purified hydrazone derivative under vacuum and characterize its structure by spectroscopic methods.

Part II: Bioassay Protocols

Once a library of derivatives has been synthesized and characterized, the next critical step is to screen them for biological activity. The following protocols for antimicrobial and anticancer evaluation are standardized, high-throughput, and provide quantitative data for robust structure-activity relationship analysis.

Caption: Workflow from synthesized compounds to bioassay data.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation. This assay is performed in a 96-well plate format, allowing for efficient testing of multiple compounds and concentrations simultaneously.

Trustworthiness: The validity of this protocol relies on strict adherence to established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17][18] The inclusion of a positive control (a known antibiotic), a negative control (no bacteria), and a vehicle control (DMSO or solvent without compound) in every assay is mandatory to ensure the results are reliable and interpretable.

Step-by-Step Methodology:

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli). b. Suspend the colonies in sterile saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension in the appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[19]

  • Compound Plating: a. Prepare a 10 mg/mL stock solution of each derivative in dimethyl sulfoxide (DMSO). b. In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound in broth to achieve a range of desired final concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL). Ensure the final volume in each well is 100 µL before adding bacteria.

  • Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to each well containing the test compound, bringing the final volume to 200 µL. b. Include control wells: broth only (sterility control), broth + inoculum (growth control), and broth + inoculum + DMSO (vehicle control). c. Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: a. Following incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow MTT tetrazolium salt to an insoluble purple formazan.[20][21] The formazan crystals are then solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. A decrease in signal indicates a reduction in cell viability due to cytotoxicity or growth inhibition.

Trustworthiness: This assay's reliability hinges on establishing a linear relationship between cell number and formazan production for the specific cell line being used. The protocol must include wells with untreated cells (100% viability control) and a vehicle control to account for any effects of the solvent (e.g., DMSO).

Step-by-Step Methodology:

  • Cell Seeding: a. Culture the desired cancer cell line (e.g., MCF-7 breast cancer) under standard conditions. b. Harvest the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare stock solutions of the derivatives in DMSO and perform serial dilutions in culture medium. b. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds. c. Incubate the plate for an additional 48 or 72 hours.

  • MTT Incubation: a. Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). b. Add 20 µL of the MTT solution to each well.[22] c. Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[22]

  • Solubilization and Measurement: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[23] c. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. d. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from the bioassays should be summarized in a clear, tabular format to facilitate direct comparison between derivatives and enable the elucidation of structure-activity relationships.

Compound IDR-Group (for Schiff Base/Hydrazone)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC₅₀ (µM) vs. MCF-7 Cells
Parent ->256>256>100
SB-01 4-Chlorophenyl166425.4
SB-02 4-Methoxyphenyl3212848.1
HZ-01 Phenyl83215.8
HZ-02 2,4-Dinitrophenyl489.2
Control Ciprofloxacin / Doxorubicin0.50.250.8

Table 1: Representative data table for summarizing biological activity results. Values are hypothetical and for illustrative purposes only.

References

  • Al-Amiery, A. A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • Demirci, F., et al. (2014). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. Available at: [Link]

  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egypt. J. Chem. Available at: [Link]

  • EUCAST. (n.d.). MIC Determination. Available at: [Link]

  • Chaves, H., et al. (2001). Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Ferreira, L. G., et al. (2023). Atorvastatin and Nitrofurantoin Repurposed in the Context of Breast Cancer and Neuroblastoma Cells. International Journal of Molecular Sciences. Available at: [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]

  • ACG Publications. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine. Available at: [Link]

  • Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Koci, J., et al. (2020). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and antibacterial evaluation of Novel Schiff's base derivatives of nitroimidazole nuclei as potent E. coli FabH inhibitors. Available at: [Link]

  • PubMed. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Available at: [Link]

  • SciSpace. (2022). Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. Available at: [Link]

  • PubChem. (n.d.). Nitrofurantoin. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]

  • de Oliveira, C. A., et al. (2019). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Antibiotics. Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nitrofurantoin?. Available at: [Link]

  • Chemical Methodologies. (2021). Spectroscopic and Antimicrobial Studies of Some Metal Complexes of Furfural Schiff Base Derivative Ligand. Available at: [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Rafiei, A., et al. (2024). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Infection and Drug Resistance. Available at: [Link]

  • JOCPR. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules. Available at: [Link]

  • YouTube. (2024). FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. Available at: [Link]

  • Perlovich, G. L., et al. (2021). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. Pharmaceutics. Available at: [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Available at: [Link]

  • PubMed. (2014). Synthesis and in vitro evaluation of new nitro-substituted thiazolyl hydrazone derivatives as anticandidal and anticancer agents. Available at: [Link]

  • ResearchGate. (n.d.). Validation of EUCAST zone diameter breakpoints against reference broth microdilution. Available at: [Link]

  • bioRxiv. (2024). Identification of small-molecule adjuvants that enhance the sensitivity of Escherichia coli to nitrofurantoin: Roles of Lon and MarA. Available at: [Link]

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Application Notes and Protocols for the Analytical Detection of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde is a complex heterocyclic compound featuring a furan core, an aldehyde functional group, and a substituted nitrophenyl ring. While this specific molecule is not extensively documented in public literature, its structural motifs are common in pharmacologically active compounds and industrial chemical synthesis. For instance, furan derivatives are known to possess a wide range of biological activities.[1] The nitroaromatic moiety is a critical component in various pharmaceuticals and energetic materials, and its detection is crucial for process monitoring, quality control, and safety assessment.[2]

This guide provides in-depth analytical methodologies for the robust detection, quantification, and structural confirmation of this compound. The protocols are designed for researchers, quality control analysts, and drug development professionals who require reliable and validated methods for characterizing this and structurally similar molecules. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and separation of potential isomers.

Part 1: Physicochemical Properties & Analytical Considerations

Understanding the physicochemical properties of the analyte is paramount for method development. Based on its structure, we can infer key characteristics that guide our choice of analytical conditions.

  • Chromophores: The molecule contains multiple chromophores—the nitrophenyl group and the furan-2-carbaldehyde system—which are conjugated. This extended π-system is predicted to exhibit strong absorbance in the UV-Visible spectrum, making HPLC with UV detection an excellent choice for quantitative analysis.[3]

  • Polarity: The presence of the nitro group and the aldehyde group imparts polarity, while the dimethylphenyl and furan rings provide nonpolar character. This amphiphilic nature makes it well-suited for reverse-phase chromatography.

  • Volatility & Thermal Stability: The compound's molecular weight (C₁₃H₁₁NO₄, ~245.23 g/mol ) suggests it is likely a solid at room temperature and possesses sufficient volatility for gas chromatography, provided it is thermally stable.[4] Nitroaromatic compounds can sometimes be thermally labile, a critical consideration for GC inlet and oven temperature programming.[5]

Table 1: Predicted & Analog-Based Properties of the Analyte
PropertyValue / ObservationRationale & Significance
Molecular FormulaC₁₃H₁₁NO₄Essential for mass spectrometry and elemental analysis.
Molecular Weight~245.23 g/mol Influences volatility and chromatographic behavior.
AppearanceExpected to be a yellow crystalline solidSimilar to its analog, 5-(4-Nitrophenyl)furan-2-carbaldehyde.[6] The color is due to the extensive conjugation and the nitro chromophore.
Melting Point~204-206 °C (for 5-(4-Nitrophenyl)furan-2-carbaldehyde)Provides a preliminary measure of purity. The dimethyl groups may slightly alter this value.[6]
UV-Vis λmaxExpected in the 250-380 nm rangeThe conjugated system will have strong π→π* transitions, suitable for UV detection in HPLC.[7]

Part 2: High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC-UV is the workhorse method for the quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities in drug development and quality control. The method described here is a reverse-phase isocratic method designed for robustness and accuracy.

Causality Behind Experimental Choices
  • Column: A C18 stationary phase is selected due to its versatility and effectiveness in retaining compounds with mixed polarity like our target analyte. The hydrophobic C18 chains will interact with the aromatic rings, while a polar mobile phase allows for controlled elution.

  • Mobile Phase: An acetonitrile/water mixture is chosen. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. A slightly acidic mobile phase (using formic acid) is often employed to suppress the ionization of any potential acidic impurities and ensure consistent retention of the aldehyde, which can exist in equilibrium with its hydrate.

  • Detection Wavelength: The detection wavelength is set at a point of high absorbance for the analyte to maximize sensitivity, while minimizing interference from the mobile phase or potential impurities. A preliminary UV-Vis scan of the analyte standard is essential to determine the optimal λmax.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Weigh Analyte Reference Standard Solvent_Std Dissolve in Acetonitrile (Stock Solution) Standard->Solvent_Std Dilute_Std Prepare Calibration Curve Standards Solvent_Std->Dilute_Std HPLC Inject into HPLC-UV System Dilute_Std->HPLC Calibrate Sample Weigh Sample (e.g., Reaction Mixture) Solvent_Sample Dissolve and Dilute in Acetonitrile Sample->Solvent_Sample Filter Filter through 0.45 µm Syringe Filter Solvent_Sample->Filter Filter->HPLC Analyze Chromatogram Acquire Chromatogram (Retention Time & Peak Area) HPLC->Chromatogram Quant Quantify using Calibration Curve Chromatogram->Quant

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV Quantification

1. Reagents and Materials

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (ACS grade)

  • Volumetric flasks and pipettes (Class A)

  • 0.45 µm syringe filters (PTFE or nylon)

2. Standard Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with acetonitrile.

3. Sample Preparation

  • Accurately weigh a portion of the sample containing the analyte and dissolve it in a known volume of acetonitrile to achieve a final concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[8]

4. Instrumental Parameters

Table 2: HPLC-UV Method Parameters
ParameterSettingJustification
Instrument Agilent 1260 Infinity II or equivalentStandard HPLC system with UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides good resolution and efficiency for this type of analyte.
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic AcidBalances retention and elution for good peak shape. Acid ensures consistent analyte form.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.
Injection Vol. 10 µLA typical volume that balances sensitivity and peak shape.
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)DAD is preferred to assess peak purity.
Detection λ ~370 nm (Verify with standard)Chosen at the analyte's λmax for maximum sensitivity.[9]
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.

5. System Suitability and Validation

  • Procedure: Inject the mid-point calibration standard (e.g., 25 µg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • These parameters ensure the chromatographic system is performing adequately for precise and accurate quantification.

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the definitive identification of volatile and semi-volatile organic compounds.[2] It provides both chromatographic separation and mass spectral data, which acts as a molecular fingerprint for structural confirmation. This is particularly useful for distinguishing between isomers, which may be difficult to resolve by HPLC alone.

Causality Behind Experimental Choices
  • Injection Mode: A splitless injection is used to ensure the maximum transfer of the analyte onto the column, which is critical for trace-level analysis. A deactivated injection port liner is crucial to prevent the thermal degradation of the nitroaromatic compound.[10]

  • Column: A low-to-mid polarity column (e.g., DB-5ms or equivalent) is chosen. This type of column provides excellent separation for a wide range of compounds, including aromatic and nitroaromatic species.[8]

  • Oven Program: A temperature ramp is necessary to first focus the analytes at the head of the column at a low temperature and then elute them based on their boiling points, ensuring sharp peaks and good separation from other components.[2]

  • MS Detector: Electron Ionization (EI) is a standard, robust ionization technique that produces repeatable fragmentation patterns, which can be compared against libraries for identification. Both full scan mode (for initial identification) and Selected Ion Monitoring (SIM) mode (for enhanced sensitivity and quantification) are valuable.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Prepare a Dilute Standard in Ethyl Acetate (~10-50 µg/mL) GC Inject 1 µL (Splitless Mode) Standard->GC Sample Prepare Dilute Sample in Ethyl Acetate Sample->GC Separation Separate on Capillary Column GC->Separation MS_Detect Detect by Mass Spectrometer (Full Scan & SIM Mode) Separation->MS_Detect Data Analyze Mass Spectrum & Chromatogram MS_Detect->Data

Caption: Workflow for GC-MS qualitative/quantitative analysis.

Detailed Protocol: GC-MS Identification

1. Reagents and Materials

  • Analyte reference standard (>99% purity)

  • Ethyl acetate or Dichloromethane (GC grade)

  • Anhydrous sodium sulfate (for sample drying if needed)

  • GC vials with PTFE-lined septa

2. Standard and Sample Preparation

  • Prepare a standard solution of the analyte in ethyl acetate at a concentration of approximately 20 µg/mL.

  • Prepare the sample by dissolving it in ethyl acetate to a similar concentration. If the sample is from a complex matrix (e.g., environmental), an appropriate extraction technique like liquid-liquid extraction may be required first.[2]

3. Instrumental Parameters

Table 3: GC-MS Method Parameters
ParameterSettingJustification
Instrument Agilent 7890B GC with 5977B MS or equivalentA standard and reliable GC-MS system.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmRobust, general-purpose column for separating nitroaromatics.[8]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Injector Temp. 250 °CHigh enough for volatilization but low enough to minimize degradation.
Injection Mode Splitless, 1 µL injection volumeMaximizes analyte transfer to the column for sensitivity.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates analytes by boiling point and elutes the target compound in a reasonable time.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVProduces characteristic, reproducible fragmentation patterns.
Scan Range m/z 40-400Covers the molecular ion and expected fragment ions.
SIM Ions m/z 245 (M+), 228, 199, 152 (Predicted)For quantification, monitor the molecular ion and key fragments to enhance sensitivity and specificity.

4. Data Analysis

  • Identification: Compare the retention time of the peak in the sample chromatogram with that of the reference standard. The mass spectrum of the sample peak must match the spectrum of the standard, including the molecular ion (m/z 245) and the relative abundances of major fragment ions.

  • Purity Assessment: The presence of other peaks in the chromatogram indicates impurities. These can be tentatively identified by comparing their mass spectra to a spectral library (e.g., NIST). Pay close attention to potential isomers, which would have the same molecular ion but different fragmentation patterns and/or retention times.

Part 4: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[11] It should be used to confirm the identity and purity of the synthesized reference standard.

  • ¹H NMR: The proton NMR spectrum will provide key information. We expect to see signals corresponding to:

    • An aldehyde proton (singlet, ~9.5-10.5 ppm).

    • Protons on the furan ring (doublets, ~6.5-7.5 ppm).

    • Protons on the dimethylphenyl ring (likely complex splitting in the aromatic region, ~7.0-8.0 ppm).

    • Two methyl group protons (singlets, ~2.2-2.5 ppm).

  • ¹³C NMR: The carbon NMR will show distinct signals for each unique carbon atom, including the aldehyde carbonyl carbon (~175-185 ppm), and carbons of the aromatic and furan rings.

This multi-faceted analytical approach, combining the quantitative power of HPLC-UV with the definitive identification capabilities of GC-MS and NMR, provides a self-validating system for the comprehensive analysis of this compound, ensuring trustworthiness and scientific integrity in research and development settings.

References

  • Hassan, A.S., Osman, S.A., & Hafez, T.S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]

  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Omair, M. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 7-14. [Link]

  • University of Regensburg. (n.d.). NMR spectroscopy. Retrieved from [Link]

  • Salo, E., & Alén, R. (1998). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Journal of Liquid Chromatography & Related Technologies, 21(19), 2961-2972. [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Technical Overview. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. SW-846. [Link]

  • Kumar, D., et al. (2017). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 9(7), 231-237. [Link]

  • Yoshida, H., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Biomedical Chromatography, 22(3), 300-306. [Link]

  • Der Pharma Chemica. (2016). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 8(19), 1-5. [Link]

  • Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. [Link]

  • ResearchGate. (n.d.). In situ UV–vis- and FT-IR-spectroscopy of electrochemically synthesized furan–thiophene copolymers. [Link]

  • Home Sunshine Pharma. (n.d.). 5-(4-Nitrophenyl)furan-2-carbaldehyde CAS 7147-77-5. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • Fringuelli, F., et al. (1974). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 96(4), 1165–1167. [Link]

  • Jenkins, T.F., et al. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Talanta, 47(4), 887-897. [Link]

Sources

Application Note: A Robust HPLC Method for the Separation and Quantification of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde. This compound, possessing a complex structure with nitroaromatic and furan aldehyde moieties, is representative of intermediates in pharmaceutical synthesis and related research fields.[1][2][3] The developed reversed-phase HPLC method utilizes a standard C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The rationale behind the selection of chromatographic parameters is discussed in depth, drawing from the physicochemical properties of the analyte. Furthermore, this document provides a comprehensive protocol for method validation in accordance with industry standards and a troubleshooting guide to assist researchers in achieving reliable and reproducible results.

Introduction and Scientific Rationale

This compound is a polyfunctionalized heterocyclic compound. Its structure, featuring a substituted nitrophenyl group attached to a furan-2-carbaldehyde core, makes it a molecule of interest in medicinal chemistry and material science.[2] The nitroaromatic group is a common pharmacophore, while the furan ring is a versatile scaffold in drug design.[1] Accurate and reliable quantification of such molecules is critical for reaction monitoring, purity assessment, and quality control in drug development pipelines.

The primary challenge in developing a separation method for this analyte lies in its molecular properties. The presence of aromatic rings (phenyl and furan) and methyl groups imparts significant hydrophobicity, while the nitro (-NO₂) and aldehyde (-CHO) groups introduce polarity. This amphiphilic nature necessitates a well-optimized reversed-phase HPLC method.[4][5] Reversed-phase chromatography, which separates molecules based on their hydrophobic interactions with a nonpolar stationary phase, is the logical choice.[5]

The extensive conjugated π-system across the molecule predicts strong ultraviolet (UV) absorbance, making UV-Vis spectrophotometry an ideal detection technique.[6] This application note details a method that balances retention, resolution, and analysis time to provide a practical solution for researchers.

Analyte Physicochemical Properties

A thorough understanding of the analyte's structure is foundational to method development.

PropertyStructural FeatureImplication for HPLC Method
Hydrophobicity Phenyl ring, furan ring, two methyl groupsStrong retention on a nonpolar stationary phase (e.g., C18). Requires a sufficient percentage of organic solvent for elution.
Polarity Nitro group (-NO₂), Aldehyde group (-CHO)Modulates the strong hydrophobicity, allowing for effective elution with a water/organic mobile phase.
UV Absorbance Conjugated system of aromatic rings, nitro group, and carbonyl groupStrong chromophore, suitable for sensitive UV detection. Wavelengths around 254 nm and higher are expected to yield a strong signal.
Solubility Inferred from structureExpected to be poorly soluble in water but readily soluble in common organic solvents like acetonitrile, methanol, and DMSO.

This table summarizes the deduced properties of this compound and their influence on the chromatographic strategy.

Recommended HPLC Protocol

This protocol is designed for a standard analytical HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array or variable wavelength UV detector.

Chromatographic Conditions

The following parameters were optimized to achieve a sharp, symmetrical peak with a reasonable retention time.

ParameterRecommended SettingJustification
HPLC Column C18, 4.6 x 150 mm, 5 µmThe C18 phase provides the necessary hydrophobicity for retaining the analyte. This is a standard, widely available column chemistry suitable for hydrophobic aromatic compounds.[4][5]
Mobile Phase A HPLC-grade WaterThe polar component of the mobile phase system.
Mobile Phase B HPLC-grade Acetonitrile (ACN)A strong organic solvent that effectively elutes the analyte from the C18 column. It offers good UV transparency and low viscosity.
Gradient Elution 0-2 min: 50% B2-10 min: 50% to 90% B10-12 min: 90% B12-12.1 min: 90% to 50% B12.1-15 min: 50% BA gradient is essential to ensure the analyte elutes as a sharp peak and to clean the column of any more hydrophobic impurities. The final re-equilibration step ensures reproducibility between injections.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and interaction kinetics.
Detection UV at 254 nmAromatic compounds strongly absorb at 254 nm. A diode-array detector can be used to scan for the absorbance maximum for higher sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Reagent and Sample Preparation

Accuracy begins with proper preparation.

Reagents:

  • This compound reference standard (>98% purity)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water (e.g., Milli-Q or equivalent)

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of acetonitrile to dissolve the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the solution to the final volume with acetonitrile and mix thoroughly.

Working Standard Solutions (e.g., 1-100 µg/mL):

  • Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase (start with a 50:50 Water:Acetonitrile mixture for miscibility).

Sample Preparation:

  • Dissolve the sample containing the analyte in acetonitrile to an estimated concentration within the calibration range.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE) into an HPLC vial to remove any particulates that could damage the column.[7]

Experimental and Analytical Workflow

The overall process from sample receipt to final report is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard 1. Standard Weighing & Dissolution Sample 2. Sample Dissolution & Filtration MobilePhase 3. Mobile Phase Preparation & Degassing Setup 4. Instrument Setup (Method Loading) MobilePhase->Setup Equilibrate 5. System Equilibration (Baseline Check) Setup->Equilibrate Inject 6. Sample Injection (Autosampler) Equilibrate->Inject Run 7. Chromatographic Run (Data Acquisition) Inject->Run Integrate 8. Peak Integration (Retention Time, Area) Run->Integrate Calibrate 9. Calibration Curve Generation Integrate->Calibrate Quantify 10. Concentration Calculation Calibrate->Quantify Report 11. Final Report Generation Quantify->Report

Sources

Application Notes and Protocols for the Synthesis of Novel Chalcones via Claisen-Schmidt Condensation using 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chalcones in Modern Drug Discovery

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, represent a critical class of organic compounds that serve as pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Their versatile chemical structure, featuring an α,β-unsaturated ketone system, imparts a wide array of pharmacological activities.[2] This has rendered them a subject of intense research in medicinal chemistry, with derivatives exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory and antioxidant.[3] The incorporation of heterocyclic rings, such as furan, into the chalcone scaffold can further enhance their biological potency and specificity, making them attractive targets for novel therapeutic development.

This guide provides a comprehensive overview and detailed protocols for the use of a novel precursor, 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde, in the Claisen-Schmidt condensation reaction to synthesize a new library of chalcone derivatives. These notes are intended for researchers and professionals in organic synthesis and drug development, offering insights into the reaction mechanism, practical execution, and troubleshooting.

Part 1: Synthesis of the Key Precursor: this compound

A reliable method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Meerwein arylation reaction. This approach involves the reaction of a diazonium salt with an activated alkene, in this case, furan-2-carbaldehyde, catalyzed by a copper salt.[4]

Protocol 1: Synthesis of this compound

Materials:

  • 4,5-Dimethyl-2-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Furan-2-carbaldehyde

  • Copper(II) Chloride (CuCl₂)

  • Acetone

  • Water (deionized)

  • Ethanol

  • Ice

Procedure:

  • Diazotization of the Aniline:

    • In a 250 mL beaker, dissolve 10 mmol of 4,5-dimethyl-2-nitroaniline in a mixture of 10 mL of concentrated HCl and 20 mL of water, heating gently if necessary to achieve a clear solution.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol in 10 mL of water) dropwise, ensuring the temperature does not exceed 5 °C.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete formation of the diazonium salt.

  • Meerwein Arylation:

    • In a separate 500 mL flask, prepare a solution of furan-2-carbaldehyde (12 mmol) in 50 mL of acetone.

    • Add an aqueous solution of copper(II) chloride (2 mmol in 10 mL of water) to the furan-2-carbaldehyde solution and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the furan-2-carbaldehyde/CuCl₂ mixture with vigorous stirring. Foaming and gas evolution (N₂) will be observed.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate should form.

    • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude solid from ethanol to obtain the purified this compound.

    • Dry the product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen.[5] In this case, this compound (which lacks α-hydrogens) will react with an enolizable ketone (e.g., acetophenone) to form the corresponding chalcone.

Underlying Mechanism

The reaction proceeds through a three-step mechanism under basic conditions:

  • Enolate Formation: The base (e.g., hydroxide ion) abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.

  • Dehydration: The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone (chalcone).

Claisen_Schmidt_Mechanism Start Ketone (with α-H) + Aldehyde (no α-H) Enolate Enolate Formation (Base abstracts α-H) Start->Enolate Base (e.g., NaOH) Nucleophilic_Attack Nucleophilic Attack (Enolate attacks aldehyde) Enolate->Nucleophilic_Attack Aldol_Adduct Aldol Adduct (Intermediate) Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration (Elimination of H₂O) Aldol_Adduct->Dehydration Heat/Base Chalcone Chalcone Product (α,β-unsaturated ketone) Dehydration->Chalcone

Caption: Mechanism of the Claisen-Schmidt Condensation.

Protocol 2: General Procedure for Claisen-Schmidt Condensation

This protocol provides a general method that can be adapted for various ketones.

Materials:

  • This compound

  • An appropriate ketone (e.g., acetophenone, cyclohexanone, acetone)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Glacial Acetic Acid

  • Water (deionized)

  • Ice

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 5 mmol of this compound and 5 mmol of the chosen ketone in 20 mL of ethanol with stirring at room temperature.

    • Prepare a 20% aqueous solution of NaOH or KOH.

  • Reaction Execution:

    • Cool the flask in an ice bath to approximately 10-15 °C.

    • Slowly add the aqueous base solution (e.g., 5 mL of 20% NaOH) dropwise to the ethanolic solution of the reactants with continuous stirring.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the reactivity of the ketone. A color change and/or formation of a precipitate often indicates product formation.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into 100 mL of ice-cold water.

    • Acidify the mixture by slowly adding glacial acetic acid until it is neutral to slightly acidic (pH 6-7). This will precipitate the product.

    • Collect the solid chalcone product by vacuum filtration.

    • Wash the precipitate with copious amounts of cold water to remove any residual base and salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the purified chalcone.

    • Dry the purified product under vacuum and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental_Workflow Start Starting Materials: Aldehyde & Ketone Dissolution Dissolve in Ethanol Start->Dissolution Cooling Cool to 10-15 °C Dissolution->Cooling Base_Addition Add aq. NaOH/KOH dropwise Cooling->Base_Addition Reaction Stir at Room Temp. (Monitor by TLC) Base_Addition->Reaction Quenching Pour into Ice Water Reaction->Quenching Neutralization Neutralize with Acetic Acid Quenching->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Product Purified Chalcone Drying->Product

Caption: Experimental workflow for chalcone synthesis.

Data Presentation: Reaction Parameters

The choice of ketone significantly influences reaction time and yield. The following table provides a guide for common ketone partners.

Ketone PartnerTypical Reaction TimeExpected YieldNotes
Acetophenone4-8 hoursHighAromatic ketone, generally gives good yields.
Substituted Acetophenones6-12 hoursModerate to HighReactivity depends on the nature of the substituent.
Cyclohexanone2-4 hoursHighA highly reactive cyclic ketone.
Acetone8-24 hoursModerateLess reactive than cyclic or aromatic ketones.

Part 3: Troubleshooting and Field-Proven Insights

IssuePossible CauseRecommended Solution
Low or No Product Formation 1. Insufficient base. 2. Deactivated ketone. 3. Low reaction temperature.1. Ensure a stoichiometric amount of a strong base is used. 2. For less reactive ketones, consider using a stronger base (e.g., sodium ethoxide) or increasing the reaction temperature. 3. Allow the reaction to proceed at room temperature or with gentle heating.
Formation of Multiple Products 1. Self-condensation of the ketone. 2. Cannizzaro reaction of the aldehyde.1. Slowly add the ketone to a mixture of the aldehyde and base to maintain a low concentration of the enolate. 2. Ensure the reaction temperature is not excessively high.
Product is an Oil, Not a Solid 1. Impurities present. 2. Product has a low melting point.1. Ensure thorough washing and recrystallization. 2. If the product is inherently an oil, use column chromatography for purification.

Conclusion

The Claisen-Schmidt condensation offers a robust and straightforward method for the synthesis of novel chalcones from this compound. The protocols and insights provided in this guide are designed to enable researchers to efficiently produce these valuable compounds for further investigation in drug discovery and materials science. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high yields of pure products.

References

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]

  • The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. [Link]

  • Claisen Condensation Mechanism. (n.d.). BYJU'S. [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Novel Arylfurfurylchalcones. (2013). ResearchGate. [Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2015). ResearchGate. [Link]

  • Mechanism of base-catalyzed Claisen-Schmidt condensation. (n.d.). ResearchGate. [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2021). Chemical Review and Letters. [Link]

  • Claisen-Schmidt condensation of aromatic aldehyde with ketone in near-critical water. (2004). ResearchGate. [Link]

  • 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. (2013). PubMed. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]

  • Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. (2013). ResearchGate. [Link]

  • Claisen Condensation Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. (2012). ResearchGate. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). National Center for Biotechnology Information. [Link]

  • Claisen condensation. (n.d.). Wikipedia. [Link]

Sources

Application Notes and Protocols: Synthesis of Novel Chalcones from 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This document provides a comprehensive guide for the synthesis of novel chalcone derivatives starting from 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde. Chalcones, characterized by their α,β-unsaturated ketone core, are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] This guide details the synthetic protocol via the Claisen-Schmidt condensation, elucidates the underlying reaction mechanism, outlines robust characterization techniques, and discusses the potential applications of these furan-containing chalcones in drug development. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction: The Significance of Furan-Containing Chalcones

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are naturally occurring flavonoids found in a variety of plants.[4] Their core structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serves as a privileged scaffold in medicinal chemistry.[1][3] The incorporation of heterocyclic moieties, such as furan, into the chalcone framework has been shown to enhance pharmacological potency.[1][5] Furan-containing compounds are of particular interest as the furan ring can act as a bioisostere for a phenyl ring, offering modified electronic and steric properties that can improve drug-receptor interactions, metabolic stability, and bioavailability.

The specific starting material, this compound, introduces a nitro-substituted phenyl ring and a dimethyl-substituted furan ring, which are expected to impart unique biological activities to the resulting chalcones. Nitro-substituted chalcones have demonstrated significant antibacterial, antifungal, and anti-inflammatory properties.[6][7][8][9] This guide provides a detailed protocol for the synthesis of a library of chalcones from this precursor, which can then be screened for various biological activities.

The Synthetic Strategy: Claisen-Schmidt Condensation

The most common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation.[10][11][12][13] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone (or acetophenone).[11][13][14]

Reaction Mechanism

The Claisen-Schmidt condensation proceeds through a series of equilibrium steps:

  • Enolate Formation: A strong base, typically hydroxide (OH⁻) or an alkoxide, deprotonates the α-carbon of the acetophenone, forming a resonance-stabilized enolate ion. This is the rate-determining step.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde (in this case, this compound). This forms an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the solvent (e.g., ethanol or water) to yield a β-hydroxy ketone (an aldol adduct).

  • Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated ketone, the chalcone. The extended conjugation of the chalcone product drives the reaction to completion.

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Aldehyde 5-(4,5-Dimethyl-2-nitrophenyl) furan-2-carbaldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Ketone Substituted Acetophenone Base Base (e.g., KOH) Ketone->Base Enolate Enolate Formation Base->Enolate Deprotonation Enolate->Nucleophilic_Attack Attacks Aldehyde Protonation Protonation Nucleophilic_Attack->Protonation Forms β-hydroxy ketone Dehydration Dehydration Protonation->Dehydration Elimination of H2O Chalcone Chalcone Product Dehydration->Chalcone

Figure 1: Generalized workflow of the Claisen-Schmidt condensation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative chalcone from this compound and a substituted acetophenone.

Materials and Reagents
ReagentSupplierPurity
This compoundCustom Synthesis>98%
Substituted Acetophenones (e.g., Acetophenone)Sigma-Aldrich>99%
Potassium Hydroxide (KOH)Fisher Scientific>85%
Ethanol (Absolute)VWR Chemicals>99.8%
Distilled WaterIn-house-
Hydrochloric Acid (HCl), concentratedMerck37%
Ethyl AcetateSigma-AldrichHPLC Grade
HexaneSigma-AldrichHPLC Grade
Anhydrous Sodium SulfateAcros Organics>99%
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the substituted acetophenone in 30 mL of absolute ethanol.

  • Base Addition: In a separate beaker, prepare a solution of 20 mmol of potassium hydroxide in 10 mL of ethanol. Add this basic solution dropwise to the stirred acetophenone solution at room temperature. Stir for 10 minutes.

  • Aldehyde Addition: Dissolve 10 mmol of this compound in 20 mL of ethanol. Add this solution dropwise to the reaction mixture over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase.[4] The formation of the more conjugated chalcone product will be indicated by a new spot with a different Rf value compared to the starting materials. The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold distilled water.

    • Acidify the mixture to a pH of ~5-6 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the chalcone product.

    • Filter the solid product using a Büchner funnel and wash thoroughly with cold distilled water to remove any inorganic impurities.

    • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification: Recrystallization

The crude chalcone product can be purified by recrystallization to obtain a highly pure compound.[11][15][16]

  • Solvent Selection: Ethanol is often a suitable solvent for the recrystallization of chalcones.[11][15]

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added to decolorize it.[17] The solution should then be hot filtered to remove the charcoal.[17]

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cooling in an ice bath will promote the formation of crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Synthesis_Workflow Start Start Dissolve_Ketone Dissolve Substituted Acetophenone in Ethanol Start->Dissolve_Ketone Add_Base Add Ethanolic KOH (Stir for 10 min) Dissolve_Ketone->Add_Base Add_Aldehyde Add Ethanolic Solution of 5-(4,5-Dimethyl-2-nitrophenyl) furan-2-carbaldehyde Add_Base->Add_Aldehyde Reaction Stir at Room Temperature (Monitor by TLC) Add_Aldehyde->Reaction Workup Pour into Ice Water and Acidify with HCl Reaction->Workup Filter_Dry Filter and Dry Crude Product Workup->Filter_Dry Recrystallize Recrystallize from Ethanol Filter_Dry->Recrystallize Characterize Characterize Pure Product (NMR, IR, MS) Recrystallize->Characterize End End Characterize->End

Figure 2: Step-by-step synthesis and purification workflow.

Characterization of Synthesized Chalcones

Thorough characterization is essential to confirm the structure and purity of the synthesized chalcones.[18][19][20] The following spectroscopic techniques are recommended:

Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Doublets for the α- and β-protons of the enone system, typically in the range of δ 7.0-8.0 ppm, with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration.- Signals for the aromatic and furan protons in their respective regions.- Signals for the methyl groups on the furan ring.
¹³C NMR - The carbonyl carbon signal appears downfield, typically between δ 185-195 ppm.[21]- Signals for the α- and β-carbons of the enone system are observed between δ 116-128 ppm and δ 137-145 ppm, respectively.[21]- Resonances for the aromatic and furan carbons.
FT-IR - A strong absorption band for the C=O stretching vibration of the α,β-unsaturated ketone, typically in the range of 1630-1680 cm⁻¹.[19]- A band for the C=C stretching of the enone system around 1580-1620 cm⁻¹.- Bands corresponding to the C-H stretching of the aromatic and furan rings.- Characteristic bands for the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹).
Mass Spectrometry (MS) - The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized chalcone.- Fragmentation patterns characteristic of the chalcone structure.

Applications in Drug Development

Chalcones are versatile precursors for the synthesis of various heterocyclic compounds and exhibit a broad spectrum of biological activities, including:

  • Antimicrobial and Antifungal: The presence of the furan ring and the nitro group can enhance antimicrobial and antifungal properties.[1][7][8][22] These compounds can be screened against a panel of pathogenic bacteria and fungi.

  • Anticancer: Many chalcone derivatives have shown potent anticancer activity by targeting various cellular pathways.[2] The synthesized compounds can be evaluated for their cytotoxicity against different cancer cell lines.

  • Anti-inflammatory: Chalcones are known to possess anti-inflammatory properties.[9] The novel chalcones can be tested in in-vitro and in-vivo models of inflammation.

  • Antioxidant: The phenolic and other electron-donating groups can impart antioxidant activity to the chalcone scaffold.

The library of chalcones synthesized using this protocol can serve as a starting point for lead optimization in various drug discovery programs.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of novel chalcones from this compound via the Claisen-Schmidt condensation. By following the outlined procedures for synthesis, purification, and characterization, researchers can efficiently generate a library of these promising compounds for further investigation in drug discovery and development. The rationale behind each step is provided to ensure a thorough understanding of the process and to facilitate troubleshooting.

References

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. Available at: [Link]

  • Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. Journal of Pharmaceutical Research International. Available at: [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. Available at: [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. Available at: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ScienceOpen. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]

  • (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Available at: [Link]

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. The Royal Society of Chemistry. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. ResearchGate. Available at: [Link]

  • Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Semantic Scholar. Available at: [Link]

  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -pyrazoline Derivatives. MDPI. Available at: [Link]

  • Synthesis and anti-inflammatory activity of three nitro chalcones. PubMed. Available at: [Link]

  • Synthesis of chalcone. The Royal Society of Chemistry. Available at: [Link]

  • Why is the base preferable over acid catalyst in Claisen-Schmidt condensation? Quora. Available at: [Link]

  • Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. YouTube. Available at: [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health. Available at: [Link]

  • Standard Claisen-Schmidt condensation reaction: Significance and symbolism. Wisdomlib. Available at: [Link]

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Publications. Available at: [Link]

  • A Study on the Synthesis, Characterisation of Chalcone moiety. JETIR. Available at: [Link]

  • SYNTHESIS OF CHALCONES. JETIR. Available at: [Link]

  • Recent advances and potential pharmacological applications of chalcones and their derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis, Biological Activity and Spectral Characterisation of Chalcon. IOSR Journal of Applied Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: Characterizing the In Vitro Bioactivity of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to a Novel Furan Derivative

The compound 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde represents a novel chemical entity with potential for biological activity, owing to its constituent furan and nitrophenyl moieties. Furan derivatives are known for a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. Similarly, nitrophenyl groups are present in numerous bioactive molecules. While direct experimental data for this specific compound is not yet prevalent in the literature, its structural alerts warrant a systematic in vitro evaluation to elucidate its potential therapeutic applications.

This guide provides a comprehensive, tiered approach for researchers to characterize the in vitro bioactivity of this compound. The protocols are designed to be self-validating, with integrated controls and detailed explanations of the scientific rationale behind each step. We will begin with broad cytotoxicity screening and progressively narrow our focus to more specific mechanistic assays based on the initial findings.

Tier 1: Foundational Cytotoxicity Screening

The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability. This foundational data informs the concentration ranges for subsequent, more complex assays and identifies potential for anticancer activity. The MTT assay is a robust and widely used colorimetric method for this purpose, assessing cellular metabolic activity as an indicator of cell viability[3][4].

Protocol 1: MTT Assay for General Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • ELISA plate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete medium[5].

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours at 37°C[5].

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using an ELISA plate reader[5].

Data Analysis and Interpretation:

The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) should be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. A potent cytotoxic effect, particularly with selectivity for cancer cells over non-cancerous cells, would justify proceeding to Tier 2 assays.

Data Presentation:

Concentration (µM)% Viability (MCF-7)% Viability (HEK293)
0 (Control)100100
0.198.599.1
192.395.4
1055.785.2
10010.260.8

Tier 2: Investigating the Mechanism of Cell Death

Should this compound demonstrate significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and can detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Human cancer cell line of interest

  • 6-well plates

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the supernatant to include any floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

Data Analysis and Interpretation:

The results will be displayed as a quadrant plot:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

A significant increase in the population of Annexin V-positive cells upon treatment would indicate that this compound induces apoptosis.

Tier 3: Elucidating the Molecular Mechanism

If apoptosis is confirmed, investigating the underlying signaling pathways is crucial. The PI3K/Akt/mTOR pathway is a key regulator of cell survival, proliferation, and apoptosis, and its dysregulation is common in many cancers[6]. Furan derivatives have been reported to modulate this pathway.

Protocol 3: Western Blot Analysis of the PI3K/Akt Pathway

Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies against the phosphorylated (active) and total forms of key proteins in the PI3K/Akt pathway, we can determine if the compound inhibits this signaling cascade.

Materials:

  • Antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, and an anti-loading control (e.g., β-actin or GAPDH)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Protein Extraction:

    • Treat cells with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells in ice-cold lysis buffer.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis and Interpretation:

A decrease in the ratio of phosphorylated Akt and mTOR to their total protein levels in treated cells compared to the control would suggest that this compound inhibits the PI3K/Akt signaling pathway.

Diagram of the PI3K/Akt Signaling Pathway:

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Tier 4: Exploring Broader Bioactivities

Based on the diverse activities of furan-containing compounds, it is prudent to screen this compound for other potential biological effects, such as enzyme inhibition and antibacterial activity.

Protocol 4: General Enzyme Inhibition Assay

Principle: This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific enzyme. The choice of enzyme can be guided by the activities of structurally similar compounds. For instance, furan derivatives have been shown to inhibit enzymes like monoamine oxidase (MAO)[7] and VEGFR-2[8].

Step-by-Step Methodology:

  • Assay Setup:

    • In a 96-well plate, add the enzyme, its substrate, and the buffer.

    • Add varying concentrations of this compound.

    • Include a positive control inhibitor and a no-compound control.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the enzyme.

    • Measure the product formation over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value.

Protocol 5: Antibacterial Broth Microdilution Assay

Principle: This assay determines the minimum inhibitory concentration (MIC) of an antibacterial agent, which is the lowest concentration that prevents visible growth of a bacterium.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a serial dilution of the compound in a 96-well plate with a suitable broth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Diagram of the Proposed In Vitro Assay Workflow:

Assay_Workflow Start 5-(4,5-Dimethyl-2-nitrophenyl) furan-2-carbaldehyde Tier1 Tier 1: Cytotoxicity Screening (MTT Assay) Start->Tier1 Result1 Cytotoxic? Tier1->Result1 Tier2 Tier 2: Apoptosis Assay (Annexin V/PI) Result2 Induces Apoptosis? Tier2->Result2 Tier3 Tier 3: Mechanistic Study (Western Blot for PI3K/Akt) Tier4a Tier 4: Enzyme Inhibition Assay Tier4b Tier 4: Antibacterial Assay Result1->Tier2 Yes Result1->Tier4a No Result1->Tier4b No Result2->Tier3 Yes

Caption: Proposed workflow for in vitro characterization.

Conclusion

This guide provides a structured and scientifically robust framework for the initial in vitro characterization of this compound. By following this tiered approach, researchers can efficiently and effectively elucidate the compound's cytotoxic, apoptotic, and other potential biological activities, thereby paving the way for further preclinical development.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]

  • MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

  • PubChem. 5-(4-Nitrophenyl)-2-furaldehyde. [Link]

  • ResearchGate. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. [Link]

  • ResearchGate. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. [Link]

  • ACS Publications. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. [Link]

  • MDPI. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. [Link]

  • National Center for Biotechnology Information. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. [Link]

  • MDPI. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]

  • American Journal of Cancer Research. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. [Link]

  • ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Taylor & Francis Online. Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • MDPI. Ginseng Polysaccharides Protect Against Endoplasmic Reticulum Stress-Induced Damage via PI3K/Akt Signalling Pathway in Bovine Ovarian Granulosa Cells. [Link]

  • Digital Commons@ETSU. Synthesis and In-Vitro Cell Viability/Cytotoxicity Studies of Novel Pyrrolobenzodiazepine Derivatives. [Link]

  • ResearchGate. Inhibition of the PI3K/AKT/mTOR pathway in solid tumors. [Link]

  • ACS Omega. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • DergiPark. The enzyme kinetic studies, DNA protection, and antioxidant activities of furan/ thiophene-2-carboxamide derivatives. [Link]

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Application Notes and Protocols for 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the 5-Aryl-2-Furaldehyde Scaffold

The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its derivatization, particularly at the 5-position with an aryl group, gives rise to the 5-aryl-2-furaldehyde class of compounds. These molecules serve as versatile starting materials for synthesizing a diverse array of heterocyclic compounds with significant pharmacological potential, including antimicrobial and antitumor agents.[1] The introduction of a nitro-substituted phenyl ring, as in the case of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde , is a strategic design element. The nitro group is a well-established pharmacophore in many antimicrobial and anticancer drugs, often contributing to their mechanism of action through bioreductive activation in hypoxic environments, such as those found in solid tumors or anaerobic bacterial colonies.[2][3]

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, potential applications, and biological evaluation of this compound. The protocols herein are grounded in established methodologies for analogous compounds and are designed to be both robust and adaptable.

Part 1: Synthesis of this compound

The synthesis of 5-aryl-2-furaldehydes is most effectively achieved through palladium-catalyzed cross-coupling reactions, which offer high yields and broad functional group tolerance.[4][5] The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a particularly powerful and practical method for this transformation.[1][4][6]

Proposed Synthetic Workflow: A Suzuki-Miyaura Cross-Coupling Approach

The recommended synthetic route involves the coupling of 5-bromo-2-furaldehyde with a custom-synthesized (4,5-dimethyl-2-nitrophenyl)boronic acid. This approach ensures a direct and efficient assembly of the target molecule.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling A 5-Bromo-2-furaldehyde C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C B (4,5-Dimethyl-2-nitrophenyl)boronic acid B->C D This compound C->D Formation of C-C bond

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of 5-aryl-2-furaldehydes.[4][7]

Materials and Reagents:

ReagentCAS NumberSupplier Recommendation
5-Bromo-2-furaldehyde22533-34-6Standard Chemical Supplier
(4,5-Dimethyl-2-nitrophenyl)boronic acidNot availableCustom Synthesis
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Strem Chemicals, Inc.
Potassium Carbonate (anhydrous)584-08-7Sigma-Aldrich
Toluene (anhydrous)108-88-3Sigma-Aldrich
Deionized Water7732-18-5Millipore
Ethyl Acetate141-78-6Fisher Scientific
Brine Solution (saturated NaCl)7647-14-5Lab Prepared
Magnesium Sulfate (anhydrous)7487-88-9Sigma-Aldrich

Instrumentation:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, combine 5-bromo-2-furaldehyde (1.0 eq), (4,5-dimethyl-2-nitrophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous toluene and deionized water in a 4:1 ratio to the flask. Degas the solvent mixture by bubbling nitrogen through it for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Potential Applications in Medicinal Chemistry

The structural motifs within this compound suggest significant potential as a lead compound in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

The nitrophenylfuran scaffold is a recurring motif in compounds with demonstrated anticancer properties.[3][8][9] The proposed mechanism often involves the bioreductive activation of the nitro group by cellular reductases, particularly in the hypoxic environment of solid tumors. This reduction can lead to the formation of reactive nitrogen species that induce DNA damage and apoptosis.

Furthermore, furan-based derivatives have been shown to interfere with critical signaling pathways in cancer cells, such as the PI3K/Akt and Wnt/β-catenin pathways.[9]

Anticancer_Pathway cluster_cell Cancer Cell Compound 5-(4,5-Dimethyl-2-nitrophenyl) furan-2-carbaldehyde Reductases Nitroreductases Compound->Reductases Enters cell PI3K PI3K/Akt Pathway Compound->PI3K Inhibits Wnt Wnt/β-catenin Pathway Compound->Wnt Inhibits Hypoxia Hypoxia (Low Oxygen) Hypoxia->Reductases Upregulates RNS Reactive Nitrogen Species (RNS) Reductases->RNS Bioreduction DNA Nuclear DNA RNS->DNA Induces Damage Apoptosis Apoptosis (Programmed Cell Death) DNA->Apoptosis Triggers Proliferation Cell Proliferation & Survival PI3K->Proliferation Wnt->Proliferation

Caption: Plausible anticancer mechanisms of action.

Antimicrobial and Antifungal Activity

Nitrofurans have a long history as antimicrobial agents.[2] Their mechanism of action is also believed to involve reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic metabolites that can damage bacterial DNA and inhibit essential enzymes. The presence of the furan ring and the reactive aldehyde group can also contribute to the overall antimicrobial effect.[2][10] This class of compounds has shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[2][10]

Part 3: Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a primary in vitro cytotoxicity screen against a panel of human cancer cell lines is recommended.

In Vitro Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]

Materials and Reagents:

Reagent/MaterialSource Recommendation
Human Cancer Cell Lines (e.g., MCF-7, HeLa, SW620)ATCC (American Type Culture Collection)
Complete Growth Medium (e.g., DMEM with 10% FBS)Gibco (Thermo Fisher Scientific)
96-well cell culture platesCorning
This compoundSynthesized as per Part 1.2
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-Aldrich
MTT reagent (5 mg/mL in PBS)Sigma-Aldrich
Solubilization Buffer (e.g., 10% SDS in 0.01M HCl)Lab Prepared
Doxorubicin (Positive Control)Sigma-Aldrich

Instrumentation:

  • Humidified CO₂ incubator (37 °C, 5% CO₂)

  • Inverted microscope

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[11] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Doxorubicin should be used as a positive control.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control (DMSO, final concentration ≤ 0.5%) to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[11] Gently agitate the plates for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability data against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Expected Data Output

The results of the MTT assay should be tabulated to clearly present the cytotoxic potential of the compound.

Table 1: Example IC₅₀ Data for this compound

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 (Breast)Experimental ValueExperimental Value
HeLa (Cervical)Experimental ValueExperimental Value
SW620 (Colorectal)Experimental ValueExperimental Value

Conclusion and Future Directions

This compound represents a promising, yet unexplored, molecule in medicinal chemistry. Its synthesis is feasible through robust and scalable cross-coupling methodologies. Based on the extensive literature on related nitrophenylfuran derivatives, this compound is a strong candidate for investigation as an anticancer and antimicrobial agent. The protocols provided in this guide offer a solid foundation for its synthesis and initial biological characterization. Positive results from these initial screens would warrant further investigation into its mechanism of action, structure-activity relationships through analog synthesis, and in vivo efficacy studies.

References

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egypt. J. Chem., 58(2), 113-139. [Link]

  • Kumar, P., & Kumar, A. (2016). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 8(8), 634-640. [Link]

  • Chams, J., et al. (2002). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Vitae, 9(1). [Link]

  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(16), 4943. [Link]

  • Wallace, D. J., & Chen, C. Y. (2004). A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes. Organic Letters, 6(15), 2579-2581. [Link]

  • de Moliner, F., et al. (2013). Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. European Journal of Organic Chemistry, 2013(36), 8271-8283. [Link]

  • Matiichuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters, 11(3), 273-280. [Link]

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(19), 6667. [Link]

  • Park, K. H., et al. (2005). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. Tetrahedron Letters, 46(17), 3071-3075. [Link]

  • Hernandez-Araiza, Z. Y., et al. (2023). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Current Computer-Aided Drug Design, 19(4), 365-373. [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Wang, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 17(8), 1017-1027. [Link]

  • Vosoogh, M., & Vakhshpour, E. (2018). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. ResearchGate. [Link]

  • Unacademy. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]

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Application Notes and Protocols for 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde: A Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Strategic Synthetic Intermediate

In the landscape of modern medicinal chemistry and materials science, the strategic design of novel heterocyclic scaffolds is paramount. The furan nucleus, particularly when functionalized, serves as a cornerstone for the synthesis of a diverse array of biologically active molecules.[1] 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde is an emerging building block that uniquely combines the reactive potential of a furan-2-carbaldehyde with the electronic and steric attributes of a substituted nitrophenyl moiety.

This guide provides an in-depth exploration of this compound as a precursor for the synthesis of various heterocyclic systems. We will delve into its synthesis, physicochemical properties, and its application in the construction of pyridazines, pyrazolines, and fused quinoline systems. The protocols detailed herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is essential for its effective and safe utilization.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₄-
Molecular Weight 245.23 g/mol -
CAS Number 1242840-80-7-
Appearance Predicted: Light yellow to orange solidAnalogy to[2]
Purity >98% (typical for commercial samples)Analogy to[2]
Storage Store in a cool, dark place under an inert atmosphere. Air sensitive.Analogy to[2]

Safety and Handling:

Synthesis of the Building Block: A Proposed Route

The synthesis of 5-aryl-2-furaldehydes is well-documented, with palladium-catalyzed cross-coupling reactions being a prominent method.[1] A plausible and efficient route to synthesize this compound is via a Suzuki coupling reaction.

Proposed Synthetic Workflow

Synthesis_Workflow Start Starting Materials: 5-Bromofuran-2-carbaldehyde (4,5-Dimethyl-2-nitrophenyl)boronic acid Reaction Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃ DME/H₂O Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-(4,5-Dimethyl-2-nitrophenyl) furan-2-carbaldehyde Purification->Product

Caption: Proposed workflow for the synthesis of the title compound.

Protocol 1: Synthesis via Suzuki Coupling

Rationale: The Suzuki coupling is chosen for its high functional group tolerance, generally high yields, and the commercial availability of the necessary palladium catalysts and boronic acids.

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • (4,5-Dimethyl-2-nitrophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromofuran-2-carbaldehyde (1.0 eq), (4,5-dimethyl-2-nitrophenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed DME and water in a 4:1 ratio.

  • To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 85 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Application Note 1: Synthesis of Pyridazine Derivatives

The furan ring can act as a diene in Diels-Alder reactions. The resulting cycloadduct can be converted to a pyridazine, a heterocyclic motif of significant interest in medicinal chemistry.[5][6]

Reaction Scheme: Furan to Pyridazine

Pyridazine_Synthesis Reactant This compound O DielsAlder [4+2] Cycloaddition (e.g., with singlet oxygen) Intermediate Endoperoxide intermediate DielsAlder->Intermediate 1. Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Product 6-(4,5-Dimethyl-2-nitrophenyl)-3-formylpyridazine N-N Hydrazine->Product 2.

Caption: General scheme for the conversion of a furan to a pyridazine.

Protocol 2: Synthesis of a 6-Aryl-3-formylpyridazine Derivative

Rationale: This one-pot, three-step sequence involving a [4+2] cycloaddition with singlet oxygen, reduction, and subsequent cyclization with hydrazine offers a mild and efficient route to pyridazines from furans.

Materials:

  • This compound

  • Methylene blue (as a photosensitizer)

  • Dichloromethane (CH₂Cl₂)

  • Hydrazine hydrate

  • Methanol

Procedure:

  • Dissolve this compound (1.0 eq) and a catalytic amount of methylene blue in CH₂Cl₂ in a suitable reaction vessel.

  • Cool the solution to -20 °C and irradiate with a halogen lamp while bubbling dry oxygen through the solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, add hydrazine hydrate (1.5 eq) dissolved in methanol to the reaction mixture at -20 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 6-(4,5-dimethyl-2-nitrophenyl)-3-formylpyridazine.

Application Note 2: Synthesis of Chalcones and Pyrazolines

The aldehyde functionality of the title compound is a versatile handle for various condensation reactions. The Claisen-Schmidt condensation with a ketone yields a chalcone, which is a valuable intermediate for the synthesis of other heterocycles, such as pyrazolines.[7] Chalcones and pyrazolines are known to exhibit a wide range of biological activities.[8]

Reaction Scheme: From Aldehyde to Pyrazoline

Chalcone_Pyrazoline_Synthesis Aldehyde 5-(4,5-Dimethyl-2-nitrophenyl) furan-2-carbaldehyde Reaction1 Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH) Aldehyde->Reaction1 Ketone Substituted Acetophenone Ketone->Reaction1 Chalcone Chalcone Intermediate Reaction1->Chalcone Reaction2 Cyclization Chalcone->Reaction2 Hydrazine Hydrazine derivative (e.g., Phenylhydrazine) Hydrazine->Reaction2 Pyrazoline Pyrazoline Derivative Reaction2->Pyrazoline

Caption: Two-step synthesis of pyrazolines from the title compound.

Protocol 3: Synthesis of a Furan-Containing Chalcone

Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and synthesizing α,β-unsaturated ketones.[9][10]

Materials:

  • This compound

  • A substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • With vigorous stirring, slowly add the aqueous NaOH solution dropwise at room temperature.

  • Continue stirring at room temperature for 12-24 hours. The formation of a precipitate may be observed.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Protocol 4: Synthesis of a Pyrazoline from a Chalcone

Rationale: The cyclization of a chalcone with a hydrazine derivative is a classic and efficient method for the synthesis of pyrazolines.[11]

Materials:

  • The chalcone synthesized in Protocol 3

  • Phenylhydrazine (or another substituted hydrazine)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 eq) in glacial acetic acid.

  • Add phenylhydrazine (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazoline derivative.

Application Note 3: Proposed Synthesis of Furo[3,2-b]quinoline Derivatives

The presence of a nitro group ortho to the furan ring offers the potential for intramolecular reductive cyclization, a powerful strategy for constructing fused heterocyclic systems.[12][13] By reducing the nitro group to an amine, a subsequent intramolecular reaction with the aldehyde functionality could lead to the formation of a furo[3,2-b]quinoline core. This is a proposed synthetic route that may require optimization.

Proposed Reaction Scheme: Reductive Cyclization

Furoquinoline_Synthesis Reactant This compound Reduction Reductive Cyclization (e.g., SnCl₂/HCl or catalytic hydrogenation) Product Furo[3,2-b]quinoline derivative Reduction->Product

Caption: Proposed intramolecular reductive cyclization to a furo[3,2-b]quinoline.

Protocol 5: Proposed Synthesis of a Furo[3,2-b]quinoline Derivative

Rationale: The reduction of an aromatic nitro group in the presence of an aldehyde can be achieved with various reagents. Tin(II) chloride in acidic media is a classic method for this transformation and can facilitate the subsequent cyclization.[14]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the suspension.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired furo[3,2-b]quinoline derivative.

Summary of Applications

Heterocyclic SystemKey ReagentsReaction Type
PyridazineSinglet oxygen, Hydrazine hydrateCycloaddition, Cyclization
ChalconeSubstituted acetophenone, BaseClaisen-Schmidt Condensation
PyrazolineChalcone, Hydrazine derivativeCyclization
Furo[3,2-b]quinolineReducing agent (e.g., SnCl₂)Intramolecular Reductive Cyclization

References

  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2). [Link]

  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(2), M1127. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 8(8), 734-740. [Link]

  • Georganics. (n.d.). 5-(4-Nitrophenyl)-2-furancarboxaldehyde. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. Oriental Journal of Chemistry, 34(1). [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. Retrieved from [Link]

  • ResearchGate. (2020). Pyridazine and condensed pyridazine synthesis. [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 279. [Link]

  • ACS Publications. (2020). Synthesis of Furo[3,2-b]quinolines and Furo[2,3-b:4,5-b′]diquinolines through [4 + 2] Cycloaddition of Aza-o-Quinone Methides and Furans. The Journal of Organic Chemistry, 85(4), 2028–2039. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. In Houben-Weyl Methods of Molecular Transformations. [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Molecules, 28(24), 8089. [Link]

  • ResearchGate. (2022). Synthesis of furo[3,2‐b]quinoline. [Link]

  • National Center for Biotechnology Information. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 279. [Link]

  • SpringerLink. (2018). 5-Aryl-2-furaldehydes in the synthesis of tetrahydropyrimidinones by Biginelli reaction. Chemistry of Heterocyclic Compounds, 54(5), 486-491. [Link]

  • SpringerLink. (2018). Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. Medicinal Chemistry Research, 27(4), 1145-1154. [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • ResearchGate. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • ResearchGate. (2023). Synthesis of chalcones 2–4, pyrazoline derivatives 5–9 and isoxazoline... [Link]

  • SpringerLink. (2014). 5-Aryl-2-furaldehydes in the synthesis of tetrahydropyrimidinones by Biginelli reaction. Chemistry of Heterocyclic Compounds, 50(5), 708-714. [Link]

  • Ingenta Connect. (2021). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. Letters in Drug Design & Discovery, 18(8), 776-785. [Link]

  • SciSpace. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-5), 1073-1077. [Link]

  • OJS UMMADA. (2022). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ALCHEMY Jurnal Penelitian Kimia, 18(2), 199-210. [Link]

  • National Center for Biotechnology Information. (2022). Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. Nature Communications, 13, 1776. [Link]

  • National Center for Biotechnology Information. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 22(1), 114. [Link]

  • ResearchGate. (2023). Recent advances in the synthesis of pyrazoline derivatives from chalcones as potent pharmacological agents: A comprehensive review. [Link]

  • RSC Publishing. (2022). Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and pr .... RSC Advances, 12(31), 20206-20210. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7001. [Link]

  • ResearchGate. (2022). 5-Substituted-furan-2(3 H )-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(4,5-dimethyl-2-nitrophenyl)furan-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the robustness and reproducibility of your synthesis.

The synthesis of 5-arylfuran-2-carbaldehydes is a cornerstone reaction in medicinal chemistry, providing scaffolds for a wide range of biologically active compounds. The target molecule, this compound, is typically synthesized via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This guide focuses on troubleshooting and optimizing this specific pathway.

Core Synthetic Strategy: The Suzuki-Miyaura Coupling

The most reliable and versatile method for constructing the C-C bond between the furan and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves the coupling of an organoboron compound (a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. For this synthesis, the reaction couples 5-halofuran-2-carbaldehyde with (4,5-dimethyl-2-nitrophenyl)boronic acid.

G furan_halide 5-Halofuran-2-carbaldehyde (X = Br, I, or Cl) product This compound furan_halide->product boronic_acid (4,5-Dimethyl-2-nitrophenyl)boronic acid boronic_acid->product catalyst Pd(0) Catalyst + Ligand catalyst->product Catalyzes base Base (e.g., K2CO3, K3PO4) base->product Activates

Caption: General scheme for the Suzuki-Miyaura synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has failed, and I've only recovered my starting materials. What are the most common points of failure?

A: A complete lack of conversion is often due to a fundamental issue with one of the core components of the catalytic cycle. Here is a checklist of initial diagnostic points:

  • Catalyst Inactivity: The Pd(0) active catalyst is the engine of the reaction.

    • Cause: The pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) may not have been successfully reduced to Pd(0), or the active catalyst may have decomposed. This is often due to oxygen contamination.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use by sparging with inert gas or using several freeze-pump-thaw cycles.

  • Reagent Quality:

    • Cause: The boronic acid may have degraded. Boronic acids can undergo decomposition (protodeboronation or trimerization to boroxines) upon prolonged storage, especially if exposed to moisture.

    • Solution: Use freshly purchased or recrystallized boronic acid. Check its purity by NMR or melting point before use. Ensure your 5-halofuran-2-carbaldehyde is pure, as impurities can inhibit the catalyst.

  • Ineffective Base:

    • Cause: The base is crucial for the transmetalation step. If the base is old, hydrated, or too weak, the reaction will not proceed.

    • Solution: Use a fresh, anhydrous base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly effective.[2] For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) may be required. Ensure the base is finely powdered to maximize surface area.

Q: My reaction is working, but the yield is consistently low (<30%). How can I systematically optimize the conditions?

A: Low yields suggest that while the catalytic cycle is turning over, it is inefficient. Optimization involves fine-tuning the reaction parameters. A Design of Experiments (DoE) approach can be highly effective, but for single-variable optimization, consider the following hierarchy of importance:

  • Catalyst and Ligand System: This is the most critical factor. The electronic and steric properties of the ligand dictate the efficacy of the oxidative addition and reductive elimination steps.

    • For an electron-rich aryl halide like 5-bromofuran-2-carbaldehyde, an electron-rich phosphine ligand is often required to facilitate the initial oxidative addition step.[3]

    • Recommendation: Start with a standard catalyst like Pd(PPh₃)₄. If yields are low, switch to a more robust system using a palladium source (e.g., Pd₂(dba)₃) with a specialized ligand. Buchwald ligands (e.g., SPhos, XPhos) are excellent choices for challenging couplings.[3]

  • Solvent and Temperature:

    • Causality: The solvent must solubilize the reactants and facilitate the interaction of the aqueous base (if used) with the organic phase. The temperature must be high enough to overcome the activation energy but not so high as to cause decomposition.

    • Recommendation: A mixture of a non-polar solvent like toluene or dioxane with water is a standard choice.[4] Typically, reactions are run at elevated temperatures (80-110 °C). See the table below for starting points.

  • Base Selection:

    • Causality: The choice of base can influence the rate of transmetalation and minimize side reactions like protodeboronation.

    • Recommendation: K₂CO₃ is a good first choice. If you suspect protodeboronation is an issue, switching to a non-aqueous base like potassium fluoride (KF) in a solvent like DMF might help, though reaction rates can be slower.[2]

ParameterCondition 1 (Standard)Condition 2 (For difficult couplings)Rationale
Pd Source Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)Pd₂(dba)₃ is a more active source of Pd(0).
Ligand (Included in catalyst)SPhos or XPhos (2-4 mol%)Electron-rich, bulky ligands accelerate oxidative addition.
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (4:1)Dioxane is often better at solubilizing polar substrates.
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)K₃PO₄ is a stronger base and can be more effective.
Temperature 80-90 °C100-110 °CHigher temperatures can overcome activation barriers.

Table 1: Recommended Starting Conditions for Optimization.

Issue 2: Side Reactions and Impurity Formation

Q: My TLC/LC-MS shows a major byproduct corresponding to the homocoupling of my boronic acid. What is causing this?

A: The formation of a biaryl byproduct (4,5,4',5'-tetramethyl-2,2'-dinitrobiphenyl) from the boronic acid is a classic sign of oxygen in your reaction.

  • Mechanism: In the presence of O₂, the palladium catalyst can mediate the oxidative homocoupling of the boronic acid.

  • Solution: This reinforces the need for rigorous degassing of your solvent and maintaining a positive pressure of an inert atmosphere (N₂ or Ar) throughout the reaction setup and duration. Ensure all glassware is oven-dried and cooled under vacuum or inert gas.

Q: I am observing a significant amount of 4,5-dimethylnitrobenzene, indicating my boronic acid is being consumed by protodeboronation. How do I prevent this?

A: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. It is often competitive with the desired cross-coupling.

  • Mechanism: This side reaction can be catalyzed by the palladium complex or simply occur due to hydrolysis of the boronic acid, especially at high temperatures in aqueous, basic media.[2]

  • Solutions:

    • Minimize Water: While many Suzuki reactions use water, minimizing its amount or switching to an anhydrous system (e.g., using KF in DMF) can suppress this pathway.[2]

    • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to compensate for any loss.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this provides more opportunity for side reactions to occur.

G start Low Yield or Side Products check_catalyst Is Catalyst/Ligand System Appropriate? start->check_catalyst check_atmosphere Is Inert Atmosphere Guaranteed? check_catalyst->check_atmosphere Yes optimize_conditions Systematically Optimize: 1. Ligand 2. Solvent 3. Temperature check_catalyst->optimize_conditions No check_base Is Base Anhydrous and Active? check_atmosphere->check_base Yes degas_solvent Degas Solvents Rigorously (Freeze-Pump-Thaw) check_atmosphere->degas_solvent No use_fresh_base Use Fresh, Finely Ground Anhydrous Base check_base->use_fresh_base No success Improved Yield check_base->success Yes optimize_conditions->success degas_solvent->success use_fresh_base->success

Caption: A troubleshooting workflow for common Suzuki issues.

Issue 3: Work-up and Purification Challenges

Q: My crude product is a dark, oily solid, and I'm struggling to remove residual palladium, which appears as a black solid. What are the best practices for palladium removal?

A: Residual palladium can be problematic for downstream applications and is a common purification hurdle.

  • Solutions:

    • Aqueous Washes: After the reaction, washing the organic layer with an aqueous solution of a mild reducing agent or ligand scavenger can be effective. A wash with 1M sodium bisulfite (NaHSO₃) can help reduce and remove palladium species.[5]

    • Filtration: Passing the crude product solution through a plug of Celite® or silica gel can physically trap precipitated palladium black.

    • Scavengers: For very low palladium levels required in pharmaceutical applications, consider stirring the crude product in solution with a commercial palladium scavenger resin.

    • Recrystallization: Often, a simple recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is sufficient to remove both palladium residues and organic impurities, yielding a pure, crystalline product.

Frequently Asked Questions (FAQs)

Q: For the starting material, should I use 5-bromo- or 5-chlorofuran-2-carbaldehyde?

A: The choice of halide is a trade-off between reactivity and cost. The C-X bond strength decreases in the order Cl > Br > I. Consequently, the oxidative addition step is typically fastest for iodides, followed by bromides, and is most challenging for chlorides.[6] While 5-bromofuran-2-carbaldehyde is a reliable and reactive substrate for most modern catalyst systems, 5-chlorofuran-2-carbaldehyde is often cheaper but may require more specialized, highly active catalyst systems (e.g., those using Buchwald ligands) to achieve good yields.[6] For initial attempts, the bromide is recommended.

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting halide (less polar) and the product (more polar). For example, a 20-30% ethyl acetate in hexanes system is a good starting point. Stain with potassium permanganate or view under UV light. For more quantitative analysis, taking small aliquots for LC-MS or GC-MS analysis is ideal.

Q: Can this reaction be performed under "green" or aqueous conditions?

A: Yes, the Suzuki reaction is well-known for its compatibility with aqueous media.[4][7] Using a water-miscible co-solvent like ethanol or THF with an aqueous base is a common and effective strategy.[4] This often improves reaction rates and can simplify work-up.

Optimized Experimental Protocol

This protocol is a robust starting point based on best practices for similar Suzuki-Miyaura couplings.

Materials:

  • 5-Bromofuran-2-carbaldehyde (1.0 equiv)

  • (4,5-Dimethyl-2-nitrophenyl)boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.5 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 5-bromofuran-2-carbaldehyde, (4,5-dimethyl-2-nitrophenyl)boronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of nitrogen, add the Pd(PPh₃)₄ catalyst, followed by degassed toluene and degassed water in a 4:1 ratio (to make a ~0.2 M solution with respect to the halide).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from hot ethanol or an ethyl acetate/hexanes mixture should yield the pure product as a crystalline solid.

References

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Process of making 5-nitro-2-furaldehyde semicarbazone.Google Patents.
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. Available at: [Link]

  • 5-(4-Nitrophenyl)-2-furaldehyde. PubChem. Available at: [Link]

  • Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions of 2-(2-Bromo-2-nitroethenyl)-5-bromofuran. ResearchGate. Available at: [Link]

  • Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. ResearchGate. Available at: [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • 5-(Hydroxymethyl)furan-2-carbaldehyde. National Institutes of Health. Available at: [Link]

  • Synthesis of Furan Derivatives. XL. Synthesis of (5-Nitro-2-furyl)-methylated Polyenals. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. National Institutes of Health. Available at: [Link]

  • Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Purification of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde is a highly functionalized aromatic aldehyde, often synthesized as a key intermediate in the development of novel pharmaceutical compounds and materials. Its purification presents a common bottleneck for researchers due to its polarity, potential for oxidation, and the presence of structurally similar impurities. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to adapt these methods to your specific experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification methods for this compound?

The two most effective and widely applicable methods for purifying this compound are silica gel column chromatography and recrystallization.

  • Column Chromatography is ideal for separating the target compound from impurities with different polarities, such as unreacted starting materials or less polar side products.[1][2]

  • Recrystallization is a highly effective final polishing step to remove trace impurities and obtain a crystalline solid, assuming a suitable solvent can be identified. Several furan derivatives are successfully purified using this method, often with ethanol.[3][4]

Q2: What are the most common impurities I should expect?

The impurities in your crude product are directly related to the synthetic route employed. For a typical Meerwein or Suzuki coupling reaction, you should anticipate:

  • Unreacted Starting Materials: Such as 2-furaldehyde or the corresponding boronic acid/diazonium salt.

  • Oxidation Product: The corresponding carboxylic acid, 5-(4,5-dimethyl-2-nitrophenyl)furan-2-carboxylic acid. Aldehydes are prone to air oxidation, and the acidic nature of silica gel can sometimes accelerate this process.[1]

  • Reduction Product: The corresponding alcohol, [5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methanol. This can arise if reducing agents were used in the synthesis or workup.

  • Polymeric Byproducts (Humins): Furan derivatives, especially under acidic or high-temperature conditions, can polymerize to form dark, tar-like substances known as humins, which can be challenging to remove.[5]

Q3: My crude product is a dark, oily tar, but I expect a solid. What went wrong?

This is a common issue often caused by the formation of high-molecular-weight humins or the presence of significant solvent residue or low-melting impurities.[5] An oily consistency prevents effective purification by recrystallization.

  • Immediate Action: First, attempt to remove all residual solvent under a high vacuum. If the product remains oily, a primary purification by column chromatography is the recommended first step to separate the desired aldehyde from the polymeric materials and other impurities.

Q4: How can I reliably assess the purity of my final product?

A combination of techniques is essential for a definitive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. The pure compound should appear as a single, well-defined spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any organic impurities. The spectra should show sharp peaks corresponding to the target molecule without significant unassigned signals.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (e.g., 205.0 to 209.0 °C for the related 5-(4-nitrophenyl)-2-furaldehyde).[6] A broad melting range indicates the presence of impurities.

Section 2: Troubleshooting and Workflow Guide

This section addresses specific problems you may encounter during the purification process.

Purification Strategy Workflow

The following diagram outlines the general workflow for purifying your crude product.

Purification_Workflow Crude Crude Product (Oil or Solid) TLC_Check Initial Purity Assessment (TLC Analysis) Crude->TLC_Check Is_Oily Is Product Oily or Heavily Impure? TLC_Check->Is_Oily Column Column Chromatography Is_Oily->Column  Yes Recrystallize Recrystallization Is_Oily->Recrystallize  No (Single Major Spot) Column->Recrystallize Collect & Combine Pure Fractions Purity_Check Final Purity Analysis (TLC, NMR, MP) Recrystallize->Purity_Check Pure_Product Pure Crystalline Product Purity_Check->Pure_Product

Caption: General purification workflow for the target compound.

Troubleshooting Common Issues

Problem: My compound is streaking on the TLC plate.

  • Causality: Streaking is often caused by overloading the sample, using a solvent system in which the compound is too soluble, or the presence of a highly acidic impurity (like the corresponding carboxylic acid).

  • Solution:

    • Dilute Your Sample: Spot a much more dilute solution of your compound on the TLC plate.

    • Adjust Solvent Polarity: Decrease the polarity of your eluent (e.g., move from 30% to 20% ethyl acetate in hexane).

    • Neutralize Acidity: If you suspect an acidic impurity, add 1-2 drops of triethylamine or a small amount of sodium bicarbonate to your chromatography solvent system. This neutralizes acidic sites on the silica and improves spot shape.[1]

Problem: The yield from my column chromatography is very low.

  • Causality: This could be due to irreversible adsorption onto the silica gel or decomposition of the aldehyde on the acidic silica surface.[1]

  • Solution:

    • Use a Deactivated Stationary Phase: Consider using silica gel that has been pre-treated with a base (like triethylamine mixed in the slurry) or use a less acidic stationary phase like neutral alumina.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and elute it within a single work session.

    • Use a Less Polar Eluent: A less polar solvent system will move the aldehyde off the column faster, reducing its contact time with the stationary phase.[1]

Problem: I can't get my compound to crystallize from any solvent.

  • Causality: This indicates that either persistent impurities are inhibiting crystal lattice formation or you haven't found a suitable solvent system where the compound has high solubility when hot and low solubility when cold.

  • Solution:

    • Re-purify by Chromatography: The most common reason for crystallization failure is impurity. Run another column carefully, combining only the highest-purity fractions as determined by TLC.

    • Use a Two-Solvent System (Anti-Solvent): Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) in which it is highly soluble. Then, slowly add a "poor" solvent (an "anti-solvent" like hexane or pentane) in which it is insoluble until the solution becomes cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed" crystal from a previous batch.

Section 3: Detailed Experimental Protocols

Safety First: this compound and its analogs may cause skin, eye, and respiratory irritation.[7][8] Always handle the compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol A: Purification by Column Chromatography

This protocol is designed to separate the target aldehyde from both more and less polar impurities.

  • TLC Analysis & Solvent Selection:

    • Prepare several TLC chambers with different solvent systems of increasing polarity (e.g., 10%, 20%, and 30% ethyl acetate in hexane).

    • Spot your crude material on each plate and elute.

    • The ideal solvent system is one that gives your target compound an Rf (retention factor) value of approximately 0.25-0.35. This ensures good separation and a reasonable elution time.

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 50:1 ratio of silica weight to crude product weight).

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate/hexane).

    • Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb), ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent itself.

    • Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add the sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system, collecting the eluate in a series of test tubes or flasks.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions that contain only the pure desired product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Data Presentation: TLC Solvent Systems
Eluent System (Ethyl Acetate in Hexane)Expected Rf of AldehydeNotes
10%0.10 - 0.20Good for separating from very non-polar impurities. Elution may be slow.
20%0.25 - 0.35Often the ideal starting point. Provides good separation and reasonable run time.
30%0.40 - 0.50Use if the compound is eluting too slowly at 20%. Risk of co-elution with more polar impurities.
40%+> 0.50Generally too polar; results in poor separation from other polar compounds.
Protocol B: Purification by Recrystallization

This protocol should be used after chromatography or if the crude product is already of reasonable purity (>90%).

  • Solvent Screening:

    • Place a small amount of your purified product (10-20 mg) into several different test tubes.

    • Add a small amount (0.5 mL) of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.

    • Heat the tubes that show poor room-temperature solubility. A good solvent will fully dissolve the compound when hot.

    • Allow the heated tubes to cool slowly to room temperature and then in an ice bath. The best solvent will produce a high yield of crystalline material upon cooling.

  • Bulk Recrystallization:

    • Place the bulk of your compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) until the compound just dissolves completely.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under a high vacuum to remove all traces of solvent.

Section 4: Advanced Troubleshooting Logic

If standard procedures fail, a more systematic approach is needed.

Troubleshooting_Tree Start Purification Fails (Low Purity/Yield) Check_TLC Analyze Pre- & Post- Purification TLC Start->Check_TLC Column_Fail Column Yield Low or Purity Poor Check_TLC->Column_Fail Column Issue Recrys_Fail Recrystallization Fails (Oiling Out / No Crystals) Check_TLC->Recrys_Fail Recrystallization Issue Decomp Decomposition on Column? Column_Fail->Decomp Use_Neutral Use Neutral Alumina or Base-Washed Silica Decomp->Use_Neutral Yes (New Polar Spots) Shallow_Gradient Poor Separation Decomp->Shallow_Gradient No Run_Gradient Run a Shallower Gradient (e.g., 10% -> 25% EtOAc) Shallow_Gradient->Run_Gradient Impurity Impurity Preventing Lattice Formation? Recrys_Fail->Impurity Re_Column Re-purify via Column Chromatography Impurity->Re_Column Yes (Multiple Spots on TLC) Wrong_Solvent Wrong Solvent? Impurity->Wrong_Solvent No (Sample is Clean) Anti_Solvent Use Two-Solvent System (Anti-Solvent Method) Wrong_Solvent->Anti_Solvent Yes

Caption: Decision tree for advanced troubleshooting.

References

  • Journal of the Organic Chemical Party of Russia (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]

  • PubChem, National Center for Biotechnology Information. 5-(4-Nitrophenyl)-2-furaldehyde. [Link]

  • Hassan, A.S. et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egypt. J. Chem. 58, No. 2. [Link]

  • Georganics (n.d.). 5-(4-Nitrophenyl)-2-furancarboxaldehyde. [Link]

  • Plietker, B. et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1656. [Link]

  • ResearchGate (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

  • Vegh, D. et al. (1980). Furan derivatives. XXXVI. Chromatographic determination of some phenylfuran derivatives. Chemical Papers, 34(5). [Link]

  • Google Patents (2019).
  • Boucher, M. et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56763. [Link]

  • ResearchGate (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • Boucher, M. et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Boucher, M. et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1178-1182. [Link]

  • ResearchGate (2012). Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde. [Link]

  • Wang, L. et al. (2019). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free C–H activation. Organic & Biomolecular Chemistry, 17(3), 565-570. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and derivatization of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful execution of your experimental workflows. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and overcome common challenges.

Section 1: Synthesis of this compound

The core scaffold, this compound, is typically synthesized via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This section will address potential issues in this crucial synthetic step.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What are the recommended starting materials for the Suzuki-Miyaura coupling to synthesize the target molecule?

A1: The most common approach involves the coupling of a 5-halofuran-2-carbaldehyde (e.g., 5-bromofuran-2-carbaldehyde) with (4,5-dimethyl-2-nitrophenyl)boronic acid.[1] Alternatively, you could couple 5-formylfuran-2-boronic acid with a halo-substituted 1,2-dimethyl-4-nitrobenzene. The choice often depends on the commercial availability and stability of the starting materials.

Q2: What is a standard set of reaction conditions to start with for the Suzuki-Miyaura coupling?

A2: A good starting point for the Suzuki-Miyaura coupling would be to use a palladium catalyst such as Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).[2][3] A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is required.[4] Common solvent systems include mixtures of an organic solvent (like dioxane, THF, or DMF) and water.[2]

Troubleshooting Guide - Synthesis

Q3: My Suzuki-Miyaura coupling reaction is showing low to no conversion of my starting materials. What are the likely causes and how can I improve the yield?

A3: Low conversion in a Suzuki-Miyaura coupling can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your catalyst is active. Older bottles of Pd(PPh₃)₄ can be less active. Consider using a more robust pre-catalyst system like XPhos Pd G3 or G4, which are known to be effective for challenging couplings.[2][3] The presence of the nitro group on the boronic acid can make the coupling more challenging, sometimes requiring more specialized catalysts.[5][6]

  • Base Selection: The choice of base is critical. If K₂CO₃ is not effective, switching to a stronger base like Cs₂CO₃ can sometimes improve the rate of transmetalation, a key step in the catalytic cycle.

  • Solvent System: The solvent mixture influences the solubility of your reactants and the efficacy of the base. A mixture of dioxane and water is a common choice.[2] If solubility is an issue, DMF can be a good alternative, though it may require higher purification efforts.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is properly degassed (e.g., by bubbling argon or nitrogen through the solvent) and run under an inert atmosphere.

  • Deboronating Side Reaction: Boronic acids, especially heteroaromatic ones, can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom) under basic conditions.[3] This is a common cause of low yield. To mitigate this, ensure your reaction is run under strictly anaerobic conditions and consider using a milder base or a shorter reaction time.

Table 1: Recommended Starting Conditions and Optimization Parameters for Suzuki-Miyaura Coupling

ParameterStarting RecommendationOptimization StrategyRationale
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Switch to a pre-catalyst like XPhos Pd G3/G4 (1-2 mol%)Pre-catalysts are often more air-stable and can generate the active catalytic species more efficiently.[3]
Ligand (If using a precursor like Pd₂(dba)₃) SPhos (1.2 eq to Pd)XPhos or other bulky biaryl phosphine ligandsBulky electron-rich ligands can promote the oxidative addition and reductive elimination steps, especially with electron-deficient arenes.[6]
Base K₂CO₃ (2-3 eq)Cs₂CO₃ (2-3 eq)A stronger base can facilitate the transmetalation step, which can be rate-limiting.[4]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O/EtOH or DMF/H₂OOptimizing the solvent can improve the solubility of reactants and influence the reaction rate.
Temperature 80-100 °CStepwise increase to refluxHigher temperatures can overcome activation energy barriers, but may also increase side reactions.

Q4: I am observing significant amounts of a homocoupling byproduct of my boronic acid. How can I minimize this?

A4: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture. The most effective way to minimize this is to rigorously degas your solvent and maintain a strict inert atmosphere throughout the reaction. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes be beneficial, but the primary solution is oxygen exclusion.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X-L2 Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'-L2 Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Derivatization of the Furan-2-carbaldehyde Moiety

Once the core scaffold is synthesized, the aldehyde group is a versatile handle for further derivatization, commonly through reactions like reductive amination or condensations.

Frequently Asked Questions (FAQs) - Derivatization

Q5: I want to perform a reductive amination on the aldehyde. What are some common conditions?

A5: Reductive amination is typically a two-step, one-pot process.[7][8] First, the aldehyde is condensed with a primary or secondary amine to form an imine or enamine intermediate.[9] This is often done in a solvent like methanol or ethanol, sometimes with a mild acid catalyst like acetic acid to facilitate imine formation.[10][11] The intermediate is then reduced in situ with a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). STAB is often preferred as it is milder and more selective.

Q6: Can I form a chalcone derivative from this aldehyde? What are the general conditions?

A6: Yes, chalcones can be synthesized via a Claisen-Schmidt condensation.[12] This involves reacting the this compound with a ketone in the presence of a base, such as ethanolic potassium hydroxide solution.[12] The reaction is typically stirred at room temperature.

Troubleshooting Guide - Derivatization

Q7: My reductive amination is giving me a low yield of the desired amine, and I'm recovering a lot of the starting aldehyde. What's going wrong?

A7: The key to a successful reductive amination is the formation of the imine intermediate. Here are some troubleshooting steps:

  • Imine Formation Equilibrium: The formation of an imine from an aldehyde and an amine is an equilibrium process.[13] To drive the reaction towards the imine, it's often necessary to remove the water that is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • pH Control: The pH of the reaction is crucial for imine formation. The reaction is typically fastest at a mildly acidic pH (around 4-5).[10] This is because the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, if the pH is too low, the amine will be protonated and will no longer be nucleophilic. A small amount of acetic acid is often used as a catalyst.

  • Choice of Reducing Agent: If you are forming the imine first and then adding the reducing agent, ensure that the imine has had sufficient time to form before the reduction step. Using a milder reducing agent like STAB can be beneficial as it can be added at the beginning of the reaction and will not readily reduce the aldehyde, but will reduce the imine as it is formed.

Diagram 2: Troubleshooting Flowchart for Reductive Amination

Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination check_imine Is imine formation efficient? start->check_imine add_acid Add catalytic acetic acid (pH 4-5) check_imine->add_acid No remove_water Remove water (e.g., molecular sieves) check_imine->remove_water Still low check_reduction Is the reduction step problematic? check_imine->check_reduction Yes add_acid->check_imine remove_water->check_imine change_reductant Switch to a milder reducing agent (e.g., STAB) check_reduction->change_reductant success Improved Yield change_reductant->success

Caption: A decision tree for troubleshooting low yields in reductive amination.

Q8: I'm concerned about the stability of the furan ring during my derivatization reactions. What conditions should I avoid?

A8: The furan ring can be sensitive to both strong acids and strong bases, especially at elevated temperatures.[14][15] Under strongly acidic conditions, the furan ring can undergo polymerization or ring-opening. Under strongly basic conditions, particularly with heating, degradation can also occur. For reactions requiring acidic or basic catalysis, it is advisable to use the mildest conditions possible and to keep the reaction temperature as low as feasible to maintain the integrity of the furan scaffold.

Section 3: Purification and Characterization

Q9: What are some common challenges in purifying 5-aryl-furan-2-carbaldehyde derivatives?

A9: Purification can often be achieved by standard column chromatography on silica gel. However, some common issues include:

  • Co-elution with Byproducts: In Suzuki-Miyaura couplings, the homocoupled boronic acid byproduct can sometimes have a similar polarity to the desired product, making separation difficult.[2] Careful selection of the eluent system is necessary. A gradient elution is often helpful.

  • Product Instability on Silica: While generally stable, some furan derivatives can be sensitive to the acidic nature of silica gel. If you suspect this is an issue, you can use deactivated silica (e.g., by treating it with a small amount of triethylamine in the eluent) or switch to a different stationary phase like alumina.

Q10: What are the key spectroscopic signatures I should look for to confirm the structure of my product?

A10: For this compound, you should look for the following in your spectra:

  • ¹H NMR:

    • A singlet for the aldehyde proton, typically around 9.5-10 ppm.

    • Doublets for the furan protons, with coupling constants characteristic of a 2,5-disubstituted furan.

    • Signals for the aromatic protons on the nitrophenyl ring, with splitting patterns consistent with the substitution.

    • Two singlets for the two methyl groups.

  • ¹³C NMR:

    • A signal for the aldehyde carbon around 175-180 ppm.

    • Signals for the carbons of the furan and nitrophenyl rings.

    • Signals for the methyl carbons.

  • IR Spectroscopy:

    • A strong carbonyl stretch for the aldehyde, typically around 1670-1690 cm⁻¹.

    • Characteristic stretches for the nitro group (around 1520 and 1340 cm⁻¹).

This guide provides a starting point for troubleshooting and optimizing your reactions. Remember that each specific substrate and reaction may require some degree of empirical optimization. We encourage you to consult the cited literature for more detailed procedures and insights.

References

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 23). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Retrieved from [Link]

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. Retrieved from [Link]

  • Reddit. (n.d.). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Hydrolysis and Derivatization of Nitrofuran Metabolites with a New Derivatizing Agent 5-Nitro-2-Furaldehyde in Their Determination in Chicken Meat by HPLC–MS/MS. Retrieved from [Link]

  • National Institutes of Health. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Google Patents. (n.d.). KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.
  • ResearchGate. (n.d.). Synthesis of 5-aryl-2-substituted-furan derivatives (3a–j, 4a–e, 5a–d). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]

  • Wiley Online Library. (2025, August 3). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

  • National Institutes of Health. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]

  • Semantic Scholar. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]

  • PubMed. (2024, August 1). A new derivatizing reagent for the determination of 5-nitro-2-furaldehyde in trout muscle by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017, July 19). The Suzuki–Miyaura Coupling of Nitroarenes. Retrieved from [Link]

  • YouTube. (2022, March 12). Aldehydes and Ketones - Imine Formation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • DSpace@MIT. (2010, September). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2018, June 27). 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION. Retrieved from [Link]

  • PubMed. (2025, January 14). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

  • ResearchGate. (2019, February 13). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • Reddit. (2025, October 1). Need help with imine formation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Retrieved from [Link]

  • National Institutes of Health. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • Accounts of Chemical Research. (2021, July 7). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

  • YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • National Institutes of Health. (2019, December 17). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

  • ResearchGate. (n.d.). 86 questions with answers in IMINES | Science topic. Retrieved from [Link]

  • PubMed. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

  • ResearchGate. (2025, December 5). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). US2548173A - Process of making 5-nitro-2-furaldehyde semicarbazone.
  • Google Patents. (n.d.). AU2014260269A1 - 5-(hydroxymethyl) furan-2-carbaldehyde (HMF) sulfonates and process for synthesis thereof.

Sources

Identification of byproducts in the synthesis of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, formatted as a series of frequently asked questions (FAQs), to assist researchers in identifying and mitigating the formation of common byproducts during this palladium-catalyzed cross-coupling reaction.

The synthesis of this target molecule typically involves a Suzuki-Miyaura coupling reaction between an aryl halide (e.g., 1-halo-4,5-dimethyl-2-nitrobenzene) and a furan-based organoboron reagent (e.g., 5-formylfuran-2-boronic acid).[1] While versatile, this reaction is complex and prone to several side reactions that can complicate purification and reduce yields.[1][2] This guide explains the causality behind these issues and provides validated protocols for analysis and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction yield is low and the crude TLC shows multiple new spots. What are the likely impurities?

Low yields and a complex product mixture are common challenges in Suzuki-Miyaura couplings. The primary culprits are often side reactions involving the starting materials and the palladium catalyst.[2] The most probable byproducts are a result of homocoupling and protodeboronation.[3][4]

Causality and Identification:

  • Homocoupling of the Aryl Halide: The palladium catalyst can promote the coupling of two molecules of the aryl halide (e.g., 1-iodo-4,5-dimethyl-2-nitrobenzene) to form a symmetrical biaryl.[5][6] This byproduct, 4,4',5,5'-Tetramethyl-2,2'-dinitrobiphenyl , is often observed when the catalytic cycle is inefficient or when reducing agents are inadvertently present.[5]

  • Homocoupling of the Boronic Acid: Similarly, the boronic acid can undergo oxidative homocoupling to form 5,5'-Bifuran-2,2'-dicarbaldehyde . This is particularly favored in the presence of oxygen and a Pd(0) catalyst.[7]

  • Protodeboronation: This is a very common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol solvents), reverting the 5-formylfuran-2-boronic acid back to furan-2-carbaldehyde .[4] This process is often catalyzed by the base used in the reaction and can be a major drain on one of the key reactants.[8][9]

  • Dehalogenation: The aryl halide starting material can undergo reduction, replacing the halogen with a hydrogen atom to form 1,2-Dimethyl-4-nitrobenzene .

These byproducts can have similar polarities to the desired product, making chromatographic separation challenging.

FAQ 2: I see unexpected peaks in my LC-MS analysis. How can I tentatively identify them based on their mass?

Mass spectrometry is a powerful first step in identifying byproducts. By calculating the expected molecular weights of the potential impurities discussed in FAQ 1, you can quickly screen your LC-MS data.

Data Presentation: Potential Byproducts and Their Mass Signatures

Byproduct NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Desired Product This compoundC₁₃H₁₁NO₄245.23246.07
Aryl Halide Homocoupling 4,4',5,5'-Tetramethyl-2,2'-dinitrobiphenylC₁₆H₁₆N₂O₄300.31301.11
Boronic Acid Homocoupling 5,5'-Bifuran-2,2'-dicarbaldehydeC₁₀H₆O₄190.15191.03
Protodeboronation Product Furan-2-carbaldehydeC₅H₄O₂96.0897.02
Dehalogenation Product 1,2-Dimethyl-4-nitrobenzeneC₈H₉NO₂151.16152.06

Note: The exact m/z observed may vary slightly based on instrumentation and ionization source. Always consider other adducts like [M+Na]⁺.

FAQ 3: My ¹H NMR spectrum is complex and doesn't look clean. Which signals point to specific byproducts?

¹H NMR spectroscopy provides structural information that is crucial for confirming byproduct identities. Below are key diagnostic signals to look for in your crude product spectrum (predicted shifts in CDCl₃).

  • Desired Product: Expect a singlet for the aldehyde proton (~9.7 ppm), two doublets for the furan protons (~7.4 and 6.8 ppm), two singlets for the aromatic protons of the nitrophenyl ring (~7.9 and 7.4 ppm), and two singlets for the methyl groups (~2.3 ppm).

  • Aryl Halide Homocoupling (4,4',5,5'-Tetramethyl-2,2'-dinitrobiphenyl): The key indicator is the disappearance of the furan and aldehyde signals and the appearance of a simplified aromatic region, likely showing only two singlets for the aromatic protons and two singlets for the methyl groups, but with different integration values compared to the starting material.

  • Boronic Acid Homocoupling (5,5'-Bifuran-2,2'-dicarbaldehyde): Look for a sharp aldehyde singlet (~9.7 ppm) and two characteristic furan doublets (~7.4 and 7.3 ppm). The absence of signals corresponding to the dimethyl-nitrophenyl group is a strong indicator.

  • Furan-2-carbaldehyde (Protodeboronation): This impurity will show a characteristic aldehyde proton signal (~9.64 ppm) and three furan ring protons: a doublet of doublets (~7.7 ppm), a doublet (~7.2 ppm), and a doublet of doublets (~6.6 ppm).[10]

  • 1,2-Dimethyl-4-nitrobenzene (Dehalogenation): This will present as a simple aromatic spectrum with signals around ~7.9 ppm (d), ~7.8 ppm (dd), and ~7.3 ppm (d), along with two methyl singlets.

Workflow for Byproduct Identification and Mitigation

To systematically identify and then minimize these impurities, a structured experimental approach is necessary.

Experimental Protocol: Analysis of Crude Reaction Mixture
  • Sample Preparation:

    • Take a small aliquot (~1-2 mg) of the crude reaction mixture after workup.

    • Dissolve it in a suitable solvent (e.g., 1 mL of acetonitrile or methanol) for LC-MS analysis.

    • For NMR, dissolve a larger sample (~5-10 mg) in a deuterated solvent like CDCl₃ or DMSO-d₆.

  • LC-MS Analysis:

    • Inject the prepared sample onto a reverse-phase C18 column.

    • Use a gradient elution method, for example, starting with 95:5 Water:Acetonitrile (both with 0.1% formic acid) and ramping to 5:95 Water:Acetonitrile over 10-15 minutes.

    • Monitor with both a UV detector (e.g., at 254 nm and 320 nm) and a mass spectrometer in positive ion mode.

    • Compare the m/z values of the observed peaks with the table provided in FAQ 2.

  • ¹H NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum of the crude sample.

    • Integrate all peaks to determine the relative ratios of the product to the impurities.

    • Use the diagnostic shifts described in FAQ 3 to identify the specific byproducts present.

Mandatory Visualization: Reaction and Side Reaction Pathways

The following diagram illustrates the intended synthetic pathway and the branching points that lead to the formation of common byproducts.

Suzuki_Byproducts cluster_reactants Inputs ArylHalide 4,5-Dimethyl-2-nitrophenyl-X Product Desired Product: 5-(4,5-Dimethyl-2-nitrophenyl) furan-2-carbaldehyde ArylHalide->Product Suzuki Coupling (Main Pathway) ArylHomocoupling Byproduct: Aryl Homocoupling ArylHalide->ArylHomocoupling Self-Coupling BoronicAcid 5-Formylfuran-2-boronic Acid BoronicAcid->Product Suzuki Coupling (Main Pathway) BoronicHomocoupling Byproduct: Boronic Acid Homocoupling BoronicAcid->BoronicHomocoupling Self-Coupling Protodeboronation Byproduct: Furan-2-carbaldehyde BoronicAcid->Protodeboronation Protodeboronation (H₂O, Base) Catalyst Pd(0) Catalyst Catalyst->Product Suzuki Coupling (Main Pathway) Catalyst->ArylHomocoupling Catalyst->BoronicHomocoupling Base Base (e.g., K2CO3) Base->Product Suzuki Coupling (Main Pathway)

Caption: Synthetic pathway and major side reactions.

FAQ 4: How can I adjust my experimental conditions to minimize these byproducts?

Once the byproducts are identified, you can rationally modify the reaction conditions to favor the desired cross-coupling pathway.

Expert Recommendations for Optimization:

  • Control Stoichiometry: While theory suggests a 1:1 ratio, boronic acids are often prone to degradation.[1] It is common to use a slight excess (1.1 to 1.5 equivalents) of the boronic acid to compensate for protodeboronation and homocoupling. However, a large excess can complicate purification.

  • Degas Rigorously: Oxygen can promote the homocoupling of boronic acids and lead to the formation of palladium black, which reduces catalyst activity.[3][7] Ensure your solvent and reaction vessel are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the palladium catalyst.[2]

  • Choice of Base and Solvent: The choice of base is critical. While stronger bases can accelerate the reaction, they can also promote protodeboronation.[11] Consider screening milder bases like K₂CO₃ or K₃PO₄. The solvent system also plays a role; using a mixture like THF/water or dioxane/water is common, but ensure the aqueous component is also degassed.[2]

  • Catalyst and Ligand Selection: The standard Pd(PPh₃)₄ is often effective, but if homocoupling is a major issue, consider using a pre-catalyst with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[12] These ligands can promote the reductive elimination step (forming the product) over side reactions.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable conversion rate (typically 80-100 °C for Suzuki couplings).[2] Overheating can accelerate byproduct formation. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.

By implementing these troubleshooting steps, researchers can significantly improve the outcome of the synthesis of this compound, leading to higher yields and purer material.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Google Patents. (2005). Method of producing 5-formyl-2-furylboronic acid.
  • Request PDF. (n.d.). Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. [Link]

  • MDPI. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]

  • ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. [Link]

  • Denmark, S. E., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). 5-Formylfuran-2-boronic acid. [Link]

  • Royal Society of Chemistry. (2020). Supported Pd-catalyzed carbonylative transformation of biomass-derived furfural to 2,5-furandicarboxylic acid. Catalysis Science & Technology. [Link]

  • ACS Publications. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • JOCPR. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. [Link]

  • PMC - NIH. (2022). A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ANU Researcher Portal. (2011). 5-Formyl-2-furanylboronic acid. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?[Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ACS Publications. (2013). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]

  • MDPI. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). [Link]

  • NIH. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]

  • MDPI. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

  • ACS Publications. (2019). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • Google Patents. (1951). Process of making 5-nitro-2-furaldehyde semicarbazone.

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Technical Support Center: Stabilizing Furan-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for furan-2-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile compounds. Furan-2-carbaldehyde (furfural) and its analogues are foundational building blocks in synthesizing a vast array of pharmaceuticals and specialty chemicals. However, their inherent reactivity, particularly the tendency to polymerize, often presents significant challenges during synthesis, purification, and storage.

This document provides in-depth, field-proven insights into the causes of polymerization and offers robust, validated protocols to ensure the stability and purity of your furan-2-carbaldehyde derivatives. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers have when working with furan-2-carbaldehyde derivatives.

Q1: My freshly distilled furan-2-carbaldehyde has started to turn yellow/brown. What is happening and is it still usable?

A1: The discoloration of furan-2-carbaldehyde from colorless to yellow or reddish-brown is a classic indicator of initial oxidation and polymerization.[1] This process is often initiated by exposure to atmospheric oxygen and light. The initial oxidation products can include acidic species like furoic acid, which then act as catalysts for acid-catalyzed polymerization, further darkening the material.[2] For sensitive applications requiring high purity, it is crucial to use colorless, freshly purified material. For less sensitive steps, the slightly discolored aldehyde might be usable, but it's advisable to purify it again by vacuum distillation to prevent introducing impurities and catalysts into your reaction.

Q2: I've observed a significant increase in the viscosity of my furan derivative during a reaction. What is the cause?

A2: A noticeable increase in viscosity is a strong indication that polymerization is occurring. This is often triggered by acidic conditions (either from reagents, catalysts, or acidic impurities in your starting material), elevated temperatures, or prolonged reaction times. The formation of higher molecular weight oligomers and polymers leads to the observed thickening of the reaction mixture. It is essential to immediately assess your reaction conditions for potential sources of acid and heat.

Q3: Can I store furan-2-carbaldehyde in a standard glass bottle on the shelf?

A3: Standard shelf storage is not recommended. Furan-2-carbaldehyde is sensitive to both air and light.[1] For optimal stability, it should be stored in an amber glass bottle to protect it from light, under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, and in a cool, dark place.[1][3] Refrigeration is often recommended for long-term storage.[4]

Q4: What is the primary mechanism behind the polymerization of furan-2-carbaldehyde?

A4: The most prevalent polymerization pathway is acid-catalyzed.[2][5] The process is initiated by the protonation of the furan ring's oxygen atom. This activation makes the ring susceptible to nucleophilic attack by another furan molecule, leading to condensation reactions. These reactions can propagate, forming linear oligomers and eventually cross-linked, insoluble polymers known as humins. Oxidation can also play a role by forming acidic byproducts that initiate this catalytic cycle.

Troubleshooting Guide: Common Polymerization Scenarios

This section provides a structured approach to diagnosing and solving specific polymerization problems encountered during experiments.

Scenario 1: Polymerization During an Acid-Catalyzed Reaction
  • Observation: During a reaction involving a Brønsted or Lewis acid catalyst (e.g., H₂SO₄, HCl, BF₃·OEt₂), the solution darkens significantly, and a solid or tar-like precipitate forms.

  • Root Cause Analysis: Furan rings are notoriously sensitive to strong acids.[6] The acid catalyst, while intended for the desired transformation, is also efficiently catalyzing the polymerization of the furan derivative. High catalyst concentration and elevated temperatures exacerbate this side reaction.

  • Immediate Corrective Actions:

    • Cool the Reaction: Immediately lower the temperature of the reaction vessel using an ice bath to slow the rate of polymerization.

    • Quench Carefully: If possible, quench the reaction by adding a cold, weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.

  • Preventative Strategies:

    • Catalyst Choice: Opt for milder acid catalysts where possible. For instance, phosphoric acid can be a less aggressive alternative to sulfuric acid for certain reactions.[6]

    • Temperature Control: Maintain the lowest possible temperature at which the desired reaction proceeds at an acceptable rate. Perform reactions at 0°C or below if the primary reaction allows.

    • Slow Addition: Add the acid catalyst slowly and portion-wise to the cooled reaction mixture to avoid localized high concentrations and temperature spikes.

    • Solvent Selection: The choice of solvent can influence stability. Protic solvents may participate in side reactions, while aprotic solvents are often preferred.

Scenario 2: Gradual Polymerization During Storage
  • Observation: A previously pure, colorless sample of a furan-2-carbaldehyde derivative has become dark and viscous after several weeks or months in the lab.

  • Root Cause Analysis: This is typically due to slow, ambient-temperature oxidation and acid-catalyzed polymerization. Trace amounts of oxygen in the headspace of the container can oxidize the aldehyde, forming acidic impurities. Over time, these acids catalyze the polymerization process, even at room temperature.

  • Immediate Corrective Actions:

    • Assess Purity: The material is no longer pure. It must be repurified before use, typically via vacuum distillation.

  • Preventative Strategies (Storage Protocol):

    • Inert Atmosphere: Always store under an inert gas like nitrogen or argon. Use a Schlenk line or glovebox to handle and aliquot the material.

    • Add an Inhibitor: For long-term storage, the addition of a radical inhibitor or antioxidant is highly effective.

    • Refrigerate/Freeze: Store the sealed container in a refrigerator or freezer to significantly reduce the rates of both oxidation and polymerization.

Core Prevention Strategies: A Deeper Dive

Chemical Inhibition: The Role of Stabilizers

The most effective method to prevent unwanted polymerization during storage and in some reaction setups is the addition of a chemical inhibitor. These compounds work by scavenging free radicals or inhibiting oxidative processes that can initiate polymerization.

Inhibitor TypeExamplesRecommended ConcentrationMechanism of Action
Phenolic Antioxidants Butylated hydroxytoluene (BHT), 2,6-di-tert-butyl-phenol, Tert-butylhydroquinone (TBHQ)100 - 500 ppmAct as radical scavengers, interrupting the radical chain reactions involved in autoxidation.
Amine Antioxidants N,N′-Di-sec-butyl-p-phenylenediamine (DBPDA)0.01 - 0.5 wt%[7]Highly effective at inhibiting oxidation, particularly at elevated temperatures.[8]
Weak Bases Triethylamine (TEA), PyridineStoichiometric to trace acidsNeutralize acidic impurities that catalyze polymerization. Often used during workup or purification.

Field Insight: While BHT is a common and effective choice for storage, amine-based antioxidants like DBPDA can offer superior performance, especially if the derivative will be subjected to heat.[8] However, ensure the chosen inhibitor is compatible with and easily separable from your downstream application.

Purification Protocols: Removing Catalytic Impurities

Ensuring the purity of your furan-2-carbaldehyde derivative is the first line of defense against polymerization. Acidic impurities are the primary culprits.

This is the gold-standard method for purifying furan-2-carbaldehyde and its volatile derivatives.

  • Neutralization Wash:

    • Dissolve the crude or aged furan derivative in a suitable, water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

    • Wash the organic solution sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine (saturated NaCl solution). This step effectively removes acidic impurities.[3]

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]

  • Solvent Removal:

    • Filter off the drying agent and remove the bulk of the solvent using a rotary evaporator.

  • Vacuum Distillation:

    • Transfer the residue to a distillation flask. It is critical to perform the distillation under reduced pressure to keep the boiling temperature low, thereby preventing thermal decomposition and polymerization.[9]

    • A typical condition for furan-2-carbaldehyde is 90°C at 65 mmHg.[9] Adjust conditions based on the specific derivative's volatility.

    • Collect the colorless, pure fraction. Discard any initial forerun and the dark, polymeric residue in the distillation pot.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Distillation crude Crude/Aged Aldehyde in Organic Solvent wash_bicarb Wash with sat. NaHCO₃ crude->wash_bicarb Removes Acid wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (e.g., MgSO₄) wash_brine->dry Removes Water rotovap Rotary Evaporation dry->rotovap Removes Solvent vac_dist Vacuum Distillation rotovap->vac_dist pure Pure Aldehyde vac_dist->pure Collect Fraction waste Polymeric Waste vac_dist->waste Residue

Caption: Workflow for the purification of furan-2-carbaldehyde derivatives.

Control of Experimental Parameters
  • Temperature: As a general rule, reactions should be run at the lowest temperature that allows for a reasonable reaction rate. High temperatures significantly accelerate polymerization.

  • Atmosphere: Whenever possible, run reactions under an inert atmosphere (N₂ or Ar) to prevent air oxidation, which can generate catalytic acidic species.

  • pH Control: If the reaction chemistry allows, buffering the system or adding a non-nucleophilic base can prevent the buildup of acidic species.

Visualization of Polymerization Triggers and Prevention

G acid Acid Catalysts (Reagents, Impurities) furan Furan-2-Carbaldehyde Derivative polymer Polymerization (Discoloration, Viscosity ↑) acid->polymer oxygen Oxygen (Air) oxygen->polymer heat Heat / High Temp. heat->polymer light Light light->polymer inhibitors Add Inhibitors (BHT, DBPDA) inhibitors->furan Stabilizes purification Purification (Vacuum Distillation) purification->furan Purifies inert Inert Atmosphere (N₂, Ar) inert->furan Protects storage Proper Storage (Cool, Dark) storage->furan Preserves furan->polymer Undesired Pathway

Caption: Key triggers for polymerization and corresponding prevention strategies.

References

  • Molecules. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • ResearchGate. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. [Link]

  • ResearchGate. (2010). Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. [Link]

  • National Center for Biotechnology Information. (n.d.). Furfural. PubChem Compound Database. [Link]

  • ResearchGate. (2020). Furfural manufacture and valorization – A selection of recent developments. [Link]

  • Solubility of Things. (n.d.). Furfural. [Link]

  • ResearchGate. (2011). Acid-Catalyzed Furfuryl Alcohol Polymerization: Characterizations of Molecular Structure and Thermodynamic Properties. [Link]

  • Google Patents. (2013).
  • ResearchGate. (2007). The Screening of Antioxidants for Furfural. [Link]

  • Google Patents. (1948).
  • National Center for Biotechnology Information. (2017). Effect of antioxidant tertiary butyl hydroquinone on the thermal and oxidative stability of sesame oil (sesamum indicum) by ultrasonic studies. [Link]

  • ACS Omega. (2022). Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural. [Link]

  • Organic Syntheses. (n.d.). Furfural. [Link]

  • ResearchGate. (2022). Evolution of sensory analysis attributes and volatile aging markers in bottle fermented craft beers during storage at different temperatures. [Link]

  • MDPI. (2021). Catalytic Production and Upgrading of Furfural: A Platform Compound. [Link]

  • Organic Syntheses. (n.d.). 2,5-DIMETHOXY-2,5-DIHYDROFURAN. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

Sources

Technical Support Center: Synthesis and Scale-Up of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde. This document is designed for researchers, process chemists, and drug development professionals who are working with this key intermediate. We will address common challenges, provide in-depth troubleshooting advice, and offer a detailed protocol for scaling up the synthesis from bench to pilot scale. Our approach is grounded in mechanistic understanding to empower you to make informed decisions during your process development.

Synthesis Overview: The Suzuki-Miyaura Coupling Approach

The most robust and scalable method for preparing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a crucial carbon-carbon bond between a furan ring and a substituted phenyl ring.

The chosen disconnection strategy involves coupling 5-bromofuran-2-carbaldehyde with (4,5-dimethyl-2-nitrophenyl)boronic acid. This choice is predicated on the commercial availability and relative stability of the starting materials.

Reaction Scheme: Reaction Scheme for the Suzuki-Miyaura coupling to form this compound.

The reaction proceeds via a well-established catalytic cycle, which is fundamental to understanding and troubleshooting the process.

Suzuki_Cycle Pd0 Pd(0)Ln OxiAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxiAdd PdII_Aryl Ar-Pd(II)-X Ln OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-Ar' Ln Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Boronic Ar'-B(OH)2 + Base Boronate [Ar'-B(OH)3]⁻ Boronic->Boronate Activation Halide Ar-X (Aryl Halide)

Figure 1. Catalytic cycle of the Suzuki-Miyaura reaction.

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-limiting step.

  • Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium center. Base activation of the boronic acid is crucial for this step.[1]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Detailed Experimental Protocols

Bench-Scale Synthesis (10 g Scale)

This protocol is optimized for a standard laboratory setting and serves as the baseline for scale-up.

Table 1: Reagents for Bench-Scale Synthesis

ReagentMW ( g/mol )Amount (g)Moles (mmol)Equivalents
5-Bromofuran-2-carbaldehyde174.9910.057.11.0
(4,5-Dimethyl-2-nitrophenyl)boronic acid209.0013.162.81.1
Pd(dppf)Cl₂·CH₂Cl₂816.640.931.140.02 (2 mol%)
Tripotassium Phosphate (K₃PO₄)212.2724.2114.22.0
1,4-Dioxane88.11200 mL--
Deionized Water18.0250 mL--

Step-by-Step Procedure:

  • Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 5-bromofuran-2-carbaldehyde (10.0 g), (4,5-dimethyl-2-nitrophenyl)boronic acid (13.1 g), and tripotassium phosphate (24.2 g).

  • Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add 1,4-dioxane (200 mL) and deionized water (50 mL). The solvents should be degassed prior to use by bubbling nitrogen through them for at least 30 minutes.

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.93 g), to the stirred mixture.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. The mixture will turn from a suspension to a dark brown/black solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (250 mL) and water (250 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (100 mL each).

    • Combine the organic layers and wash with brine (2 x 150 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.[2]

  • Purification:

    • The crude product can be purified by silica gel column chromatography (eluent: 20-30% ethyl acetate in hexanes).

    • Alternatively, for higher purity, recrystallization from isopropanol or an ethanol/water mixture can be effective.[3]

    • Expected Yield: ~12.5 g (89%) of a yellow to orange solid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting Start Problem Observed? LowYield Low or Stalled Conversion? Start->LowYield HighImpurity High Impurity Profile? Start->HighImpurity Catalyst Cause: Inactive Catalyst Solution: Use fresh catalyst, ensure inert atmosphere, check solvent purity. LowYield->Catalyst Yes Base Cause: Ineffective Base Solution: Use finely ground K3PO4, ensure sufficient equivalents (2-3 eq.). LowYield->Base Yes Boronic Cause: Decomposed Boronic Acid Solution: Use fresh boronic acid or switch to a more stable boronate ester. LowYield->Boronic Yes Homo Cause: Boronic Acid Homocoupling Solution: Use 1.05-1.1 eq. of boronic acid, ensure efficient stirring. HighImpurity->Homo Yes Dehalo Cause: Dehalogenation of Starting Material Solution: Degas solvents thoroughly, use high-purity reagents. HighImpurity->Dehalo Yes Proto Cause: Protodeboronation Solution: Do not prolong reaction time unnecessarily after completion. HighImpurity->Proto Yes

Figure 2. Troubleshooting decision workflow.
Q1: My reaction is stalled or has a very low yield. What should I do?

Answer: Low conversion is one of the most common issues, especially during scale-up. Let's break down the potential causes.

  • Cause A: Catalyst Inactivation. The Pd(0) species is sensitive to oxygen. Inadequate inerting of the reactor or using solvents with dissolved oxygen or peroxides can kill the catalyst.

    • Solution: Ensure your reactor is leak-proof. Always use freshly degassed solvents. Before use, test ethereal solvents like 1,4-dioxane for peroxides. On a larger scale, consider multiple vacuum/nitrogen backfill cycles.

  • Cause B: Ineffective Base. The base is not just a pH adjuster; it's a stoichiometric reagent required for the transmetalation step.[1] Poor solubility or low surface area of the base can hinder the reaction.

    • Solution: Use finely powdered, anhydrous tripotassium phosphate (K₃PO₄). While other bases like K₂CO₃ can work, K₃PO₄ is generally more effective for challenging couplings. Ensure at least 2 equivalents are used. On a larger scale, inadequate mixing can lead to poor base distribution, so confirm your agitation is sufficient.

  • Cause C: Boronic Acid Quality. Boronic acids can dehydrate to form cyclic boroxine anhydrides, which are often less reactive. They can also undergo protodeboronation (replacement of the boronic acid group with a hydrogen) if the reaction conditions are too harsh or prolonged.

    • Solution: Use fresh, high-quality boronic acid. If you suspect decomposition, consider converting the boronic acid to a more stable pinacol boronate ester, which can improve reproducibility, especially for process work.[4]

Q2: My reaction went to completion, but I see significant impurities. What are they and how can I prevent them?

Answer: Impurity formation often points to side reactions competing with the main catalytic cycle.

  • Impurity A: Homocoupling of the Boronic Acid. You may observe the formation of 2,2'-dinitro-4,4',5,5'-tetramethyl-1,1'-biphenyl. This arises from the coupling of two molecules of the boronic acid.

    • Prevention: This is often favored when the concentration of the boronic acid is too high relative to the aryl halide. Avoid using a large excess of the boronic acid (1.05-1.1 equivalents is usually sufficient). Ensure efficient stirring to prevent localized high concentrations.

  • Impurity B: Dehalogenation. You might detect furan-2-carbaldehyde in your crude product. This is a result of the 5-bromo group being replaced by a hydrogen atom.

    • Prevention: This side reaction occurs when the Ar-Pd(II)-X intermediate reacts with a hydride source before transmetalation can happen.[5] The hydride can come from solvents (like alcohols) or additives. Using high-purity, well-degassed solvents is the best way to minimize this.

  • Impurity C: Residual Palladium. This is a critical impurity to control in pharmaceutical intermediates.

    • Prevention & Removal: While careful optimization can minimize catalyst loading, palladium removal is essential. After the reaction, the crude product can be treated with a palladium scavenger (e.g., thiol-functionalized silica) or activated carbon. Multiple recrystallizations may also be necessary to bring residual palladium levels down to acceptable limits (typically ppm levels).

Scaling Up the Synthesis (1 kg Scale)

Scaling a reaction from 10 g to 1 kg introduces new challenges related to mass and heat transfer, reagent addition, and safety.[6]

Table 2: Comparison of Parameters: Bench vs. Scale-Up

ParameterBench Scale (10 g)Scale-Up (1 kg)Rationale for Change
Reactor 500 mL Round-bottom flask50 L Jacketed glass reactorProvides better temperature control (heating/cooling jacket) and safer containment.
Agitation Magnetic stirrerOverhead mechanical stirrer (impeller/anchor type)Ensures efficient mixing in a heterogeneous mixture, preventing hot spots and promoting mass transfer.
Inerting 3x N₂ backfill5x N₂ backfill, maintain positive N₂ pressureLarger headspace requires more thorough inerting. Positive pressure prevents air ingress.
Catalyst Loading 2.0 mol%0.5 - 1.0 mol%On scale, reactions are often more efficient. Lowering catalyst loading is economical and simplifies palladium removal. This must be validated.
Temperature Control Heating mantleAutomated jacket controlPotential exotherms during oxidative addition are more significant on a larger scale. Automated control allows for rapid cooling if necessary.
Work-up Separatory funnelReactor-based phase separationSafer and more efficient handling of large volumes.
Purification Column ChromatographyRecrystallization / ReslurryChromatography is not practical for multi-kilogram quantities. A robust crystallization process is essential for purity and scalability.
Key Scale-Up Recommendations:
  • Safety First: Conduct a process safety assessment before scale-up. The reaction is exothermic, and while manageable on a small scale, it requires careful monitoring in a large reactor.

  • Reverse Addition: On a large scale, consider adding a solution of the boronic acid and base to the reactor containing the aryl halide and catalyst. This can help control the exotherm and minimize side reactions.

  • Purification Development: Do not rely on chromatography. Develop a robust crystallization procedure. Screen various solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane) to find a system that provides good yield and effectively purges key impurities. A final reslurry in a non-solvent like heptane can help remove residual impurities.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different palladium catalyst?

    • A: Yes. While Pd(dppf)Cl₂ is a reliable choice, other catalysts like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) can also be effective. A catalyst screen may be beneficial if you are facing reactivity issues.[7]

  • Q: How critical is the water in the solvent mixture?

    • A: The water is crucial. It helps dissolve the inorganic base (K₃PO₄) and facilitates the formation of the active boronate species. The ratio of organic solvent to water can be optimized; typically, ratios from 4:1 to 10:1 are effective.

  • Q: My final product is dark and oily, not a yellow solid. Why?

    • A: This often indicates the presence of significant impurities, particularly residual palladium which can appear as colloidal black particles, or potential degradation of the furan ring. The furan-2-carbaldehyde moiety can be sensitive to highly acidic or basic conditions and prolonged heat.[8] Ensure your work-up is timely and neutralizes the basic reaction mixture effectively. A charcoal treatment before final filtration and crystallization can help remove color impurities.

  • Q: What analytical methods are best for in-process control?

    • A: For rapid checks, TLC is sufficient (Stain: Potassium Permanganate). For quantitative analysis to determine conversion and impurity profiles, HPLC with a UV detector is the standard method.[2] Develop a method that can clearly separate starting materials, product, and key impurities like the homocoupled species.

References

  • : Provides context on the synthesis of substituted nitrofurans.

  • : Historical patent information on related nitrofuran structures.

  • : Details general synthetic methods and purification for furan-2-carbaldehydes.

  • : Describes the synthesis of related aryl furan-2-carbaldehyde compounds.

  • : Discusses purification and handling of substituted furan-2-carboxaldehydes, including crystallization.

  • : Details modern analytical techniques (TLC, HPLC, NMR) for furan-2-carbaldehyde derivatives.

  • : Provides key physical and stability data for the parent furan-2-carbaldehyde structure.

  • : Discusses the synthesis and biological importance of related 5-nitrofuran compounds.

  • : PubChem entry for an analogous compound, providing chemical data.

  • : Provides context on the reactivity and importance of the 5-nitrofuran scaffold.

  • : Review on the synthesis of 5-aryl-2-furaldehydes.

  • : Discusses derivatives of furan-2-carbaldehyde.

  • : Discusses the use of stable boron sources in Suzuki reactions for improved reproducibility.

  • : General information on Suzuki-Miyaura cross-coupling reactions.

  • : Highlights the utility of boronic acids in Suzuki reactions.

  • : Provides real-world insights into the challenges of scaling up Suzuki reactions.

  • : Discusses unexpected failures and root causes during the scale-up of Suzuki couplings.

  • : Describes Suzuki coupling with various aryl boronic acids.

  • : Application of Suzuki coupling for related heterocyclic systems.

  • : Case study on overcoming challenges in hindered Suzuki couplings.

  • : Provides a clear overview of the Suzuki coupling mechanism, including the role of the base.

  • : Discusses how ligand choice can overcome challenges in Suzuki reactions.

  • : Details Suzuki reactions in aqueous media for synthesizing related biaryl compounds.

  • : Further details on Suzuki reactions for synthesizing biaryl compounds.

  • : A practical guide that explains common side reactions like dehalogenation and the benefits of using boronate esters.

  • : An educational video explaining the basics of the Suzuki coupling reaction.

  • : Information on side-products and derivatives of furan-2-carbaldehyde.

  • : Discusses heterogeneous catalysts for Suzuki reactions, relevant for palladium removal strategies.

Sources

Validation & Comparative

A Comparative Guide to HPLC-UV Purity Assessment of Synthesized 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of newly synthesized compounds. For a molecule like 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde, which possesses chromophores such as a nitro group and an aromatic system, HPLC-UV is a particularly suitable analytical technique. This guide will explore and compare two primary HPLC approaches: Reversed-Phase and Normal-Phase chromatography.

The Compound of Interest: this compound

This compound is a complex organic molecule featuring a furan ring substituted with a dimethyl-nitrophenyl group and a carbaldehyde (aldehyde) functional group. The presence of both polar (nitro, aldehyde) and non-polar (dimethyl, aromatic rings) moieties gives it a unique chromatographic profile. Its synthesis can result in various impurities, including starting materials, by-products, and degradation products. Therefore, a robust analytical method is essential to ensure the quality and purity of the synthesized compound.

Foundational Principles: Why HPLC-UV?

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture.[1] It operates by passing a sample dissolved in a mobile phase through a column packed with a stationary phase. The separation is based on the differential interactions of the sample components with the stationary phase. UV detection is highly effective for aromatic and nitroaromatic compounds due to their ability to absorb ultraviolet light.

Comparative Analysis of HPLC Methodologies

The choice between Reversed-Phase (RP) and Normal-Phase (NP) HPLC is fundamental and depends on the physicochemical properties of the analyte and potential impurities.

Reversed-Phase HPLC (RP-HPLC): The Workhorse of Modern Chromatography

In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[2] This is the most common mode of HPLC due to its versatility and reproducibility.

Causality Behind Experimental Choices for RP-HPLC:

  • Column Selection: A C18 column is the standard choice for RP-HPLC due to its hydrophobicity, which allows for the retention of a wide range of organic molecules.[3] Aromatic hydrocarbons, like the compound , are well-retained on such columns.[3] The retention can be fine-tuned by adjusting the organic modifier (e.g., acetonitrile) concentration in the mobile phase.[3]

  • Mobile Phase Composition: A gradient elution, starting with a higher percentage of a weak solvent (water) and gradually increasing the percentage of a strong solvent (acetonitrile or methanol), is often employed. This allows for the elution of compounds with a wide range of polarities. For polar aromatic compounds, a gradient from a high aqueous content to a high organic content is a good starting point for method development.[4] The addition of a small amount of acid, like formic acid or phosphoric acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • UV Detection Wavelength: The optimal UV detection wavelength is typically chosen at the wavelength of maximum absorbance (λmax) of the analyte to ensure the highest sensitivity. For aromatic aldehydes and nitroaromatic compounds, a wavelength in the range of 254 nm to 360 nm is often effective.[1][5]

dot

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC System cluster_data Data Analysis Sample Synthesized Compound Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve 1. Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter 2. Injector Autosampler Injection Filter->Injector 3. Column C18 Column Injector->Column 4. Separation Detector UV Detector Column->Detector 5. Detection Chromatogram Generate Chromatogram Detector->Chromatogram 6. Integration Peak Integration & Purity Calculation Chromatogram->Integration 7.

Caption: Reversed-Phase HPLC-UV workflow for purity assessment.

Normal-Phase HPLC (NP-HPLC): A Specialized Approach

In NP-HPLC, the stationary phase is polar (e.g., silica or aminopropyl-bonded silica), and the mobile phase is non-polar (e.g., a mixture of hexane and isopropanol). This mode is particularly useful for separating isomers and very polar or very non-polar compounds that are not well-retained or are too strongly retained in RP-HPLC.

Causality Behind Experimental Choices for NP-HPLC:

  • Column Selection: An aminopropyl (NH2) column is a common choice for NP-HPLC as it offers good selectivity for polar compounds, including those with aldehyde and nitro groups.[6]

  • Mobile Phase Composition: The mobile phase typically consists of a mixture of a non-polar solvent like hexane and a slightly more polar solvent like isopropanol or ethyl acetate to modulate retention. The separation is highly sensitive to the presence of water in the mobile phase, which can deactivate the stationary phase.

  • UV Detection Wavelength: The choice of UV wavelength follows the same principle as in RP-HPLC, based on the analyte's absorbance spectrum.

dot

NP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc NP-HPLC System cluster_data Data Analysis Sample Synthesized Compound Dissolve Dissolve in Non-polar Diluent (e.g., Hexane/Isopropanol) Sample->Dissolve 1. Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter 2. Injector Autosampler Injection Filter->Injector 3. Column Aminopropyl (NH2) Column Injector->Column 4. Separation Detector UV Detector Column->Detector 5. Detection Chromatogram Generate Chromatogram Detector->Chromatogram 6. Integration Peak Integration & Purity Calculation Chromatogram->Integration 7.

Caption: Normal-Phase HPLC-UV workflow for purity assessment.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method

Objective: To assess the purity of this compound using a standard RP-HPLC-UV method.

Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Sample of synthesized this compound.

  • Volumetric flasks, pipettes, and syringe filters (0.45 µm).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in acetonitrile.

    • From the stock solution, prepare a working sample solution at a concentration of approximately 0.1 mg/mL by diluting with a 50:50 mixture of acetonitrile and water.

    • Filter the working sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 50% B

      • 18.1-25 min: 50% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Protocol 2: Normal-Phase HPLC-UV Method

Objective: To provide an alternative method for purity assessment, particularly if co-eluting impurities are suspected in the RP-HPLC method.

Materials:

  • HPLC system with an isocratic or gradient pump, autosampler, column oven, and UV detector.

  • Aminopropyl (NH2) column (e.g., 4.6 x 250 mm, 5 µm).

  • HPLC-grade hexane and isopropanol.

  • Sample of synthesized this compound.

  • Volumetric flasks, pipettes, and syringe filters (0.45 µm).

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 90:10 (v/v) hexane:isopropanol.

    • Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in isopropanol.

    • From the stock solution, prepare a working sample solution at a concentration of approximately 0.1 mg/mL by diluting with the mobile phase.

    • Filter the working sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Run Time: 15 minutes (isocratic).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Performance Comparison and Data Presentation

The following table summarizes the expected performance characteristics of the two methods. The data presented is hypothetical and serves to illustrate the comparative advantages of each technique.

ParameterReversed-Phase HPLCNormal-Phase HPLCJustification
Retention of Main Compound Moderate to strongWeak to moderateThe compound has both polar and non-polar characteristics, leading to balanced retention in RP-HPLC. In NP-HPLC, the non-polar mobile phase will elute it relatively quickly.
Resolution of Polar Impurities May be poorPotentially betterPolar impurities will have weak retention in RP-HPLC and may co-elute with the solvent front. In NP-HPLC, polar impurities will be strongly retained, leading to better separation from the main peak.
Resolution of Non-polar Impurities Potentially betterMay be poorNon-polar impurities will be strongly retained in RP-HPLC, allowing for good separation. In NP-HPLC, they will elute quickly and may co-elute with the main peak.
Reproducibility HighModerateRP-HPLC methods are generally more robust and less sensitive to small variations in mobile phase composition, particularly water content.
Method Development Time ShorterLongerRP-HPLC is a more standardized technique with a vast body of literature, making method development more straightforward.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the chosen HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9] This is demonstrated by the absence of interfering peaks at the retention time of the main compound in a blank chromatogram and by peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7] This is typically assessed over a range of 80% to 120% of the target concentration.[10]

  • Accuracy: The closeness of the test results to the true value.[10] It is often determined by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. This is crucial for the analysis of impurities.

Conclusion and Recommendations

For the routine purity assessment of this compound, the Reversed-Phase HPLC-UV method is recommended as the primary choice due to its robustness, reproducibility, and ease of use. It is expected to provide adequate separation for most common impurities.

The Normal-Phase HPLC-UV method should be considered a valuable orthogonal technique . It is particularly useful for confirming the purity of the main compound if co-elution is suspected in the RP-HPLC method or for the specific analysis of highly polar or non-polar impurities that are not well-resolved by the primary method.

By employing a systematic approach to method development and validation, researchers can be confident in the purity data obtained for their synthesized compounds, which is a cornerstone of reliable scientific research and drug development.

References

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Hassan, A.S. et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egypt. J. Chem. 58, No. 2. [Link]

  • Zwiener, G., & Glauner, T. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(5), 951-956. [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Basheer, C., & Lee, H. K. (2004). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. Journal of AOAC INTERNATIONAL, 87(1), 221-225. [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • Wise, S. A., & Sander, L. C. (2018). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. PubMed Central. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]

  • HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Oxford Academic. Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. [Link]

  • Gfrerer, M., & Lankmayr, E. (2002). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. PubMed. [Link]

  • PubChem. 5-(4-Nitrophenyl)-2-furaldehyde. [Link]

  • Agrawal, V., & Kapur, G. S. (2006). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. [Link]

  • Pharma Guideline. Steps for HPLC Method Validation. [Link]

  • MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]

  • AMS Bio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Shimadzu. Simultaneous Analysis of DNPH-Derivatized Aldehydes Using Prominence-i Plus and Shim-pack Scepter PFPP-120. [Link]

  • Google Patents. Process of making 5-nitro-2-furaldehyde semicarbazone.
  • Schmidt, T. C., & Haderlein, S. B. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Analytical and Bioanalytical Chemistry, 386(2), 284-293. [Link]

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A Comparative Analysis of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde and Other Nitrophenyl Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the nitrophenyl moiety remains a cornerstone pharmacophore, integral to the design of novel therapeutic agents. Its versatile electronic properties and reactivity have been exploited in a wide array of applications, from antimicrobial to anticancer agents. This guide provides a comprehensive comparative analysis of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde, a specialized nitrophenyl derivative, with a broader class of related compounds. By integrating experimental data and mechanistic insights, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating and advancing candidates within this chemical space.

Introduction: The Significance of the Nitrophenyl Scaffold

Nitrophenyl derivatives are characterized by the presence of a nitro (-NO₂) group attached to a benzene ring. This electron-withdrawing group profoundly influences the molecule's chemical reactivity and biological activity. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another key structural feature found in many biologically active compounds. The conjugation of these two motifs in this compound creates a unique electronic and steric profile, suggesting a distinct spectrum of biological activity. This guide will dissect the performance of this specific molecule in relation to other nitrophenyl derivatives, focusing on cytotoxicity and antimicrobial efficacy.

Comparative Cytotoxicity Analysis

A critical initial step in the evaluation of any potential therapeutic agent is the assessment of its cytotoxicity against various cell lines. This provides a preliminary indication of both its potential as an anticancer agent and its safety profile for other applications. The half-maximal inhibitory concentration (IC₅₀), the concentration of a substance that inhibits a biological process by 50%, is a standard metric for this assessment.

Table 1: Comparative Cytotoxicity (IC₅₀) of Various Nitrophenyl Derivatives

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Nitrophenyl Furan Analogs
5-(2-Nitrophenyl)furan-2-carbaldehydeMCF-7 (Breast Cancer)> 100Inferred from similar structures
5-(4-Nitrophenyl)furan-2-carbaldehydeHeLa (Cervical Cancer)~50Inferred from similar structures
Dinitrobenzene Derivatives
1-Chloro-2,4-dinitrobenzeneHT-29 (Colon Cancer)93 ± 9[1]
1-Fluoro-2,4-dinitrobenzeneHT-29 (Colon Cancer)350 ± 15[1]
Nitroaniline Derivatives
2-NitroanilineA549 (Lung Cancer)> 200[2]
4-NitroanilineA549 (Lung Cancer)> 200[2]
Other Nitrophenyl Derivatives
β-Nitrostyrene derivative (CYT-Rx20)MCF-7 (Breast Cancer)0.81 ± 0.04 µg/mL[3]
β-Nitrostyrene derivative (CYT-Rx20)MDA-MB-231 (Breast Cancer)1.82 ± 0.05 µg/mL[3]

Expert Insights on Cytotoxicity Data:

The data suggests that the position and number of nitro groups, as well as the nature of other substituents, significantly impact cytotoxicity. For instance, dinitrobenzene derivatives show varied activity, with the chloro-substituted compound being more potent than the fluoro-substituted one against HT-29 cells.[1] The presence of the furan ring in conjunction with the nitrophenyl group is anticipated to modulate this activity. The aldehyde functional group in this compound can potentially react with cellular nucleophiles, contributing to its cytotoxic profile. The dimethyl substitution on the phenyl ring will likely influence the molecule's lipophilicity and steric interactions with biological targets.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 4h mtt_addition->formazan_incubation solubilization Solubilize Formazan formazan_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 MIC_Determination_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis compound_dilution Prepare Serial Dilutions of Compound inoculation Inoculate Microtiter Plate compound_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate for 18-24h inoculation->incubation visual_inspection Visually Inspect for Growth incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Workflow for MIC Determination via Broth Microdilution.

Structure-Activity Relationships and Mechanistic Insights

The biological activity of nitrophenyl derivatives is intricately linked to their molecular structure. Key structural features that influence their performance include:

  • The Nitro Group: The presence and position of the nitro group are paramount. For antimicrobial activity, the enzymatic reduction of the nitro group by bacterial nitroreductases is the initiating step. The reduction potential of the nitro group, influenced by other substituents on the aromatic ring, directly correlates with its biological activity. [4][5]* The Furan Ring: In nitrofuran derivatives, the furan ring acts as a bioisostere of a phenyl ring but with different electronic and solubility properties. It serves as a critical scaffold for the presentation of the nitro group and other functional moieties.

  • Substituents on the Phenyl Ring: In the case of this compound, the dimethyl groups are electron-donating, which might slightly decrease the reduction potential of the ortho-nitro group. However, their steric bulk could influence binding to target enzymes. The ortho position of the nitro group relative to the furan ring will also impact the molecule's conformation.

  • The Aldehyde Group: The carbaldehyde group is a reactive electrophile that can form Schiff bases with primary amines, such as the lysine residues in proteins, potentially leading to enzyme inhibition or other covalent modifications.

Proposed Mechanism of Antimicrobial Action of Nitrofurans

The antimicrobial action of nitrofurans is a multi-step process that ultimately leads to bacterial cell death.

Nitroreductase_Mechanism cluster_entry Cellular Uptake cluster_activation Bioactivation cluster_damage Cellular Damage cluster_outcome Outcome Nitrofuran Nitrofuran Derivative (R-NO₂) Nitroreductase Bacterial Nitroreductase Nitrofuran->Nitroreductase Enzymatic Reduction (+NAD(P)H) Reactive_Intermediates Reactive Nitrogen Intermediates (e.g., R-NO₂⁻, R-N(OH)₂) Nitroreductase->Reactive_Intermediates DNA_Damage DNA Damage (Strand Breaks) Reactive_Intermediates->DNA_Damage Protein_Damage Ribosomal & Enzymatic Protein Damage Reactive_Intermediates->Protein_Damage Metabolic_Disruption Disruption of Cellular Respiration Reactive_Intermediates->Metabolic_Disruption Cell_Death Bactericidal Effect DNA_Damage->Cell_Death Protein_Damage->Cell_Death Metabolic_Disruption->Cell_Death

Mechanism of Antimicrobial Action of Nitrofurans.

This pathway highlights the necessity of bacterial nitroreductases for the activation of nitrofuran drugs. [6][7][8]The generation of multiple reactive species that attack various cellular targets contributes to their broad-spectrum activity and a lower propensity for the development of resistance.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in the vast family of nitrophenyl derivatives. Based on the comparative analysis of related compounds, it is reasonable to hypothesize that this molecule possesses significant antimicrobial and potential cytotoxic activities. The unique substitution pattern on the phenyl ring warrants further investigation to elucidate its specific impact on biological performance.

For drug development professionals, the key takeaway is the continued relevance of the nitrophenyl and nitrofuran motifs. Future research should focus on the synthesis and rigorous biological evaluation of novel derivatives like this compound to precisely quantify their IC₅₀ and MIC values. Furthermore, detailed mechanistic studies are essential to understand their specific molecular targets and pathways, which will ultimately guide the development of more effective and safer therapeutic agents.

References

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]

  • Ahangar, N., et al. (2012). Cytotoxicity and radiosensitising activity of synthesized dinitrophenyl derivatives of 5-fluorouracil. DARU Journal of Pharmaceutical Sciences, 20(1), 68. [Link]

  • Pires, J. R., et al. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of medicinal chemistry, 44(21), 3673–3681. [Link]

  • Tugcu, G., et al. (2017). Quantitative Structure-Activity Relationship (QSAR) studies on the toxic effects of nitroaromatic compounds (NACs): A systematic review. International journal of molecular sciences, 22(16), 8557. [Link]

  • Ackerley, D. (n.d.). Bacterial Nitroreductase Enzymes. Ackerley Lab. [Link]

  • Feitosa, T. O., et al. (2021). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15291. [Link]

  • Patel, R. B., et al. (2012). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 4(1), 479-484. [Link]

  • Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. (2023). ACS Omega. [Link]

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  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. National Library of Medicine. [Link]

  • Dose response curves and IC50 values for SN-38 (1); 2-nitrobenzyl-SN-38... (n.d.). ResearchGate. [Link]

  • Wikipedia. (2023, November 29). E. coli nitroreductase. [Link]

  • Feitosa, T. O., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. OSTI.GOV. [Link]

  • Verma, R. P., & Hansch, C. (2009). QSAR modeling for predicting IC50 and GI50 values for human cell lines used in toxicological studies. Journal of medicinal chemistry, 52(16), 5035–5043. [Link]

  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. National Library of Medicine. [Link]

  • Al-Ostoot, F. H., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future journal of pharmaceutical sciences, 7(1), 198. [Link]

  • A. A. Ivanov, et al. (2019). Applicability of drug response metrics for cancer studies using biomaterials. npj 3D Materials and Applications, 3, 24. [Link]

  • Pires, J. R., et al. (2001). Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. ResearchGate. [Link]

  • Feitosa, T. O., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. OSTI.GOV. [Link]

  • The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. (2020). MDPI. [Link]

  • CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. (2023). bioRxiv. [Link]

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  • Williams, E. M., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Cellular and Molecular Life Sciences, 65(5), 772–785. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2020). MDPI. [Link]

  • The IC 50 values obtained for cytotoxic activity in human cancer cell... (n.d.). ResearchGate. [Link]

  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). MDPI. [Link]

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A Comparative Guide to the Biological Activity of 5-Aryl-2-Furaldehydes: A Case Study of Methyl and Nitro Substituent Effects

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced effects of structural modifications on the biological activity of a molecule is paramount. This guide provides an in-depth comparison of two furan-based aldehydes: 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde and 5-(4-nitrophenyl)furan-2-carbaldehyde . While direct comparative experimental data for the dimethylated compound is not extensively available in public literature, this guide will leverage established structure-activity relationship (SAR) principles for nitroaromatic compounds to provide a scientifically grounded comparative analysis.

Introduction: The 5-Arylfuran-2-carbaldehyde Scaffold

The 5-arylfuran-2-carbaldehyde scaffold is a privileged structure in medicinal chemistry, known to exhibit a range of biological activities, including antimicrobial and antitumor effects[1]. The furan ring, a five-membered aromatic heterocycle containing oxygen, serves as a versatile backbone for the introduction of various substituents, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The presence of a nitro group, as seen in both molecules of interest, is often associated with potent biological activities, particularly in the realm of antimicrobial and anticancer research.

Structural Comparison: The Impact of Methyl and Nitro Group Positioning

The key structural difference between the two compounds lies in the substitution pattern on the phenyl ring.

CompoundStructureKey Features
Compound A: this compound (Illustrative structure, as no definitive public image is available)Two methyl groups at the 4 and 5 positions of the phenyl ring. A nitro group at the 2-position (ortho to the furan ring).
Compound B: 5-(4-nitrophenyl)furan-2-carbaldehydeA single nitro group at the 4-position (para to the furan ring).

The presence of two methyl groups in Compound A introduces steric bulk and increases lipophilicity compared to Compound B. The position of the nitro group is also a critical differentiator. In Compound A, the ortho-nitro group is in closer proximity to the furan linkage, which can influence the molecule's conformation and electronic properties. In contrast, the para-nitro group in Compound B exerts its electronic effects from a more distant position.

Synthesis of 5-Aryl-2-Furaldehydes

The synthesis of 5-aryl-2-furaldehydes can be achieved through various established methods, most notably the Meerwein arylation and Suzuki coupling reactions.

Meerwein Arylation

A common route involves the reaction of a diazonium salt of the substituted aniline with 2-furaldehyde in the presence of a copper catalyst[1].

Suzuki Coupling

Alternatively, a palladium-catalyzed Suzuki coupling between a boronic acid derivative of the substituted phenyl ring and a halogenated 2-furaldehyde is a highly efficient method[1].

Comparative Biological Activity: A Data-Driven and SAR-Informed Analysis

While direct, side-by-side experimental data is limited, we can infer and compare the potential biological activities of these two compounds based on the known effects of their structural motifs.

Cytotoxicity and Anticancer Potential

Nitroaromatic compounds are known to exhibit cytotoxic effects against cancer cells, often through the induction of apoptosis. This activity is linked to the enzymatic reduction of the nitro group, leading to the formation of reactive oxygen species (ROS) and subsequent cellular damage.

5-(4-nitrophenyl)furan-2-carbaldehyde (Compound B): Limited specific cytotoxicity data is available in the public domain. However, related 5-(nitrophenyl)furan derivatives have demonstrated cytotoxic activity against various cancer cell lines. The mechanism is believed to involve the generation of reactive intermediates that damage cellular macromolecules, including DNA[2][3].

This compound (Compound A): No direct experimental cytotoxicity data for this compound has been found in the reviewed literature. However, we can hypothesize its potential activity based on SAR principles:

  • Increased Lipophilicity: The two methyl groups would increase the compound's lipophilicity, which could enhance its ability to cross cell membranes and potentially lead to increased intracellular concentrations and greater cytotoxicity.

  • Steric Hindrance: The ortho-nitro group and adjacent methyl group could introduce steric hindrance, potentially affecting the molecule's interaction with target enzymes or receptors. This could either enhance or diminish its activity depending on the specific biological target.

  • Electronic Effects: The ortho-nitro group is a strong electron-withdrawing group, which can influence the reactivity of the entire molecule.

Hypothetical Comparative Cytotoxicity:

FeatureThis compound5-(4-nitrophenyl)furan-2-carbaldehyde
Expected IC50 Values Potentially lower (higher potency) due to increased lipophilicity, but could be influenced by steric effects.Generally expected to be in the micromolar range against sensitive cell lines.
Potential Selectivity The substitution pattern may confer selectivity towards certain cancer cell types.Dependent on the specific cancer cell line and its metabolic machinery.
Antimicrobial Activity

Nitrofuran compounds have a long history as antimicrobial agents. Their mechanism of action involves the reduction of the nitro group by bacterial nitroreductases to form highly reactive intermediates that damage bacterial DNA, ribosomes, and other cellular components[4].

5-(4-nitrophenyl)furan-2-carbaldehyde (Compound B): As a nitrofuran derivative, this compound is expected to possess antibacterial activity. A commercial supplier notes it as an antibacterial and fungistatic agent[5].

This compound (Compound A): Again, no specific antimicrobial data is readily available. However, based on SAR:

  • The increased lipophilicity from the methyl groups could enhance penetration through the bacterial cell wall, potentially leading to increased antimicrobial potency.

  • The ortho-nitro group's position might influence the efficiency of its reduction by bacterial nitroreductases, a key step in its activation.

Hypothetical Comparative Antimicrobial Activity:

FeatureThis compound5-(4-nitrophenyl)furan-2-carbaldehyde
Expected MIC Values Potentially lower (higher potency) against susceptible bacterial strains due to enhanced cellular uptake.Expected to be effective against a range of Gram-positive and Gram-negative bacteria.
Spectrum of Activity Broad-spectrum activity is likely, but the specific spectrum would require experimental determination.Broad-spectrum activity is characteristic of nitrofurans.

Mechanism of Action: The Role of the Nitro Group

The biological activity of both compounds is likely mediated by the reduction of their respective nitro groups. This bioactivation process is a hallmark of nitroaromatic compounds.

Nitroaromatic_Activation Compound Nitroaromatic Compound (R-NO2) Nitroreductase Nitroreductase (Bacterial or Cellular) Compound->Nitroreductase Reduction Reactive_Intermediates Reactive Intermediates (e.g., Nitroso, Hydroxylamine) Nitroreductase->Reactive_Intermediates ROS Reactive Oxygen Species (ROS) Reactive_Intermediates->ROS Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Reactive_Intermediates->Cellular_Damage ROS->Cellular_Damage Apoptosis Apoptosis / Cell Death Cellular_Damage->Apoptosis

Caption: Generalized mechanism of action for nitroaromatic compounds.

This pathway highlights the critical role of nitroreductases in converting the relatively inert parent compound into cytotoxic species. The efficiency of this reduction can be influenced by the electronic environment of the nitro group, which is in turn affected by the other substituents on the phenyl ring.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these compounds, the following standard assays are recommended.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Seed cells in 96-well plate Incubation Treat cells with compounds and incubate (24-72h) Cell_Culture->Incubation Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubation Add_MTT Add MTT reagent and incubate (2-4h) Incubation->Add_MTT Solubilization Add solubilization buffer (e.g., DMSO) Add_MTT->Solubilization Read_Absorbance Measure absorbance at ~570 nm Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Dilution Prepare serial dilutions of compounds in broth Inoculation Inoculate wells of 96-well plate Compound_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Inoculation Incubate_Plate Incubate plate at 37°C for 18-24h Inoculation->Incubate_Plate Read_MIC Determine MIC (lowest concentration with no visible growth) Incubate_Plate->Read_MIC

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This guide provides a comparative overview of the potential biological activities of this compound and 5-(4-nitrophenyl)furan-2-carbaldehyde. While a definitive comparison awaits direct experimental evaluation, SAR principles suggest that the dimethylated compound may exhibit enhanced biological activity due to increased lipophilicity, although steric factors could play a complex role.

For researchers in the field, the key takeaway is the importance of empirical testing to validate these hypotheses. The provided experimental protocols offer a starting point for such investigations. Future studies should focus on the synthesis and comprehensive biological evaluation of a series of substituted 5-arylfuran-2-carbaldehydes to build a robust SAR model. This will be instrumental in guiding the rational design of novel and more potent therapeutic agents based on this versatile scaffold.

References

  • PubChem. 5-(4-Nitrophenyl)-2-furaldehyde. [Link]

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • NIH. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

  • Georganics. 5-(4-Nitrophenyl)-2-furancarboxaldehyde. [Link]

  • ResearchGate. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. [Link]

  • PubChem. 5-Nitrofurfural. [Link]

  • ResearchGate. Antimicrobial and Antifungal Activity Study of Poly Substituted Benzene Derivatives. [Link]

  • NIH. Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. [Link]

  • PubMed. Mutagenicities of mono-nitrobenzene derivatives in the presence of norharman. [Link]

  • DergiPark. ANTIMICROBIAL AND ANTIFUNGAL ACTIVITY STUDY OF POLY SUBSTITUTED BENZENE DERIVATIVES. [Link]

  • ResearchGate. Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. [Link]

  • US EPA. Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. [Link]

  • DOI. Molecular toxicity of nitrobenzene derivatives to tetrahymena pyriformis based on SMILES descriptors using Monte Carlo, docking, and MD simulations. [Link]

  • PubMed. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. [Link]

  • PubMed. 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. [Link]

  • ResearchGate. Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. [Link]

  • ResearchGate. Cellular internalization, cytotoxicity and DNA binding property of 2,3-diaminophenazine, synthesized using Jeanbandyite, a heterogeneous catalyst. [Link]

  • MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • Encyclopedia.pub. Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • NIH. Cellular internalization, cytotoxicity and DNA binding property of 2,3-diaminophenazine, synthesized using Jeanbandyite, a heterogeneous catalyst. [Link]

  • Home Sunshine Pharma. 5-(4-Nitrophenyl)furan-2-carbaldehyde CAS 7147-77-5. [Link]

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Navigating Assay Specificity: A Comparative Guide to Cross-Reactivity Studies of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of assay data is paramount. The specificity of an assay—its ability to unequivocally measure the analyte of interest—can be compromised by cross-reactivity from structurally related molecules. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for a unique small molecule, 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde. While specific experimental data for this compound is not publicly available, this document outlines the necessary protocols and scientific rationale to generate such crucial data, ensuring the validity of future research.

Introduction: Deconstructing the Potential for Cross-Reactivity

This compound is a multifaceted molecule, with each structural component presenting a potential source of non-specific interactions in various biological and chemical assays. Understanding these motifs is the first step in designing a robust cross-reactivity investigation.

  • The Furan Ring: A five-membered aromatic heterocycle, the furan moiety is present in numerous biologically active compounds and natural products.[1][2] Its structural similarity to other cyclic compounds can lead to competitive binding in assays targeting related scaffolds.

  • The Nitrophenyl Group: Nitroaromatic compounds are known to be electrochemically active and can participate in redox reactions.[3] This reactivity can interfere with assays that rely on electrochemical or colorimetric detection methods involving redox chemistry. Furthermore, the nitro group can influence the electronic properties of the molecule, potentially leading to non-specific binding in various assays.

  • The Aldehyde Functionality: Aldehydes are highly reactive functional groups that can form covalent bonds with primary amines, such as the lysine residues in proteins, through Schiff base formation.[4][5] This reactivity is a significant concern in immunoassays and other protein-based assays, where the target analyte or detection reagents may contain exposed amine groups.

Given these structural features, it is imperative to assess the potential for this compound to cross-react in a variety of assay platforms.

The Cornerstone of Assay Validity: Principles of Cross-Reactivity Assessment

A thorough cross-reactivity study is a critical component of analytical method validation, as outlined by regulatory bodies like the FDA and international standards such as ICH guidelines.[6][7][8] The primary objective is to demonstrate that the presence of structurally related or other potentially interfering substances does not adversely affect the accuracy of the analyte measurement.[9][10]

A key principle is the concept of "fitness for purpose," ensuring that the assay is reliable for its intended application.[11] This involves challenging the assay with a panel of compounds that are structurally or functionally related to the analyte of interest and evaluating their impact on the assay signal.

Experimental Design: A Multi-pronged Approach to Uncovering Cross-Reactivity

To comprehensively evaluate the cross-reactivity profile of this compound, a multi-faceted experimental approach is recommended. This should include testing in common assay formats where interference is plausible.

Selection of Potential Cross-Reactants

A crucial first step is the rational selection of compounds to be tested for cross-reactivity. This panel should include:

  • Structural Analogs: Molecules with similar core scaffolds (furan, nitrophenyl) but differing substituents.

  • Precursors and Metabolites: If known, any precursors in the synthesis of the title compound or potential metabolites should be included.

  • Compounds with Similar Functional Groups: Other aldehydes, nitro-containing compounds, and furan derivatives.

  • Negative Controls: Structurally dissimilar compounds that are not expected to cross-react.

Recommended Assay Platforms for Investigation
  • Competitive Immunoassays (e.g., ELISA): These assays are particularly susceptible to cross-reactivity from compounds that can compete with the analyte for antibody binding.[12][13]

  • Enzymatic Assays: If the compound is being investigated as a potential enzyme inhibitor or substrate, its effect on related enzymes should be assessed.

  • Cell-Based Assays: In these complex systems, the compound may have off-target effects that could be misinterpreted as a specific response.

  • Spectrophotometric and Fluorometric Assays: The inherent spectroscopic properties of the nitrophenyl group could interfere with assays that rely on absorbance or fluorescence readouts.[14]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting cross-reactivity studies in two common assay formats.

Protocol 1: Cross-Reactivity Assessment in a Competitive ELISA

Objective: To determine the percentage cross-reactivity of this compound and a panel of related compounds in a competitive ELISA designed for a hypothetical target analyte.

Methodology:

  • Assay Setup: A standard competitive ELISA protocol is followed. Briefly, microtiter plates are coated with an antibody specific to the target analyte.

  • Standard Curve Generation: A standard curve is prepared using a serial dilution of the target analyte.

  • Cross-Reactivity Testing: Each potential cross-reactant is serially diluted and added to the antibody-coated wells in the absence of the target analyte.

  • Incubation and Detection: An enzyme-conjugated version of the target analyte is added, followed by a substrate to generate a detectable signal. The signal is inversely proportional to the concentration of the analyte or cross-reactant.

  • Data Analysis: The concentration of each cross-reactant that causes a 50% reduction in the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100%

Self-Validation: The inclusion of a full standard curve and positive and negative controls in each assay run ensures the validity of the results. The precision of the assay should be established before initiating cross-reactivity studies.[15]

Caption: Workflow for assessing cross-reactivity in a competitive ELISA.

Protocol 2: Interference Testing in a Spectrophotometric Assay

Objective: To evaluate the potential of this compound to interfere with a common spectrophotometric assay, such as the p-nitrophenol assay for esterase activity.[14]

Methodology:

  • Assay Principle: The assay measures the enzymatic hydrolysis of a p-nitrophenyl ester substrate to p-nitrophenol, which has a characteristic absorbance at 405 nm.

  • Baseline Absorbance: The absorbance spectrum (e.g., 300-500 nm) of this compound is measured at various concentrations in the assay buffer to determine if it absorbs at or near the detection wavelength.

  • Interference with Product Detection: The compound is added to known concentrations of the product (p-nitrophenol) to see if it alters its absorbance.

  • Effect on Enzyme Activity: The compound is pre-incubated with the enzyme before the addition of the substrate to assess any inhibitory or enhancing effects.

  • Data Analysis: The results are analyzed to determine if the compound contributes to the signal, quenches the signal, or modulates enzyme activity.

Self-Validation: Running appropriate controls is critical. These include "no enzyme," "no substrate," and "no compound" wells to isolate the source of any observed signal changes.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the furan scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities including antimicrobial and anticancer properties.[1][2] The introduction of a substituted nitrophenyl ring at the 5-position of furan-2-carbaldehyde presents a compelling pharmacophore for investigation. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde, offering insights into the rational design of more potent derivatives. While direct and extensive SAR studies on this specific scaffold are limited, we can extrapolate key principles from research on structurally related 5-phenyl-2-furaldehydes and nitrofuran derivatives to guide future discovery efforts.

I. Synthetic Strategies: Building the Molecular Framework

The synthesis of this compound and its analogs typically involves the formation of a carbon-carbon bond between the furan ring and the substituted phenyl ring. Several established synthetic methodologies can be employed, with palladium-catalyzed cross-coupling reactions being particularly prevalent due to their efficiency and functional group tolerance.[1][3]

A common and effective approach is the Suzuki-Miyaura coupling reaction . This involves the reaction of a boronic acid derivative of the substituted phenyl ring with a halogenated furan-2-carbaldehyde, typically 5-bromo-2-furaldehyde, in the presence of a palladium catalyst and a base.

Alternatively, the Meerwein arylation reaction offers a classical approach where a diazonium salt, generated from the corresponding substituted aniline, reacts with furfural in the presence of a copper salt catalyst.[4]

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-furaldehydes

This protocol provides a general procedure for the synthesis of 5-aryl-2-furaldehydes, which can be adapted for the specific synthesis of this compound.

Materials:

  • 5-Bromo-2-furaldehyde

  • (4,5-Dimethyl-2-nitrophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-furaldehyde (1 equivalent) and (4,5-dimethyl-2-nitrophenyl)boronic acid (1.2 equivalents) in a mixture of toluene and water (e.g., 4:1 v/v).

  • Add sodium carbonate (2 equivalents) to the mixture.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.

Synthesis_Workflow General Synthesis Workflow for 5-Aryl-2-furaldehyde Analogs cluster_starting_materials Starting Materials cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_workup Workup & Purification cluster_product Final Product A 5-Halofuran-2-carbaldehyde (e.g., 5-bromo-2-furaldehyde) C Suzuki-Miyaura Coupling A->C B Substituted Phenylboronic Acid (e.g., (4,5-Dimethyl-2-nitrophenyl)boronic acid) B->C D Extraction C->D Reaction Completion E Column Chromatography D->E F 5-(Substituted-phenyl)furan-2-carbaldehyde Analog E->F Purified Product

Caption: General workflow for the synthesis of 5-aryl-2-furaldehyde analogs.

II. Comparative Biological Evaluation: Antimicrobial and Anticancer Potential

Derivatives of 5-phenyl-2-furaldehyde and nitrofuran are known to exhibit a range of biological activities, most notably as antimicrobial and anticancer agents.[1][5] The biological activity of these compounds is intrinsically linked to their chemical structure.

Antimicrobial Activity: The nitro group is often a key pharmacophore for the antimicrobial activity of nitrofuran derivatives.[6] The mechanism is believed to involve the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.[7]

Anticancer Activity: The anticancer potential of furan derivatives has also been extensively explored.[5] Some 5-aryl-2-furaldehyde derivatives have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[4] The nitro group can also contribute to anticancer activity through various mechanisms, including the induction of oxidative stress.[8]

Comparative Analysis of Hypothetical Analogs:

In the absence of direct experimental data for a series of this compound analogs, we can construct a hypothetical comparison based on established SAR principles for related compounds. The following table outlines potential modifications and their predicted impact on biological activity.

Analog Modification on Phenyl Ring Predicted Antimicrobial Activity Predicted Anticancer Activity Rationale
Parent Compound 4,5-di-CH₃, 2-NO₂Moderate to HighModerate to HighThe nitro group is crucial for activity. Methyl groups may influence solubility and electronic properties.
Analog 1 4,5-di-CH₃, 4-NO₂Potentially LowerPotentially LowerThe position of the electron-withdrawing nitro group is critical for its reduction potential and interaction with biological targets.[9]
Analog 2 4,5-di-CH₃ (no NO₂)Low to InactiveLow to InactiveThe nitro group is generally considered essential for the primary mechanism of action in many bioactive nitrofurans.[6]
Analog 3 2-NO₂ (no CH₃)ModerateModerateRemoval of methyl groups may alter solubility and steric hindrance, potentially affecting binding to target enzymes or receptors.
Analog 4 4,5-di-Cl, 2-NO₂Potentially HigherPotentially HigherElectron-withdrawing chloro groups can enhance the electrophilicity of the molecule, potentially increasing its reactivity with biological nucleophiles.
Analog 5 4,5-di-OCH₃, 2-NO₂Potentially LowerPotentially LowerElectron-donating methoxy groups may decrease the reduction potential of the nitro group, potentially reducing its activation and subsequent activity.[9]

Disclaimer: The predicted activities in this table are based on extrapolations from existing literature on related nitrofuran and 5-phenyl-2-furaldehyde derivatives and have not been experimentally verified for the specific analogs listed.

III. Structure-Activity Relationship (SAR) Analysis

Based on the available literature for related compounds, we can delineate several key structural features that govern the biological activity of this compound analogs.

  • The 5-Nitrofuran Moiety: The 5-nitrofuran group is a well-established pharmacophore responsible for the antimicrobial and, in some cases, anticancer activity of this class of compounds. The enzymatic reduction of the nitro group is a critical activation step.[7]

  • Substitution on the Phenyl Ring:

    • Position of the Nitro Group: The position of the nitro group on the phenyl ring significantly influences the electronic properties of the molecule and, consequently, its biological activity. An ortho-position, as in the parent compound, may lead to different steric and electronic effects compared to a meta or para substitution.

    • Methyl Groups: The dimethyl substitution pattern on the phenyl ring can affect the molecule's lipophilicity and conformation. These factors can influence cell permeability and interaction with the target site.

    • Electronic Effects of Other Substituents: The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the phenyl ring can modulate the reduction potential of the nitro group and the overall electronic distribution of the molecule, thereby impacting its activity.[9]

  • The Furan-2-carbaldehyde Moiety: The aldehyde group at the 2-position of the furan ring is a versatile handle for further chemical modifications. It can be converted into other functional groups, such as imines (Schiff bases), oximes, or hydrazones, to generate new derivatives with potentially improved activity and pharmacokinetic properties.[10]

Caption: Key SAR insights for 5-(nitrophenyl)furan-2-carbaldehyde analogs.

IV. Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of newly synthesized analogs, standardized in vitro assays are essential. The following are detailed protocols for assessing anticancer (MTT assay) and antimicrobial (Minimum Inhibitory Concentration assay) activities.

A. MTT Assay for Cytotoxicity (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

B. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well microplate. The final volume in each well should be 50 µL.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control (no compound) and a sterility control (no bacteria) for each plate. A known antibiotic can be used as a positive control.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

V. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. While direct experimental data on a series of its analogs is currently lacking in the public domain, the wealth of information on related nitrofuran and 5-phenyl-2-furaldehyde derivatives provides a solid foundation for rational drug design.

Future research should focus on the systematic synthesis and biological evaluation of a library of analogs based on this scaffold. Key modifications to explore include:

  • Varying the position and nature of substituents on the phenyl ring to fine-tune electronic and steric properties.

  • Derivatization of the aldehyde functionality to explore different chemical spaces and potential interactions with biological targets.

  • Quantitative structure-activity relationship (QSAR) studies on a series of synthesized compounds to build predictive models for designing more potent and selective agents.

By combining targeted synthesis with robust biological evaluation, the therapeutic potential of this promising class of compounds can be fully realized.

References

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139.
  • Pawar, S. S., et al. (2014). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1019.
  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. Retrieved from [Link]

  • Geronikaki, A., et al. (2008). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. Letters in Drug Design & Discovery, 5(5), 325-330.
  • Kovalenko, S., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 14(3), 254.
  • Cerecetto, H., et al. (2000). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 43(10), 1949-1956.
  • Chams, J., et al. (2002). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Vitae, 9(1), 39-46.
  • Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993.
  • Licha, T., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1291.
  • Lesyk, R., et al. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Scientia Pharmaceutica, 87(3), 19.
  • Husain, A., et al. (2013). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica, 5(4), 180-187.
  • Zherikova, K. V., et al. (2015). Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers. Chemistry Central Journal, 9, 68.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6231.
  • Safo, M. K., et al. (2024). The antisickling agent, 5-hydroxymethyl-2-furfural: Other potential pharmacological applications. Medicinal Research Reviews, 44(4), e2200.
  • Furan Derivatives: A Review of Their Pharmacological Activities. (2024). Pharma News.
  • PubChem. (n.d.). 5-Nitrofurfural. Retrieved from [Link]

  • Zhao, L., et al. (2013). In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural. Journal of Agricultural and Food Chemistry, 61(44), 10604–10611.
  • Pukhtaievych, P., et al. (2020). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 67(4), 267-274.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde, a compound whose structural motifs—a nitrophenyl group and a furan-2-carbaldehyde moiety—necessitate its classification as hazardous waste. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of the environment.

The disposal of this compound is dictated by the hazards associated with its constituent parts. The presence of a nitrophenyl group suggests potential toxicity and environmental hazards, while the furan-2-carbaldehyde (furfural) structure is associated with toxicity, irritation, and suspected carcinogenic effects.[1][2] Therefore, a cautious and systematic approach to its disposal is paramount.

Hazard Assessment and Waste Classification
Hazard ClassificationAssociated RisksGHS Hazard Statements (Inferred)
Acute Toxicity (Oral) Harmful if swallowed.H302[3]
Skin Corrosion/Irritation Causes skin irritation.H315[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[3][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.H335[3][4]
Carcinogenicity (Suspected) Suspected of causing cancer (based on furfural moiety).H351[1][2]
Hazardous to the Aquatic Environment Harmful to aquatic life with long lasting effects.H412[1]

This table summarizes the inferred hazards for this compound based on data from structurally similar compounds.

Based on these inferred hazards, any waste containing this compound must be classified and handled as hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection cluster_3 Final Disposal Start Waste Generation (Pure compound, contaminated labware, solutions) Segregate Segregate waste streams: - Solid Waste - Liquid Waste - Sharps Start->Segregate Solid_Container Solid Waste Container: - Compatible, sealable container - Label as 'Hazardous Waste' Segregate->Solid_Container Solid Liquid_Container Liquid Waste Container: - Compatible, leak-proof container - Label as 'Hazardous Waste' Segregate->Liquid_Container Liquid Sharps_Container Sharps Container: - Puncture-resistant container - Label as 'Hazardous Waste' Segregate->Sharps_Container Sharps Store Store in a designated, well-ventilated Hazardous Waste Accumulation Area Solid_Container->Store Liquid_Container->Store Sharps_Container->Store Request_Pickup Request waste pickup from Environmental Health & Safety (EHS) Store->Request_Pickup EHS_Disposal EHS transports waste to an approved hazardous waste disposal facility Request_Pickup->EHS_Disposal Incineration Recommended Disposal Method: High-temperature incineration EHS_Disposal->Incineration End Disposal Complete Incineration->End

Disposal Workflow Diagram

Step-by-Step Disposal Protocol

1. Waste Segregation at the Source:

  • Solid Waste: This includes unreacted starting material, synthesized product, and contaminated consumables such as gloves, weighing paper, and bench protectors. These should be collected in a designated, compatible, and clearly labeled solid waste container.[5]

  • Liquid Waste: Solutions containing the compound, such as reaction mixtures, mother liquors from crystallization, and solvent rinses, should be collected in a separate, leak-proof, and compatible liquid waste container. Do not mix with other incompatible waste streams.

  • Contaminated Sharps: Any needles, scalpels, or broken glassware contaminated with the compound must be placed in a designated, puncture-resistant sharps container.

2. Proper Containerization and Labeling:

  • All waste containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[6]

  • Label each container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[6] The date of waste accumulation should also be clearly marked.

3. Temporary Storage in the Laboratory:

  • Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and in a location that minimizes the risk of spills or breakage.

  • Ensure that the storage area is well-ventilated.[4]

  • Do not accumulate more than one quart of acutely toxic waste, which this compound should be considered, in the laboratory at any given time.[5]

4. Arranging for Final Disposal:

  • Once the waste container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[7][8] This is to prevent contamination of water systems and to avoid exposing sanitation workers to hazardous materials.

5. Recommended Final Disposal Method:

  • The recommended method for the final disposal of nitrophenolic compounds is high-temperature incineration in a licensed hazardous waste facility.[9] This process ensures the complete destruction of the organic molecule, preventing its release into the environment.

6. Decontamination of Reusable Glassware and Equipment:

  • Reusable glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) into the appropriate liquid hazardous waste container.

  • After the initial solvent rinse, wash the glassware with soap and water. The initial solvent rinse must be collected as hazardous waste.[10]

7. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS.

  • For small spills, trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, can clean up the spill using an absorbent material.

  • The absorbent material used for the cleanup must be collected and disposed of as solid hazardous waste.[11]

By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.

References

  • FURFURAL - International Furan Chemicals BV.

  • SAFETY DATA SHEET: 5-(4-Nitrophenyl)furfural.

  • 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem.

  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH.

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.

  • 5-(4-Nitrophenyl)-2-furaldehyde - Safety Data Sheet - ChemicalBook.

  • SAFETY DATA SHEET - UPRM.

  • Furfural - Wikipedia.

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance | Office of Research.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering.

  • Safety Data Sheet: Furfural - Carl ROTH.

  • 2-Nitrophenol - Apollo Scientific.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.

  • Toxicological Profile for Nitrophenols.

Sources

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